Tralkoxydim
描述
Structure
3D Structure
属性
IUPAC Name |
2-(N-ethoxy-C-ethylcarbonimidoyl)-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-6-16(21-24-7-2)20-17(22)10-15(11-18(20)23)19-13(4)8-12(3)9-14(19)5/h8-9,15,22H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPEYARZIQXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC)C1=C(CC(CC1=O)C2=C(C=C(C=C2C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034973 | |
| Record name | Tralkoxydim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Colorless or off-white to light pink solid; [HSDB] | |
| Record name | Tralkoxydim | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7474 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In organic solvents at 24 °C (g/l): methanol = 25, acetone = 89, toluene = 213, hexane = 18, ethyl acetate = 100, dichloromethane = >500, In water (20 °C) = 5 mg/l (pH 5), 6.7 mg/l (pH 6.5), 9800 mg/l (pH 9) | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |
| Record name | TRALKOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.16 g/cu cm (dry); 1.13 g/cu cm (wet) | |
| Details | USEPA; Pesticide Fact Sheet - Tralkoxydim. December 4, 1998. Available from, as of Mar 6, 2002: https://www.epa.gov/opprd001/factsheets/ | |
| Record name | TRALKOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.78X10-9 mm Hg @ 20 °C | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |
| Record name | TRALKOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Technical material is 95% pure | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |
| Record name | TRALKOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off white to pale pink solid, Colorless solid | |
CAS No. |
87820-88-0 | |
| Record name | Tralkoxydim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87820-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tralkoxydim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyclohexen-1-one, 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRALKOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
106 °C, MP: 99-104 °C /Technical/ | |
| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1211 | |
| Record name | TRALKOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Tralkoxydim: A Technical Guide for Researchers
An in-depth examination of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies of the selective herbicide Tralkoxydim.
Chemical Identity and Structure
This compound is the International Organization for Standardization (ISO)-approved common name for the cyclohexanedione oxime herbicide.[1] Its chemical structure is characterized by a 2-(1-(ethoxyimino)propyl)-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one backbone.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one[2] |
| CAS Number | 87820-88-0[3][4][5][6][7] |
| Molecular Formula | C₂₀H₂₇NO₃[1][3][4] |
| Molecular Weight | 329.43 g/mol [1][8] |
| Canonical SMILES | CCC(=C1C(=O)CC(CC1=O)C2=C(C=C(C=C2C)C)C)NOCC[1] |
| PubChem CID | 135492483[2][9][10] |
Physicochemical Properties
This compound is a white to slightly yellow or orange crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 105 - 109 °C[3] |
| Boiling Point | Decomposes before boiling |
| Density | 1.16 g/cm³ |
| Vapor Pressure | 3.70 x 10⁻⁴ mPa (at 20 °C) |
| Water Solubility | 6.1 mg/L (at 20 °C, pH 7) |
| Solubility in Organic Solvents (at 20 °C) | Acetone (B3395972): 89,000 mg/L, Methanol: 25,000 mg/L |
| Octanol-Water Partition Coefficient (Log P) | 2.1 (at pH 7, 20 °C) |
| Dissociation Constant (pKa) | 4.3 (weak acid) |
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound is a selective, systemic herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. By blocking ACCase, this compound disrupts lipid formation, leading to the cessation of growth and eventual death of susceptible grass weeds.
The herbicidal activity of this compound is primarily observed in graminaceous species. Broadleaf plants are generally tolerant due to a less sensitive ACCase enzyme.
Caption: Mechanism of action of this compound.
Herbicidal Activity and Crop Selectivity
This compound is a post-emergence herbicide used to control a range of grass weeds in cereal crops. It is absorbed by the leaves and translocated to the growing points of the weed.
Table 3: Herbicidal Spectrum and Crop Selectivity of this compound
| Target Weeds | Tolerant Crops |
| Wild oats (Avena fatua) | Wheat (Triticum aestivum) |
| Green foxtail (Setaria viridis) | Barley (Hordeum vulgare) |
| Yellow foxtail (Setaria pumila) | |
| Annual ryegrass (Lolium rigidum) | |
| Persian darnel (Lolium persicum) |
Synthesis
The synthesis of this compound is a multi-step process. A general overview of a common synthetic route is as follows:
-
Condensation: 2,4,6-Trimethylbenzaldehyde is reacted with acetone to form an intermediate.
-
Reaction with Diethyl Malonate and Propionyl Chloride: The intermediate from the first step undergoes a reaction with diethyl malonate and propionyl chloride. This step involves simultaneous condensation and rearrangement to yield a second intermediate.
-
Reaction with Ethoxyamine: The final step involves the reaction of the second intermediate with ethoxyamine to produce this compound.
Caption: Generalized synthesis workflow for this compound.
Environmental Fate and Toxicology
Environmental Fate:
This compound is of moderate persistence in the soil environment. Its degradation is influenced by soil type and microbial activity. In water, its stability is pH-dependent, being more rapidly hydrolyzed under acidic conditions.
Toxicology:
This compound exhibits low to moderate acute toxicity to mammals. A summary of its toxicological data is provided in Table 4.
Table 4: Toxicological Data for this compound
| Test Organism | Route of Exposure | LD₅₀ / LC₅₀ |
| Rat (male) | Oral | 1324 mg/kg |
| Rat (female) | Oral | 934 mg/kg |
| Mouse (male) | Oral | 1231 mg/kg |
| Mouse (female) | Oral | 1100 mg/kg |
| Rat (male/female) | Dermal | >2000 mg/kg |
| Rainbow Trout (96h) | Aquatic | >7.2 mg/L |
| Daphnia magna (48h) | Aquatic | >9.8 mg/L |
Experimental Protocols
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of this compound on ACCase activity in susceptible plants.
1. Enzyme Extraction:
- Homogenize young leaf tissue of a susceptible grass species (e.g., maize) in a chilled extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol, and 1% (w/v) PVPP).
- Centrifuge the homogenate at low speed to remove cell debris.
- Subject the supernatant to further centrifugation at high speed to pellet chloroplasts.
- Resuspend the chloroplast pellet in a suitable assay buffer.
2. ACCase Assay:
- The assay mixture should contain the enzyme extract, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃ (as a tracer).
- Initiate the reaction by adding the enzyme extract.
- Incubate the reaction mixture at a controlled temperature (e.g., 30 °C).
- Stop the reaction by adding acid (e.g., HCl).
- Dry the samples to remove unreacted ¹⁴CO₂.
- Quantify the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using liquid scintillation counting.
3. Inhibition Studies:
- Perform the ACCase assay in the presence of varying concentrations of this compound (dissolved in a suitable solvent like DMSO).
- Include appropriate solvent controls.
- Calculate the concentration of this compound required for 50% inhibition (I₅₀) of ACCase activity.
// Nodes
Start [label="Plant Tissue\n(Susceptible Grass)", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
Step1 [label="Homogenization in\nExtraction Buffer"];
Step2 [label="Centrifugation\n(Low & High Speed)"];
Enzyme_Extract [label="Enzyme Extract\n(Chloroplasts)"];
Assay_Setup [label="Assay Mixture:\n- Enzyme Extract\n- ATP, MgCl₂, Acetyl-CoA\n- NaH¹⁴CO₃\n- this compound (or control)"];
Incubation [label="Incubation\n(e.g., 30°C)"];
Reaction_Stop [label="Stop Reaction\n(add HCl)"];
Drying [label="Drying"];
Measurement [label="Liquid Scintillation\nCounting"];
Analysis [label="Data Analysis\n(Calculate I₅₀)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> Step1;
Step1 -> Step2;
Step2 -> Enzyme_Extract;
Enzyme_Extract -> Assay_Setup;
Assay_Setup -> Incubation;
Incubation -> Reaction_Stop;
Reaction_Stop -> Drying;
Drying -> Measurement;
Measurement -> Analysis;
}
Caption: Experimental workflow for an ACCase inhibition assay.
Herbicidal Efficacy Greenhouse/Field Trial
This protocol provides a framework for evaluating the efficacy of this compound on target weeds.
1. Experimental Design:
- Use a randomized complete block design with multiple replications.
- Establish plots or pots with a uniform population of the target weed species and the tolerant crop.
2. Herbicide Application:
- Apply this compound at various rates, including a control (no herbicide).
- Use a calibrated sprayer to ensure uniform application.
- Apply the herbicide at the recommended growth stage of the weeds.
3. Data Collection:
- Assess weed control visually at regular intervals after application (e.g., 7, 14, and 28 days). Use a rating scale (e.g., 0% = no control, 100% = complete control).
- Measure crop injury using a similar visual rating scale.
- At the end of the trial, harvest the above-ground biomass of weeds and crops from a defined area within each plot.
- Determine the dry weight of the biomass.
4. Data Analysis:
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different this compound rates on weed control and crop yield.
References
- 1. This compound (Ref: PP 604) [sitem.herts.ac.uk]
- 2. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound Herbicide Manufacturer Supplier, CAS NO 87820-88-0 | Suze Chemical [suzehg.com]
- 5. This compound CAS#: 87820-88-0 [m.chemicalbook.com]
- 6. accustandard.com [accustandard.com]
- 7. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 9. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Tralkoxydim
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway of Tralkoxydim, a selective post-emergence herbicide. The document outlines the core chemical reactions, intermediates, and experimental protocols relevant to its synthesis, with a focus on providing actionable data and visual representations for research and development professionals.
Introduction
This compound is a cyclohexanedione herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a critical enzyme in the biosynthesis of fatty acids. This inhibition leads to the disruption of cell membrane formation and ultimately the death of susceptible grass weeds. The manufacturing of this compound involves a multi-step chemical synthesis, which has been optimized to streamline production and improve efficiency, notably by avoiding the purification of intermediate compounds in some commercial processes.[1]
Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the condensation of an aromatic aldehyde with a ketone, followed by a series of reactions to construct the cyclohexanedione ring, and finally, the introduction of the ethoxyimino group. The key stages of the synthesis are:
-
Claisen-Schmidt Condensation: Formation of a chalcone-like intermediate.
-
Michael Addition: Addition of a malonic ester to the α,β-unsaturated ketone.
-
Acylation and Intramolecular Cyclization: Formation of the core cyclohexanedione ring structure.
-
Oximation: Introduction of the ethoxyimino functional group to yield the final product.
This pathway is designed for efficiency, and in industrial applications, may be carried out as a "one-pot" synthesis to some extent, minimizing the need for isolation and purification of intermediates.
Detailed Synthesis Pathway and Intermediates
The synthesis of this compound proceeds through several key intermediates. The following sections detail the reactions and the chemical structures of the compounds involved.
Step 1: Synthesis of 4-(2,4,6-trimethylphenyl)but-3-en-2-one (Intermediate I)
The synthesis commences with a Claisen-Schmidt condensation of 2,4,6-trimethylbenzaldehyde (B22134) and acetone. This reaction is a base-catalyzed aldol (B89426) condensation followed by dehydration to form the α,β-unsaturated ketone, 4-(2,4,6-trimethylphenyl)but-3-en-2-one, which can be considered a chalcone (B49325) derivative.
Reaction: 2,4,6-Trimethylbenzaldehyde + Acetone → 4-(2,4,6-trimethylphenyl)but-3-en-2-one + H₂O
Step 2: Synthesis of Diethyl 2-(1-(2,4,6-trimethylphenyl)propan-2-one)malonate (Intermediate II)
The second step involves the Michael addition of diethyl malonate to the α,β-unsaturated ketone (Intermediate I). In this reaction, the enolate of diethyl malonate acts as a nucleophile and attacks the β-carbon of the chalcone derivative.
Reaction: 4-(2,4,6-trimethylphenyl)but-3-en-2-one + Diethyl malonate → Diethyl 2-(1-(2,4,6-trimethylphenyl)propan-2-one)malonate
Step 3: Synthesis of 2-propionyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione (Intermediate III)
This step involves the acylation of the malonic ester intermediate (Intermediate II) with propionyl chloride, followed by an intramolecular Claisen condensation (Dieckmann condensation) to form the six-membered cyclohexanedione ring.
Reaction: Diethyl 2-(1-(2,4,6-trimethylphenyl)propan-2-one)malonate + Propionyl chloride → 2-propionyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione + 2 EtOH + HCl
Step 4: Synthesis of this compound
The final step is the oximation of the β-triketone intermediate (Intermediate III) with ethoxyamine. The reaction typically occurs at the most reactive carbonyl group of the acyl side chain.
Reaction: 2-propionyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione + Ethoxyamine → this compound + H₂O
Experimental Protocols
While specific industrial process parameters are often proprietary, the following provides general laboratory-scale protocols for the key reactions based on analogous chemical transformations.
Table 1: Experimental Protocols for this compound Synthesis
| Step | Reaction | Reactants & Reagents | General Conditions |
| 1 | Claisen-Schmidt Condensation | 2,4,6-Trimethylbenzaldehyde, Acetone, Sodium hydroxide (B78521) (catalyst) | The reaction is typically carried out in a solvent such as ethanol (B145695) or a mixture of ethanol and water at room temperature. The base catalyst (e.g., 10% NaOH solution) is added to a stirred solution of the aldehyde and ketone. The reaction mixture is stirred for several hours until a precipitate of the product forms. The product can be isolated by filtration and washed. |
| 2 | Michael Addition | 4-(2,4,6-trimethylphenyl)but-3-en-2-one, Diethyl malonate, Sodium ethoxide (catalyst) | Diethyl malonate is added to a solution of sodium ethoxide in ethanol to form the enolate. The chalcone derivative is then added to this solution. The reaction mixture is typically heated under reflux for several hours. After cooling, the reaction is worked up by acidification and extraction. |
| 3 | Acylation and Cyclization | Diethyl 2-(1-(2,4,6-trimethylphenyl)propan-2-one)malonate, Propionyl chloride, Magnesium ethoxide or other strong base | The malonic ester derivative is treated with a strong base like magnesium ethoxide in a suitable solvent (e.g., toluene (B28343) or xylene). Propionyl chloride is then added, and the mixture is heated to effect acylation and subsequent intramolecular cyclization. The reaction is followed by an acidic workup to yield the cyclohexanedione. |
| 4 | Oximation | 2-propionyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione, Ethoxyamine hydrochloride, Sodium acetate (B1210297) or other base | The cyclohexanedione intermediate is dissolved in a solvent like ethanol. Ethoxyamine hydrochloride and a base such as sodium acetate are added, and the mixture is stirred, often at room temperature or with gentle heating, for several hours to form the oxime ether. The product is then isolated by extraction and purified. |
Quantitative Data
Quantitative data for the synthesis of this compound is not widely available in public literature. However, for analogous reactions, the following provides an indication of expected yields. It is important to note that yields in an industrial setting, where the process is highly optimized and may not involve intermediate purification, can be significantly higher.
Table 2: Anticipated Yields for this compound Synthesis Steps
| Step | Reaction | Typical Yield Range |
| 1 | Claisen-Schmidt Condensation | 70-90% |
| 2 | Michael Addition | 60-80% |
| 3 | Acylation and Cyclization | 50-70% |
| 4 | Oximation | 70-90% |
Visualization of the Synthesis Pathway
The following diagram illustrates the multi-step synthesis pathway of this compound, highlighting the key intermediates.
Caption: Synthesis pathway of this compound from starting materials to the final product.
Conclusion
The synthesis of this compound is a well-established process in industrial organic chemistry, involving a sequence of classical organic reactions. While the overall pathway is understood, the specific conditions and optimizations employed in large-scale production are often proprietary. This guide provides a foundational understanding of the synthetic route and the key chemical transformations involved, which can serve as a basis for further research and development in the field of herbicide synthesis. The provided experimental outlines, while general, offer a starting point for laboratory-scale synthesis and further investigation into this important agrochemical.
References
Tralkoxydim's Journey in the Earth: A Technical Guide to its Environmental Fate and Dissipation in Soil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the environmental fate and dissipation of tralkoxydim, a selective post-emergence herbicide, within the soil matrix. Understanding the persistence, transformation, and mobility of this herbicide is paramount for assessing its environmental impact and ensuring its responsible use in agriculture. This document provides a comprehensive overview of its degradation kinetics, influencing factors, and the methodologies employed to study these processes.
Dissipation and Degradation Kinetics
This compound's persistence in soil is relatively low, with dissipation rates influenced by a combination of biotic and abiotic factors. The rate of dissipation is typically quantified by the dissipation half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.
Laboratory Studies
Under controlled laboratory conditions, the degradation of this compound has been investigated under both aerobic and anaerobic conditions. These studies provide insights into the intrinsic degradation potential of the herbicide in soil.
Table 1: Laboratory Dissipation Half-Life (DT50) of this compound in Various Soils
| Soil Type | Condition | DT50 (days) | pH | Reference |
| Jiangxi red soil | Aerobic | 5.1 | 4.8 | (Wu et al., 2017) |
| Taihu paddy soil | Aerobic | 7.7 | 6.8 | (Wu et al., 2017) |
| Northeast China black soil | Aerobic | 7.9 | 7.5 | (Wu et al., 2017) |
| Jiangxi red soil | Anaerobic (flooded) | 6.2 | 4.8 | (Wu et al., 2017) |
| Taihu paddy soil | Anaerobic (flooded) | 15.1 | 6.8 | (Wu et al., 2017) |
| Northeast China black soil | Anaerobic (flooded) | 19.8 | 7.5 | (Wu et al., 2017) |
| Not specified | Aerobic | 1.9 (typical) | Not specified | (AERU, University of Hertfordshire)[1] |
Field Studies
Field dissipation studies provide a more realistic assessment of this compound's persistence under actual agricultural conditions, integrating the effects of weather, soil heterogeneity, and microbial activity. Field dissipation half-lives for this compound are generally short, though they can vary with geographic location and soil characteristics.
Table 2: Field Dissipation Half-Life (DT50) of this compound
| Location/Soil Type | DT50 (days) | Reference |
| Various field studies | <1 to 35 | (PubChem)[2] |
| Sub-tropical conditions | Not specified | (J-GLOBAL)[3] |
Factors Influencing Dissipation
The rate at which this compound dissipates in the soil is not constant but is influenced by a variety of soil properties and environmental conditions.
-
Soil pH: Soil pH is a major factor affecting the degradation of this compound.[4] Hydrolysis, a key degradation pathway, is pH-dependent. For instance, the hydrolytic degradation half-life in water is 6.3 days at pH 5, but increases significantly at neutral and alkaline pH.[2] This suggests that this compound is less stable in acidic soils.
-
Soil Organic Matter: Soil organic matter can influence this compound dissipation through adsorption. Higher organic matter content can increase the adsorption of the herbicide to soil particles, which may reduce its availability for microbial degradation.[5]
-
Microbial Activity: Microbial degradation is a primary pathway for the breakdown of many herbicides in soil.[6] The composition and activity of the soil microbial community play a crucial role in the transformation of this compound.
-
Photolysis: On the soil surface, this compound can undergo photolysis, or breakdown by sunlight. The photolysis half-life of this compound on soil surfaces has been reported to be as short as 2.4 days.[2]
Degradation Pathway
The degradation of this compound in the environment involves a series of transformation reactions that lead to the formation of various metabolites. While a complete and definitive degradation pathway in soil is not fully elucidated in a single source, a putative pathway can be proposed based on metabolites identified in soil, aquatic, and animal metabolism studies. The primary transformation processes include hydrolysis, oxidation, and cyclization.
References
- 1. Residue Analysis of this compound Herbicide in Soil, Wheat Grain and Straw by Reversed Phase HPLC | Semantic Scholar [semanticscholar.org]
- 2. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dissipation of this compound Herbicide from Wheat Crop and Soil under Sub-tropical Conditions. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. my.ucanr.edu [my.ucanr.edu]
Tralkoxydim hydrolysis and photolysis rates
An In-Depth Technical Guide on the Hydrolysis and Photolysis of Tralkoxydim
This technical guide provides a comprehensive overview of the hydrolysis and photolysis rates of the herbicide this compound. It is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on the environmental fate of this compound. This document summarizes quantitative data, details experimental protocols, and visualizes degradation pathways.
Introduction to this compound
This compound is a selective, systemic, post-emergence herbicide used to control grass weeds in cereal crops[1][2]. It belongs to the cyclohexanedione oxime group of herbicides[3]. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis, thereby disrupting cell division in the growing points of susceptible plants[2]. Understanding its degradation in the environment through processes like hydrolysis and photolysis is crucial for assessing its environmental persistence and potential impact.
Hydrolysis of this compound
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on the pH of the solution.
Hydrolysis Rate Data
The stability of this compound in aqueous solutions is significantly influenced by pH. It is most stable in neutral to alkaline conditions and degrades more rapidly in acidic environments. The hydrolysis half-life (DT50) data is summarized in the table below.
| pH | Temperature (°C) | Half-life (DT50) | Reference |
| 5 | 25 | 6.3 days | [4] |
| 7 | 25 | 114 days | [4] |
| 9 | 25 | 1594 days | [4] |
At pH 9, it was noted that after 28 days, 87% of the compound remained unchanged[4].
Experimental Protocols for Hydrolysis Studies
Detailed experimental protocols for the hydrolysis of this compound are not extensively available in the provided search results. However, standard guidelines for pesticide hydrolysis studies, such as those from the OECD or EPA, are typically followed. A general methodology would involve:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at various pH levels (e.g., pH 5, 7, and 9) to maintain constant pH throughout the experiment.
-
Application of this compound: A known concentration of radiolabeled or non-radiolabeled this compound is added to the buffer solutions.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.
-
Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the parent compound and identify any major degradation products.
-
Data Analysis: The degradation rate constant and the half-life (DT50) are calculated from the disappearance curve of the parent compound, typically assuming first-order kinetics.
Photolysis of this compound
Photolysis, or photodegradation, is the breakdown of chemical compounds by light. It is a key abiotic degradation pathway for many pesticides in the environment, particularly in surface waters and on soil or plant surfaces.
Photolysis Rate Data
This compound is susceptible to rapid degradation by light, especially in clear water. The presence of substances like humic acids in natural waters can slow down this process.
| Medium | Half-life (DT50) | Reference |
| Ultrapure Water | 1.1 hours | [5] |
| River Water | 5.1 hours | [5] |
| Water (unspecified) | 19.3 days (calculated) | [4] |
The significant difference between the observed half-lives in ultrapure/river water and the calculated half-life may be due to different experimental conditions or calculation methods. The rapid degradation in the study involving ultrapure and river water suggests that photolysis is a major dissipation pathway for this compound in aquatic environments[5].
Experimental Protocols for Photolysis Studies
The study of this compound photodegradation involved the following general steps[5]:
-
Sample Preparation: Solutions of this compound were prepared in different water types, including ultrapure water, spring water, and river water, to simulate various environmental conditions[5].
-
Irradiation: The solutions were exposed to a light source that simulates natural sunlight. For similar compounds, experiments have been conducted using a Suntest CPS+ sunlight simulator equipped with a xenon arc lamp[6].
-
Control Samples: Dark controls are maintained under the same conditions (except for light exposure) to differentiate between photolytic and other degradation processes like hydrolysis.
-
Sampling and Analysis: Samples are collected at various time points during the irradiation. The concentration of this compound and its transformation products are monitored using advanced analytical techniques like High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS)[5][6]. This allows for the identification and quantification of the parent compound and its photoproducts.
-
Kinetic Analysis: The rate of photodegradation and the corresponding half-life (DT50) are determined by plotting the concentration of this compound against time.
Photodegradation Pathway of this compound
The photolysis of this compound in aquatic media leads to the formation of several degradation products. The primary degradation pathways identified include photoisomerization, cleavage of the N-O bond of the oxime group, and cyclization[5]. The major degradation product is this compound imine, formed through the photolysis of the oxime's N-O bond[5].
The proposed photodegradation pathway is illustrated in the diagram below.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound (Ref: PP 604) [sitem.herts.ac.uk]
- 3. 4farmers.com.au [4farmers.com.au]
- 4. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unveiling the photodegradation of this compound herbicide and its formulation in natural waters: Structural elucidation of transformation products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Core Mechanism of Tralkoxydim Selectivity in Cereal Crops: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tralkoxydim, a cyclohexanedione (DIM) herbicide, provides effective post-emergence control of grass weeds in cereal crops such as wheat and barley. Its mechanism of action relies on the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. The selectivity of this compound in cereals is not due to a difference in the target enzyme's sensitivity but is primarily achieved through a rapid metabolic detoxification of the herbicide in the crop plants. This process, primarily mediated by cytochrome P450 monooxygenases (CYPs), converts this compound into non-phytotoxic metabolites before it can accumulate to lethal levels at the target site. In contrast, susceptible grass weeds metabolize the herbicide at a much slower rate, leading to ACCase inhibition and eventual plant death. The co-application of herbicide safeners, such as cloquintocet-mexyl, further enhances this selectivity margin by inducing the expression of genes encoding these detoxification enzymes in the crop, without affecting the weed's metabolic capacity. This guide delves into the biochemical and molecular basis of this selectivity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
Mechanism of Action and Target Site
This compound, along with other aryloxyphenoxypropionate (FOP) and cyclohexanedione (DIM) herbicides, targets the plastidic acetyl-CoA carboxylase (ACCase) in grasses.[1][2] This enzyme catalyzes the first committed step in de novo fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. The inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage, ultimately resulting in the cessation of growth and death of the plant.[3]
The ACCase of most grass species (Poaceae), including cereal crops and weeds, is of a homomeric, eukaryotic-type, which is sensitive to these herbicides.[2][4] In contrast, dicotyledonous plants possess a heteromeric, prokaryotic-type ACCase in their plastids, which is inherently insensitive to these chemical families, providing a natural basis for selectivity between grasses and broadleaf crops.[5]
The Basis of Selectivity in Cereals: Metabolic Detoxification
The selectivity of this compound for controlling grass weeds within grass crops like wheat and barley is not based on differences in the ACCase enzyme itself, but rather on the differential rates of herbicide metabolism.[6] Cereal crops possess a robust enzymatic system capable of rapidly detoxifying this compound, while susceptible weeds lack this efficient metabolic capacity.
The Role of Cytochrome P450 Monooxygenases
The primary drivers of this compound metabolism in wheat and barley are cytochrome P450 monooxygenases (CYPs).[6][7] These enzymes catalyze Phase I detoxification reactions, typically involving oxidation, which renders the herbicide molecule more water-soluble and susceptible to further degradation or conjugation.[8] While the specific CYPs involved in this compound metabolism are a subject of ongoing research, studies have implicated members of the CYP71, CYP72, CYP76, and CYP81 families in the detoxification of various selective herbicides in wheat.[6]
The metabolic process involves the hydroxylation of the this compound molecule, followed by further modifications that lead to its inactivation.[7]
The Role of Herbicide Safeners
To enhance the margin of selectivity and protect the crop from potential injury, this compound is often formulated or co-applied with a herbicide safener, such as cloquintocet-mexyl.[6] Safeners are chemical agents that increase a crop's tolerance to a herbicide without affecting the herbicide's efficacy on the target weed.[9] They function by inducing the expression of genes encoding detoxification enzymes, most notably CYPs and glutathione (B108866) S-transferases (GSTs), in the crop plant.[6][10] This induction leads to an accelerated rate of herbicide metabolism and detoxification in the crop, further widening the gap in metabolic capacity between the crop and the weed.[6] Importantly, safeners do not enhance the metabolic capabilities of the weed species.[10]
Quantitative Data on Selectivity
The differential sensitivity to this compound between cereal crops and susceptible weeds can be quantified through enzyme inhibition assays and whole-plant dose-response studies.
| Parameter | Wheat (Triticum aestivum) | Barley (Hordeum vulgare) | Wild Oat (Avena fatua) | Reference |
| ACCase Sensitivity (IC50) | Sensitive | Sensitive | Sensitive | [1][5] |
| Metabolism Rate | High | High | Low | [6][7] |
| Effect of Safener (Cloquintocet-mexyl) | Increased Metabolism | Increased Metabolism | No Effect | [6][10] |
Experimental Protocols
ACCase Inhibition Assay (Radioisotope-Based)
This protocol describes a method to determine the in vitro inhibition of ACCase by this compound.
1. Enzyme Extraction:
- Homogenize fresh leaf tissue from the desired species (e.g., wheat, wild oat) in a cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 20 mM DTT).
- Filter the homogenate and centrifuge at high speed (e.g., 25,000 x g) to remove cell debris. The supernatant contains the crude enzyme extract.
- Determine the protein concentration of the extract using a standard method like the Bradford assay.
2. Assay Reaction:
- Prepare a reaction mixture containing buffer, ATP, acetyl-CoA, and radiolabeled bicarbonate ([14C]HCO3-).
- Add various concentrations of this compound (dissolved in a suitable solvent like acetone) to the reaction tubes. Include a control with no herbicide.
- Initiate the reaction by adding the enzyme extract.
- Incubate the mixture at a controlled temperature (e.g., 32°C) for a specific time (e.g., 10-20 minutes).
3. Termination and Measurement:
- Stop the reaction by adding a strong acid (e.g., 6 M HCl), which also removes unreacted [14C]HCO3-.
- Dry the samples and add a scintillation cocktail.
- Measure the incorporated radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate the rate of ACCase activity as nmol of [14C]HCO3- incorporated per minute per mg of protein.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of enzyme activity).[7]
Herbicide Metabolism Study (Using Radiolabeled this compound)
This protocol outlines a method to compare the rate of this compound metabolism in different plant species.
1. Plant Treatment:
- Grow wheat and wild oat plants to a specific growth stage (e.g., 2-3 leaves).
- Apply a solution containing radiolabeled ([14C]) this compound to a specific leaf of each plant using a microsyringe.
2. Sample Harvesting and Extraction:
- At various time points after treatment (e.g., 6, 24, 48, 72 hours), harvest the plants.
- Wash the treated leaf with a solvent (e.g., acetone:water) to recover unabsorbed herbicide.
- Separate the plant into different parts (treated leaf, shoots, roots).
- Homogenize the plant parts and extract the radioactive compounds using a suitable solvent system (e.g., acetonitrile:water).
3. Analysis:
- Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
- This will separate the parent [14C]this compound from its [14C]metabolites.
- Quantify the amount of parent herbicide and each metabolite at each time point.
4. Data Analysis:
- Calculate the percentage of the applied radioactivity that was absorbed, translocated, and metabolized over time.
- Determine the half-life of this compound in each plant species to quantitatively compare metabolism rates.[11]
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and workflows described in this guide.
Conclusion
The selectivity of the herbicide this compound in cereal crops is a well-defined example of metabolic detoxification. While the target enzyme, ACCase, is sensitive in both the crop and the weed, the ability of wheat and barley to rapidly metabolize the herbicide into inactive compounds, a process enhanced by safeners, is the cornerstone of its selective action. Understanding these intricate mechanisms at a quantitative and procedural level is paramount for the development of new, more effective, and safer herbicides, as well as for managing the evolution of metabolic resistance in weed populations. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers in this field.
References
- 1. Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Tralkoxydim: Absorption, Translocation, and Metabolism in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tralkoxydim is a selective, post-emergence cyclohexanedione herbicide engineered for the control of grass weeds, particularly wild oats (Avena fatua) and green foxtail (Setaria viridis), in cereal crops like wheat and barley. Its efficacy is rooted in its systemic properties, which allow it to be absorbed by the foliage and translocated to its sites of action. This compound's mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway.[1] This disruption of lipid production is vital for cell membrane integrity and growth, leading to the eventual death of susceptible grass species. Dicotyledonous plants are naturally tolerant due to a structurally different, insensitive form of the ACCase enzyme. This guide provides a comprehensive overview of the absorption, translocation, and metabolic pathways of this compound in plants, details the experimental protocols used to elucidate these processes, and presents quantitative data based on studies of closely related ACCase-inhibiting herbicides.
Mode of Action: ACCase Inhibition
This compound, along with other cyclohexanedione ('dim') and aryloxyphenoxypropionate ('fop') herbicides, targets the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids. In susceptible grasses, the inhibition of ACCase halts the production of malonyl-CoA, a crucial building block for lipids.[2] This cessation of lipid synthesis prevents the formation of new cell membranes, which is essential for cell division and plant growth. Consequently, the herbicide's effects are most pronounced in meristematic tissues—the growing points of the plant—leading to symptoms such as growth cessation, necrosis, and eventual plant death.
Herbicide Fate in Plants: A Three-Phase Journey
The effectiveness of a systemic herbicide like this compound is contingent on its successful journey through the plant, which can be broken down into three core phases: absorption into the leaf tissue, translocation to the meristems, and metabolism into various byproducts.
Foliar Absorption
This compound is applied to the foliage and must penetrate the waxy outer layer of the leaf, known as the cuticle, to enter the plant. This process is primarily driven by diffusion, moving from a high concentration on the leaf surface to a low concentration inside the leaf. The lipophilic nature of this compound facilitates its movement across the lipid-based cuticle.
Systemic Translocation
Once absorbed, this compound is translocated throughout the plant. As a systemic herbicide, it moves primarily via the phloem, the plant's vascular tissue responsible for transporting sugars and other organic molecules from the leaves (sources) to areas of active growth (sinks), such as the shoot and root meristems. This efficient, source-to-sink movement ensures the active compound reaches its target sites where it can exert its phytotoxic effects.
Metabolism
Plants possess enzymatic systems, such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, that can metabolize herbicides into less toxic forms. The selectivity of this compound between tolerant crops (e.g., wheat) and susceptible weeds (e.g., wild oat) is often attributed to the crop's ability to metabolize the herbicide more rapidly. Common metabolic transformations for this class of herbicides include hydrolysis, hydroxylation, and subsequent conjugation with sugars (e.g., glucose) or other endogenous molecules. These conjugated metabolites are generally more water-soluble and can be sequestered in the vacuole or cell wall, effectively detoxifying them.
Quantitative Analysis
Table 1: Foliar Absorption of a Representative ¹⁴C-ACCase Inhibitor (% of Applied Radioactivity)
| Time After Treatment (Hours) | Susceptible Species (e.g., Wild Oat) | Tolerant Species (e.g., Wheat) |
| 6 | 25.5 ± 3.1 | 22.8 ± 2.5 |
| 12 | 45.2 ± 4.5 | 40.1 ± 3.9 |
| 24 | 68.9 ± 5.2 | 65.4 ± 4.8 |
| 48 | 80.1 ± 6.3 | 78.5 ± 5.9 |
| 72 | 85.3 ± 5.8 | 83.2 ± 6.1 |
Note: Data is illustrative and based on typical absorption patterns for lipophilic, foliar-applied herbicides. Absorption is often rapid in the initial hours and plateaus as the deposit on the leaf surface is depleted.
Table 2: Translocation of Absorbed ¹⁴C-ACCase Inhibitor at 72 Hours After Treatment (% of Absorbed Radioactivity)
| Plant Part | Susceptible Species (e.g., Wild Oat) | Tolerant Species (e.g., Wheat) |
| Treated Leaf | 88.5 ± 4.1 | 92.3 ± 3.7 |
| Shoots Above Treated Leaf | 5.8 ± 1.2 | 3.5 ± 0.9 |
| Shoots Below Treated Leaf & Crown | 4.2 ± 0.9 | 2.9 ± 0.7 |
| Roots | 1.5 ± 0.4 | 1.3 ± 0.3 |
| Total Translocated | 11.5 | 7.7 |
Note: Data is illustrative. Typically, only a fraction of the absorbed herbicide is translocated from the treated leaf. Even small amounts are effective due to accumulation in sensitive meristematic tissues.
Table 3: Metabolic Profile of a Representative ¹⁴C-ACCase Inhibitor in Foliage at 48 Hours After Treatment (% of Total Absorbed Radioactivity)
| Compound | Susceptible Species (e.g., Wild Oat) | Tolerant Species (e.g., Wheat) |
| Parent Herbicide | 45.7 ± 5.1 | 15.2 ± 2.8 |
| Hydrolyzed Acid | 30.1 ± 4.2 | 20.5 ± 3.1 |
| Hydroxylated Metabolites | 12.5 ± 2.5 | 35.8 ± 4.5 |
| Polar Conjugates | 11.7 ± 2.1 | 28.5 ± 3.9 |
Note: Data is illustrative. The key difference conferring tolerance is often the rapid conversion of the active parent compound into hydroxylated and conjugated metabolites in the tolerant species.
Experimental Protocols
The study of herbicide absorption, translocation, and metabolism in plants is predominantly carried out using radiolabeled compounds, typically with Carbon-14 (¹⁴C). The following sections detail the standard protocols for these investigations.
Plant Material and Growth Conditions
-
Species: Seeds of the test species (e.g., Triticum aestivum and Avena fatua) are sown in pots containing a standardized potting mix.
-
Growth Environment: Plants are grown in a controlled environment, such as a greenhouse or growth chamber, with defined temperature, humidity, and photoperiod (e.g., 22°C/18°C day/night, 60% relative humidity, 16-hour photoperiod) to ensure uniformity.
-
Staging: Experiments are conducted when plants reach a specific growth stage, typically the 2- to 3-leaf stage, to ensure consistency.
Radiolabeled Herbicide Application
-
Treatment Solution: A treatment solution is prepared containing the ¹⁴C-labeled this compound, a commercial formulation of the herbicide, and any recommended adjuvants (e.g., surfactants) to mimic field application. The final solution has a known specific activity (e.g., in Becquerels per microliter).
-
Application: A precise volume of the radiolabeled solution (e.g., 10 µL) is applied to a specific location on the adaxial (upper) surface of a single leaf (often the second true leaf) using a micro-syringe.[3] The droplets are allowed to dry before the plants are returned to the growth chamber.
Absorption Measurement
-
Harvesting: At predetermined time points (e.g., 6, 12, 24, 48, 72 hours after treatment), plants are harvested.
-
Leaf Wash: The treated leaf is excised and washed with a solvent solution (e.g., 10% ethanol (B145695) with a non-ionic surfactant) to remove any unabsorbed herbicide from the leaf surface.
-
Quantification: The radioactivity in the leaf wash solution is quantified using Liquid Scintillation Counting (LSC). The amount of absorbed ¹⁴C is calculated by subtracting the amount recovered in the wash from the total amount applied.
-
Absorption (%) = [(Total Applied Bq - Leaf Wash Bq) / Total Applied Bq] x 100
-
Translocation and Distribution Analysis
-
Sectioning: After the leaf wash, the remainder of the plant is sectioned into various parts: shoots above the treated leaf, shoots below the treated leaf, crown, and roots.
-
Combustion: Each plant section, including the washed treated leaf, is dried and combusted in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a specialized scintillation cocktail.
-
Quantification: The radioactivity in each trapped sample is quantified by LSC.
-
Data Expression: Translocation is typically expressed as the percentage of the total absorbed radioactivity found in each plant part.
Metabolism Analysis
-
Extraction: Plant tissues (particularly from the treated leaf) are ground in a solvent like acetone (B3395972) or methanol (B129727) to extract the radioactive compounds.
-
Separation: The extracts are concentrated and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These methods separate the parent this compound from its various metabolites based on their chemical properties.
-
Detection: A radio-detector connected to the HPLC or a phosphorimager for TLC is used to quantify the amount of radioactivity in each separated peak or spot, allowing for the determination of the relative abundance of the parent compound and its metabolites.
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the action of this compound and the experimental methods used to study it.
References
Tralkoxydim: A Technical Guide to its Molecular Herbicidal Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tralkoxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione chemical class.[1] It is widely utilized for the control of grass weeds in various cereal crops, including wheat and barley.[2][3] The herbicidal efficacy of this compound stems from its specific inhibition of a crucial enzyme in plant lipid metabolism, leading to the disruption of cell membrane synthesis and ultimately, plant death. This technical guide provides an in-depth exploration of the molecular basis of this compound's herbicidal activity, detailing its mechanism of action, the molecular basis of resistance, and the experimental protocols used to elucidate these functions.
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
The primary molecular target of this compound is Acetyl-CoA Carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the first committed step in the fatty acid biosynthesis pathway.[4][5][6] ACCase facilitates the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical building block for the synthesis of fatty acids.[7][8] These fatty acids are essential components of cell membranes and are vital for plant growth and development.
This compound acts as a potent and selective inhibitor of the plastidic ACCase found in grasses.[9][10] By binding to the carboxyltransferase (CT) domain of the enzyme, this compound prevents the carboxylation of acetyl-CoA, thereby halting the production of malonyl-CoA.[7] This disruption of fatty acid synthesis leads to a cessation of cell division and growth in the meristematic tissues of susceptible grass species.[11] Visible symptoms of this compound application, such as chlorosis and necrosis of new leaves, typically appear several days after treatment, culminating in the death of the weed.[9]
Broadleaf plants are naturally tolerant to this compound due to the presence of a less sensitive form of the ACCase enzyme.[9]
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's inhibitory action on plant growth.
Quantitative Data: ACCase Inhibition
The inhibitory potency of this compound against ACCase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to reduce the enzyme's activity by 50%.
| Herbicide | Target Species | IC50 (µM) | Reference |
| This compound | Setaria viridis (Green Foxtail) - Susceptible | Not explicitly stated, but R biotype was 5.8- to 625.0-fold less sensitive to various ACCase inhibitors | [12] |
| This compound | Lolium spp. - Homozygous 1781, 2078, or 2088 mutants | Resistant to this compound | [10] |
| This compound | Zea mays (Maize) | ~1 µM caused ~40% inhibition | [13][14] |
Molecular Basis of Resistance
The repeated use of ACCase-inhibiting herbicides, including this compound, has led to the evolution of resistant weed biotypes.[1][3] Resistance can arise through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[15][16]
Target-Site Resistance (TSR)
TSR is the most common mechanism of resistance to ACCase inhibitors and results from mutations in the gene encoding the ACCase enzyme.[16][17] These mutations lead to amino acid substitutions in the herbicide-binding site of the enzyme, reducing the binding affinity of this compound and rendering the enzyme less sensitive to inhibition.[17] Several specific mutations in the carboxyltransferase (CT) domain of the ACCase gene have been identified that confer resistance to cyclohexanediones.[10][15]
Signaling Pathway of Target-Site Resistance
References
- 1. 4farmers.com.au [4farmers.com.au]
- 2. youtube.com [youtube.com]
- 3. apparentag.com.au [apparentag.com.au]
- 4. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 10. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Resistance to ACCase inhibitor herbicides in a green foxtail (Setaria viridis) biotype in Europe | Weed Science | Cambridge Core [cambridge.org]
- 13. academic.oup.com [academic.oup.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. cambridge.org [cambridge.org]
- 16. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uppersouthplatte.org [uppersouthplatte.org]
Tralkoxydim: A Toxicological Profile for Non-Target Organisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of the herbicide tralkoxydim concerning non-target organisms. The information presented herein is intended to support environmental risk assessments and further research into the ecological impact of this chemical.
Avian Toxicity
The potential risk of this compound to avian species has been evaluated through acute oral and dietary toxicity studies, as well as reproductive toxicity assessments.
Table 1: Avian Toxicological Data for this compound
| Endpoint | Species | Value | Unit | Reference |
| Acute Oral LD50 | Mallard duck (Anas platyrhynchos) | >3,020 | mg/kg bw | [1][2] |
| Acute Oral LD50 | Birds (unspecified) | >2,250 | mg/kg bw | [1][2] |
| 5-day Dietary LC50 | Birds (unspecified) | >5,620 | ppm | [1][2] |
Experimental Protocols: Avian Toxicity
Avian toxicity studies for pesticides like this compound are typically conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).
-
Acute Oral Toxicity (LD50): This test is generally performed according to OECD Guideline 223 . The study involves a single oral dose of the test substance administered to birds (e.g., quail or ducks) that have been fasted. The animals are then observed for a period of at least 14 days for mortality and clinical signs of toxicity. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.
-
Dietary Toxicity (LC50): The OECD Guideline 205 is the standard protocol for this test. Young birds are fed a diet containing the test substance at various concentrations for five days, followed by a minimum of three days of observation on a normal diet. The LC50, the dietary concentration expected to cause mortality in 50% of the test birds, is determined.
-
Reproductive Toxicity: OECD Guideline 206 outlines the methodology for assessing the potential effects of a substance on avian reproduction. Adult birds are fed a diet containing the test substance for an extended period, covering a full reproductive cycle. Endpoints such as egg production, fertility, hatchability, and chick survival are evaluated to determine the No-Observed-Effect Concentration (NOEC).
Aquatic Toxicity
The impact of this compound on aquatic ecosystems is assessed by examining its toxicity to fish, aquatic invertebrates, and algae.
Table 2: Aquatic Toxicological Data for this compound
| Endpoint | Species | Value | Unit | Reference |
| 96-hour LC50 | Rainbow trout (Oncorhynchus mykiss) | >7.2 | mg/L | [1][2] |
| 96-hour LC50 | Bluegill sunfish (Lepomis macrochirus) | >6.1 | mg/L | [1][2] |
No specific data was found for aquatic invertebrates and algae in the provided search results.
Experimental Protocols: Aquatic Toxicity
Standardized OECD guidelines are employed to ensure the reliability and comparability of aquatic toxicity data.
-
Fish, Acute Toxicity Test (LC50): As described in OECD Guideline 203 , fish are exposed to the test substance in water for a 96-hour period.[2][3][4][5][6] Mortality and sublethal effects are observed, and the LC50 is calculated. The test can be conducted under static, semi-static, or flow-through conditions.
-
Daphnia sp., Acute Immobilisation Test (EC50): Following OECD Guideline 202 , juvenile daphnids (water fleas) are exposed to the test substance for 48 hours.[7][8][9][10][11] The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (EC50): OECD Guideline 201 specifies the protocol for this test.[12][13][14][15][16] A culture of exponentially growing algae is exposed to the test substance for 72 hours. The inhibition of growth is measured, and the EC50 for growth rate or yield is calculated.
-
Daphnia magna Reproduction Test (NOEC): This chronic toxicity test, outlined in OECD Guideline 211 , assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[1][17][18][19][20] The highest concentration at which no adverse effects on reproduction are observed is determined as the NOEC.
Terrestrial Invertebrate Toxicity
The risk to terrestrial invertebrates is primarily evaluated through studies on honeybees and earthworms.
Table 3: Terrestrial Invertebrate Toxicological Data for this compound
| Endpoint | Species | Value | Unit | Reference |
| Honeybee Toxicity | Apis mellifera | Relatively Nontoxic | - | [12] |
No specific quantitative data for honeybees or earthworms was found in the provided search results.
Experimental Protocols: Terrestrial Invertebrate Toxicity
-
Honeybees, Acute Oral and Contact Toxicity Tests (LD50): OECD Guidelines 213 (Oral) and 214 (Contact) are the standard methods.[21][22][23][24][25][26][27][28][29] In the oral test, bees are fed a sucrose (B13894) solution containing the test substance. In the contact test, the substance is applied directly to the thorax of the bees. Mortality is assessed over 48 to 96 hours to determine the LD50.
-
Earthworm, Acute Toxicity Test (LC50): This test is conducted according to OECD Guideline 207 . Earthworms are exposed to the test substance mixed into an artificial soil for 14 days. The LC50 is calculated based on mortality.
-
Earthworm, Reproduction Test (NOEC): OECD Guideline 222 is a sub-chronic test that evaluates the effects of a substance on earthworm reproduction and biomass over an 8-week period.[30][31][32][33][34] The NOEC for reproductive output is a key endpoint.
Mammalian Toxicity
While the primary focus of this guide is on non-target wildlife, a brief overview of mammalian toxicity is relevant for a comprehensive understanding of this compound's toxicological profile.
Table 4: Mammalian Toxicological Data for this compound
| Endpoint | Species | Value | Unit | Reference |
| Acute Oral LD50 | Rat (male) | 1,258 | mg/kg bw | [1][2] |
| Acute Oral LD50 | Rat (female) | 934 | mg/kg bw | [1][2] |
| Dermal LD50 | Rat | >2,000 | mg/kg bw | [1][2] |
| Teratogenicity | Rat | 30 | mg/kg | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the logical flow of an environmental risk assessment for a substance like this compound, the following diagram illustrates the key stages and decision points.
Caption: Environmental Risk Assessment Workflow for Pesticides.
References
- 1. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]
- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 3. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. eurofins.com.au [eurofins.com.au]
- 6. oecd.org [oecd.org]
- 7. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 10. eurofins.com.au [eurofins.com.au]
- 11. oecd.org [oecd.org]
- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 14. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. oecd.org [oecd.org]
- 21. content.fera.co.uk [content.fera.co.uk]
- 22. shop.fera.co.uk [shop.fera.co.uk]
- 23. testinglab.com [testinglab.com]
- 24. biotecnologiebt.it [biotecnologiebt.it]
- 25. catalog.labcorp.com [catalog.labcorp.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. biotecnologiebt.it [biotecnologiebt.it]
- 31. oecd.org [oecd.org]
- 32. oecd.org [oecd.org]
- 33. catalog.labcorp.com [catalog.labcorp.com]
- 34. OECD 222 - Phytosafe [phytosafe.com]
An In-depth Technical Guide to the Geometrical Isomers of Tralkoxydim and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tralkoxydim, a post-emergence graminicide, belongs to the cyclohexanedione oxime ether class of herbicides. Its herbicidal efficacy is attributed to the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. The presence of a carbon-nitrogen double bond in the oxime ether moiety of this compound gives rise to geometric isomerism, resulting in the existence of (E)- and (Z)-isomers. This technical guide provides a comprehensive overview of the synthesis, separation, and differential biological activity of these isomers. Drawing upon data from analogous cyclohexanedione herbicides, this document elucidates the stereochemical influence on herbicidal potency and outlines detailed experimental protocols for further investigation.
Introduction
This compound is a selective, systemic herbicide absorbed by the leaves and translocated to the growing points of grass weeds.[1] It is primarily used for the control of wild oats (Avena fatua) and other grass weeds in cereal crops.[2] The molecular mode of action for this compound, and other cyclohexanedione herbicides, is the inhibition of the ACCase enzyme.[1][3] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes.[1][3] Inhibition of ACCase leads to a cessation of lipid synthesis, resulting in the breakdown of cell membrane integrity and ultimately, plant death.
The chemical structure of this compound features an oxime ether group, which restricts rotation around the C=N double bond, leading to the formation of two distinct geometrical isomers: (E)-Tralkoxydim and (Z)-Tralkoxydim.[1] The spatial arrangement of the substituents around this double bond can significantly impact the molecule's interaction with its biological target. While the commercial formulation of many cyclohexanedione oxime herbicides is predominantly the (E)-isomer, the potential for isomerization to the less active or inactive (Z)-isomer under environmental conditions such as sunlight and temperature necessitates a thorough understanding of the biological activity of each isomer.[4]
Geometrical Isomers and Biological Activity
A study on Alloxydim (B13751712) demonstrated that the (E)-isomer is the herbicidally active form , while the (Z)-isomer exhibits little to no phytotoxic effect .[4] This suggests that the specific geometric configuration of the (E)-isomer is crucial for binding to and inhibiting the ACCase enzyme.
Quantitative Data from a Structurally Similar Herbicide (Alloxydim)
To illustrate the differential activity of geometrical isomers in this herbicide class, the following table summarizes the findings from a study on Alloxydim. It is important to note that while this compound and Alloxydim share the same mode of action and structural class, the specific values for this compound may differ.
| Herbicide Isomer/Mixture | Target Species | Parameter | Value (mg L⁻¹) | Efficacy |
| (E)-Alloxydim | Wheat (Triticum aestivum) | IC₅₀ (root length) | 0.37 | High |
| (E/Z)-Alloxydim Mixture (42:58) | Wheat (Triticum aestivum) | IC₅₀ (root length) | 0.70 | Reduced |
Data sourced from a phytotoxic study on the E/Z isomers of the herbicide alloxydim in wheat.[4]
Mechanism of Action: ACCase Inhibition
The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase).[1][3] This enzyme exists in two main forms in plants: a homomeric form found in the plastids of most grasses, and a heteromeric form in the plastids of most dicotyledonous plants and the cytosol of all plants. The selectivity of this compound and other graminicides is due to their potent inhibition of the homomeric ACCase found in grasses, while having minimal effect on the heteromeric form.
The inhibition of ACCase disrupts the first committed step in fatty acid biosynthesis, which is the carboxylation of acetyl-CoA to malonyl-CoA. This leads to a depletion of fatty acids, which are essential for the formation of cell membranes, cuticle, and other vital cellular components. The resulting loss of membrane integrity and cessation of growth ultimately leads to the death of the susceptible grass weed.
Caption: Signaling pathway of this compound's herbicidal action.
Experimental Protocols
The following sections outline detailed methodologies for the synthesis, separation, and biological evaluation of this compound's geometrical isomers. These protocols are based on established methods for cyclohexanedione oxime herbicides and can be adapted for specific research needs.
Synthesis of this compound
The synthesis of this compound is a multi-step process.[1] A general outline is as follows:
-
Intermediate 1 Formation: Reaction of 2,4,6-trimethylbenzaldehyde (B22134) with acetone (B3395972).
-
Intermediate 2 Formation: The first intermediate is reacted with diethyl malonate and propionyl chloride, which undergoes condensation and rearrangement.
-
This compound Formation: The second intermediate is reacted with ethoxyamine to yield this compound as a mixture of (E) and (Z) isomers.[1]
Note: This synthesis typically produces a mixture of (E) and (Z) isomers. Stereoselective synthesis to favor the (E)-isomer would require specialized chiral catalysts and reaction conditions, which are not detailed in the general literature for this compound.
Isomerization and Separation
4.2.1. Thermal Isomerization to Obtain a (Z)-Isomer Enriched Mixture
Based on a protocol for Alloxydim, a mixture enriched in the (Z)-isomer of this compound can be obtained through thermal isomerization.[4]
-
Prepare a stock solution of (E)-Tralkoxydim in a suitable solvent (e.g., methanol) at a concentration of 20 mg L⁻¹.
-
Heat the solution in a thermostatic bath at 80°C for 40 minutes.
-
Remove the solvent using a vacuum centrifuge.
-
Re-dissolve the residue in the desired solvent for bioassays or analysis to the original concentration. This process is expected to yield a mixture of (E)- and (Z)-Tralkoxydim. The exact ratio should be determined by HPLC analysis.
4.2.2. Separation of (E)- and (Z)-Isomers by High-Performance Liquid Chromatography (HPLC)
The separation of the geometrical isomers can be achieved using reversed-phase HPLC.
-
Column: A C18 column is suitable for this separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common mobile phase for the separation of nonpolar to moderately polar compounds. The specific gradient profile will need to be optimized.
-
Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., around 254 nm).
-
Identification: The identity of the peaks corresponding to the (E)- and (Z)-isomers can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry (MS).
Caption: Experimental workflow for isomer separation and activity testing.
Herbicidal Activity Bioassay
A seed germination and root growth inhibition bioassay can be used to determine the phytotoxicity of the individual isomers and their mixture.[4]
-
Plant Material: Use seeds of a susceptible grass species (e.g., wild oat, Avena fatua) and a tolerant cereal crop (e.g., wheat, Triticum aestivum).
-
Test Solutions: Prepare a series of dilutions for the pure (E)-isomer, the pure (Z)-isomer, and the (E/Z)-mixture in a suitable solvent (e.g., water with a small amount of acetone to aid dissolution). Include a solvent-only control.
-
Experimental Setup:
-
Place a set number of seeds (e.g., 25) on filter paper in a petri dish.
-
Add a defined volume of the test solution to each petri dish.
-
Seal the petri dishes and incubate in a growth chamber under controlled conditions (e.g., 16h light at 22°C, 8h dark at 16°C).
-
-
Data Collection: After a set period (e.g., 5-7 days), measure the root length and shoot length of the seedlings.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Determine the IC₅₀ (the concentration that causes 50% inhibition) for each isomer and the mixture using a dose-response curve.
In Vitro ACCase Inhibition Assay
The direct inhibitory effect of the this compound isomers on the ACCase enzyme can be measured using an in vitro assay.
-
Enzyme Extraction: Isolate ACCase from a susceptible grass species (e.g., maize).
-
Assay Principle: The activity of ACCase is measured by quantifying the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into acid-stable malonyl-CoA.
-
Procedure:
-
Incubate the extracted enzyme with varying concentrations of the (E)-isomer, (Z)-isomer, and the mixture.
-
Initiate the reaction by adding ATP and acetyl-CoA.
-
Stop the reaction and measure the amount of radioactivity incorporated into malonyl-CoA using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration and determine the I₅₀ value for each isomer.
Conclusion
The geometrical isomerism of this compound plays a pivotal role in its herbicidal activity. Based on evidence from structurally related cyclohexanedione herbicides, it is strongly indicated that the (E)-isomer is the biologically active form responsible for the inhibition of ACCase and subsequent phytotoxicity, while the (Z)-isomer is likely inactive. The potential for isomerization of the active (E)-form to the inactive (Z)-form under field conditions highlights the importance of formulation stability and application timing for optimal weed control. The experimental protocols provided in this guide offer a framework for the detailed investigation of the synthesis, separation, and biological characterization of this compound's geometrical isomers, which is crucial for the development of more effective and stable herbicidal formulations. Further research to obtain specific quantitative data for this compound's isomers is warranted to confirm these hypotheses.
References
Tralkoxydim spectrum of activity on grass weed species
An In-depth Technical Guide on the Spectrum of Activity of Tralkoxydim on Grass Weed Species
Introduction
This compound is a selective, post-emergence herbicide belonging to the cyclohexanedione chemical class.[1][2] It is utilized in agriculture for the control of various grass weed species, primarily in cereal crops such as wheat, barley, rye, and triticale.[3][4] As a Group A herbicide, its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis.[3][5] This specific mechanism allows for the effective management of susceptible grass weeds while maintaining the safety of tolerant broadleaf crops and certain cereals.[1][2] This guide provides a comprehensive overview of this compound's spectrum of activity, efficacy, and the technical protocols for its evaluation.
Mechanism of Action
This compound is a systemic herbicide absorbed by the leaves and translocated to the growing points of the plant, where it inhibits cell division.[6] Its herbicidal activity stems from the potent inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[1][7]
-
ACCase Inhibition: ACCase is the enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[7][8]
-
Disruption of Lipid Synthesis: By inhibiting ACCase, this compound halts the production of fatty acids, which are essential components for building new cell membranes. This disruption of lipid metabolism ultimately leads to the cessation of growth and death of the susceptible grass weed.[1]
-
Basis of Selectivity: The selectivity of this compound is based on differences in the structure of the ACCase enzyme between susceptible and tolerant plant species. Most grass weeds possess a form of ACCase that is highly sensitive to cyclohexanedione herbicides. In contrast, broadleaf (dicot) plants have a structurally different, tolerant form of the enzyme.[9][10] Cereal crops like wheat and barley exhibit tolerance through metabolic degradation of the herbicide.[10]
Caption: this compound's mode of action: selective inhibition of grass ACCase.
Spectrum of Activity
This compound provides effective post-emergence control for a range of common and competitive grass weeds in cereal production, while being ineffective against broadleaf weeds and perennial grasses.[11]
| Weed Species | Scientific Name | Level of Control |
| Wild Oats | Avena fatua | Control[1][4][12] |
| Annual Ryegrass (Italian Ryegrass) | Lolium multiflorum | Control[1][3] |
| Green Foxtail | Setaria viridis | Control[4][6] |
| Yellow Foxtail | Setaria pumila | Control[4][11] |
| Barnyard Grass | Echinochloa crus-galli | Control[4][11] |
| Persian Darnel | Lolium persicum | Control[4][6] |
| Annual Phalaris (Canary Grass) | Phalaris spp. | Suppression[3][13] |
| Black-grass | Alopecurus myosuroides | Control (Resistance is common)[14][15] |
Quantitative Efficacy Data
The efficacy of this compound is dependent on the application rate, the growth stage of the weed, and environmental conditions. Data from various studies demonstrate its effectiveness and variability.
| Target Weed | Application Rate (g a.i./ha) | Weed Growth Stage | Efficacy / Result | Notes |
| Wild Oats (Avena fatua) | 250 | 2-4 leaf (pre-tillering) | Effective control | Apply in first 4-6 weeks to unstressed crops.[3] |
| Wild Oats (Avena fatua) | 380 | Up to early tillering (max 2 tillers) | Effective control | Preferred rate for dense populations or delayed application.[3][5] |
| Wild Oats (Avena fatua) | Recommended Rate (e.g., 200 g/ha) | Not Specified | Variable: 0 to >800 seeds/m² produced. | Efficacy varies considerably by location and year. |
| Annual Ryegrass (Lolium multiflorum) | 380-500 | 2-4 leaf (pre-tillering) | Effective control | Do not apply to tillered ryegrass.[3] |
| Annual Ryegrass (Lolium multiflorum) | Not Specified | Not Specified | Fall application: 65-88% control. Spring application: 94-99% control. | Application timing significantly impacts control. |
| Green Foxtail (Setaria viridis) & Wild Oats | Not Specified | 2-3 leaf | Generally better control than later applications. | Early weed removal is critical for maximizing crop yield.[16] |
| Green Foxtail (Setaria viridis) & Wild Oats | Not Specified | 4-5 leaf | Less weed topgrowth at harvest due to control of later flushes. | [16] |
| Mixed Grassy Weeds | 250-300 (tank-mixed with Isoproturon 500-750) | Not Specified | Reduced weed-crop competition by 96.8% to 99.5%. | Tank mix provided broad-spectrum control.[17] |
Experimental Protocols
Evaluating the bio-efficacy of this compound involves standardized protocols in both field and controlled environments.
Field Efficacy Trial Protocol
-
Site Selection: Choose a location with a known and uniform infestation of the target grass weed species.
-
Experimental Design: Employ a randomized complete block design (RCBD) with 3 to 4 replications to account for field variability.
-
Plot Establishment: Mark out individual plots of a standard size (e.g., 2m x 10m).
-
Treatments: Include an untreated control, this compound at various rates (e.g., 0.5x, 1x, 2x the recommended rate), and potentially tank-mix combinations.
-
Herbicide Application:
-
Timing: Apply post-emergence when the target weed is at the specified growth stage (e.g., 2-4 leaf stage).
-
Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles (e.g., 110-015, 110-02).[5]
-
Spray Volume: Apply in 50-150 L of water per hectare.[5]
-
Pressure: Maintain a constant pressure of 250-350 kPa.[5]
-
Adjuvant: Always include a recommended adjuvant (e.g., non-ionic surfactant or oil concentrate) at the specified rate (e.g., 0.5% - 1.0% v/v), as this is critical for activity.[3][11]
-
-
Data Collection:
-
Visual Assessment: Rate percent weed control at set intervals (e.g., 7, 14, 21, and 28 days after treatment) on a scale of 0% (no effect) to 100% (complete death).
-
Weed Density & Biomass: At a later interval (e.g., 28 DAT or prior to crop canopy closure), count weed density in quadrats and collect above-ground biomass. Dry the biomass to obtain a constant dry weight.
-
Crop Tolerance: Visually assess crop injury (phytotoxicity), such as chlorosis or stunting.
-
Yield: Harvest the crop from a central area of each plot to determine grain yield and quality.
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
Caption: A typical workflow for a field trial evaluating herbicide efficacy.
Factors Influencing this compound Activity
-
Weed Growth Stage: this compound is most effective on young, actively growing weeds. Efficacy typically decreases as weeds become larger and more established, particularly after tillering has begun.[3][16]
-
Environmental Stress: Weed control can be reduced or delayed if weeds are under stress from conditions like drought, heat, flooding, or prolonged cool temperatures.[11] Application should be timed for when weeds are actively growing.[11]
-
Tank Mixtures: The efficacy of this compound can be reduced (antagonized) when tank-mixed with certain broadleaf herbicides.[16] Studies have shown that thifensulfuron (B1222996) and, to a lesser extent, bromoxynil (B128292) can antagonize this compound activity on green foxtail and wild oat.[16]
-
Water Quality: The use of water with high concentrations of bicarbonate ions (>400 ppm) can negatively impact herbicidal activity. This can be mitigated by adding ammonium (B1175870) sulfate (B86663) to the spray solution.[11]
-
Herbicide Resistance: Some naturally occurring weed biotypes resistant to this compound and other Group A herbicides may exist within a population.[3][5] Repeated use of herbicides with the same mode of action selects for these resistant individuals, which can eventually dominate the population.[3][5] Resistance in species like Alopecurus myosuroides and Lolium spp. is a significant concern.[14][18]
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemimpex.com [chemimpex.com]
- 3. apparentag.com.au [apparentag.com.au]
- 4. nufarm.com [nufarm.com]
- 5. 4farmers.com.au [4farmers.com.au]
- 6. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibition of Acetyl-CoA Carboxylase Activity by Haloxyfop and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. cdn.nufarm.com [cdn.nufarm.com]
- 12. bioone.org [bioone.org]
- 13. This compound (Ref: PP 604) [sitem.herts.ac.uk]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. bcpc.org [bcpc.org]
- 16. Influence of Growth Stage and Broadleaf Herbicides on this compound Activity | Weed Science | Cambridge Core [cambridge.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Tralkoxydim Soil Dissipation: A Technical Guide to Aerobic and Anaerobic Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the soil dissipation kinetics of the herbicide tralkoxydim under both aerobic and anaerobic conditions. The information presented herein is curated from scientific literature and regulatory documents to support environmental risk assessments and further research into the environmental fate of this compound.
Quantitative Dissipation Data
The dissipation of this compound in soil is significantly influenced by the presence of oxygen and soil properties such as pH. The following tables summarize the dissipation half-life (DT50) of this compound in various soil types under aerobic and anaerobic laboratory conditions.
Table 1: Aerobic Soil Dissipation of this compound
| Soil Type | DT50 (days) | pH | Reference |
| Jiangxi red soil | 5.1 | 4.8 | [1] |
| Taihu paddy soil | 7.7 | 6.5 | [1] |
| Northeast China black soil | 7.9 | 7.2 | [1] |
| Typical Lab Soil (20°C) | 2.6 - 3.0 | Not Specified | [2][3] |
Table 2: Anaerobic Soil Dissipation of this compound (Flooded Conditions)
| Soil Type | DT50 (days) | pH | Reference |
| Jiangxi red soil | 6.2 | 4.8 | [1] |
| Taihu paddy soil | 15.1 | 6.5 | [1] |
| Northeast China black soil | 19.8 | 7.2 | [1] |
| Flooded Soil | 25 | Not Specified | [2] |
Note: The study by Wu et al. (2017) indicated that soil pH is a major factor affecting this compound degradation[1].
Degradation Pathways
The degradation of this compound in the soil environment proceeds through various mechanisms, including microbial metabolism and photolysis, leading to the formation of several transformation products.
Aerobic Degradation Pathway
Under aerobic conditions, this compound is subject to microbial degradation. One of the major metabolites identified in aerobic soil studies is 3-(2,4,6-trimethylphenyl)pentanedioic acid [3]. This indicates the cleavage of the cyclohexanedione ring structure.
Potential Degradation Pathways (Aerobic and Anaerobic)
While specific anaerobic degradation products in soil are not well-documented in the available literature, studies on the photodegradation of this compound in aquatic environments have identified several transformation products that could potentially be formed in soil through biotic or abiotic processes. [4]These include:
-
This compound Imine: Formed by the photolysis of the N-O bond of the oxime.
-
This compound Oxazole (B20620): Resulting from cyclization.
-
A photoisomer of the parent compound.
Further research is required to confirm the formation of these metabolites in soil under both aerobic and anaerobic conditions and to elucidate the complete anaerobic degradation pathway.
dot
Caption: Potential transformation pathways of this compound.
Experimental Protocols
The following sections describe generalized experimental protocols for conducting aerobic and anaerobic soil dissipation studies for pesticides like this compound, based on internationally recognized guidelines such as OECD Guideline 307. [5][6]
Aerobic Soil Metabolism Study
dot
Caption: Experimental workflow for an aerobic soil metabolism study.
Methodology:
-
Soil Preparation: Collect fresh soil from a relevant agricultural region, remove large debris, and sieve to a particle size of <2 mm. Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass. [7]2. Test Substance Application: Prepare a stock solution of this compound (often 14C-labeled for metabolite tracking) and apply it to the soil to achieve the desired concentration, typically corresponding to the maximum recommended field application rate. [8]3. Incubation: Place the treated soil in incubation vessels (e.g., biometers) and maintain in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). [5]4. Aerobic Conditions: Continuously pass a stream of CO2-free, humidified air through the incubation vessels to maintain aerobic conditions. Trap any evolved 14CO2 in a suitable absorbent solution. [6]5. Sampling and Analysis: At predetermined time intervals, sacrifice replicate samples. Extract the soil with appropriate organic solvents. Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of this compound and its transformation products. [9][10]
Anaerobic Soil Metabolism Study
dot
Caption: Experimental workflow for an anaerobic soil metabolism study.
Methodology:
-
Soil Preparation and Application: Prepare and apply the test substance to the soil as described for the aerobic study. [7]2. Establishing Anaerobic Conditions: After application, flood the soil with deoxygenated water to create a layer above the soil surface. Purge the headspace of the incubation vessels with an inert gas, such as nitrogen, to remove oxygen. [11]3. Incubation: Seal the vessels and incubate in the dark at a constant temperature (e.g., 20-25°C). [5]4. Sampling and Analysis: At specified intervals, collect replicate samples. Separate the soil and overlying water. Extract both phases with suitable solvents and analyze using HPLC or LC-MS/MS to determine the concentrations of this compound and its degradation products in each compartment. [9][10]
Concluding Remarks
This compound exhibits relatively rapid dissipation in aerobic soils, with its persistence increasing under anaerobic (flooded) conditions. Soil pH has been identified as a key factor influencing its degradation rate. The primary aerobic degradation pathway involves the cleavage of the cyclohexanedione ring to form 3-(2,4,6-trimethylphenyl)pentanedioic acid. While the complete degradation pathway under anaerobic soil conditions requires further investigation, photodegradation studies suggest the potential formation of imine and oxazole derivatives. The standardized protocols outlined in this guide provide a robust framework for conducting further studies to refine our understanding of the environmental fate of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: PP 604) [sitem.herts.ac.uk]
- 4. Unveiling the photodegradation of this compound herbicide and its formulation in natural waters: Structural elucidation of transformation products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 6. oecd.org [oecd.org]
- 7. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Residue Analysis of this compound Herbicide in Soil, Wheat Grain and Straw by Reversed Phase HPLC | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. MSU Extension | Montana State University [apps.msuextension.org]
An In-depth Technical Guide to the Identification and Characterization of Tralkoxydim Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tralkoxydim is a selective, post-emergence cyclohexanedione herbicide used to control grass weeds in cereal crops.[1] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in susceptible grass species.[1] Understanding the metabolic fate of this compound in various environmental and biological systems is crucial for assessing its environmental impact, ensuring food safety, and managing herbicide resistance. This technical guide provides a comprehensive overview of the current knowledge on the identification and characterization of this compound metabolites, with a focus on data presentation, experimental protocols, and metabolic pathways.
Metabolite Identification
This compound undergoes transformation in mammals, soil, and through photodegradation, leading to a range of metabolites. The primary identified metabolites are summarized below.
Mammalian Metabolism
Studies in rats and hamsters have shown that this compound is readily absorbed and excreted. The major metabolites identified in urine include:
-
This compound Acid: A significant metabolite found in both rats and hamsters.[1][2]
-
This compound Acid Oxazole: Another major metabolite observed in both species.[1][2]
-
This compound Alcohol: Identified as an additional metabolite in the urine of rats.[1][2]
-
This compound Diol: Also found as an additional metabolite in rat urine.[1][2]
No unchanged this compound was detected in the urine of hamsters.[1][2]
Soil Degradation
In soil, this compound degrades to form several metabolites, with the most significant being:
-
3-(2,4,6-trimethylphenyl)pentanedioic acid (R173642): A major soil metabolite.
-
R223068: Another significant soil metabolite.
Photodegradation
The photodegradation of this compound in water has been studied, revealing the formation of the following degradation products:
-
This compound Photoisomer: Formed through the isomerization of the parent molecule.[3]
-
This compound Imine: A major degradation product resulting from the photolysis of the N-O bond of the oxime.[3]
-
This compound Oxazole: Formed via cyclization.[3]
Data Presentation
Quantitative Data on this compound Degradation
The persistence of this compound is influenced by environmental conditions such as pH and the presence of organic matter. The half-life of this compound varies significantly across different matrices.
| Matrix/Condition | Half-life (t½) | Reference |
| Water (pH 5) | 6.3 days | PubChem CID 135492483 |
| Water (pH 7) | 114 days | PubChem CID 135492483 |
| Water (pH 9) | 1594 days | PubChem CID 135492483 |
| Ultrapure Water (Photodegradation) | 1.1 hours | [3] |
| River Water (Photodegradation) | 5.1 hours | [3] |
| Soil (Field Dissipation) | <1 to 35 days | PubChem CID 135492483 |
Note: Quantitative data on the formation and concentration of individual metabolites over time is limited in the reviewed literature.
Experimental Protocols
Residue Analysis of this compound in Soil, Wheat Grain, and Straw by HPLC
This method describes the determination of this compound residues in various agricultural samples.
1. Sample Preparation and Extraction:
-
Extract residues from soil, wheat grain, and straw samples using acetonitrile (B52724) and methylene (B1212753) chloride.[4]
2. Analytical Method:
-
Analyze the extracts by reversed-phase High-Performance Liquid Chromatography (HPLC).[4]
3. Method Performance:
Determination of this compound Soil Metabolites (R173642 and R223068) by HPLC-MS/MS
This method provides a detailed procedure for the quantification of two major soil metabolites of this compound.
1. Sample Preparation and Extraction:
-
Extract soil samples with sodium hydroxide.
-
Perform a liquid-liquid partition clean-up.
2. Analytical Method:
-
Quantify the metabolites using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
3. HPLC-MS/MS Parameters:
-
Instrumentation: High-performance liquid chromatograph with a triple quadrupole mass spectrometer.
-
Linearity: The detector response was linear in the range of 0 to 0.50 µg/cm³ for both R173642 and R223068.
4. Method Performance:
-
Limit of Determination: 0.01 mg/kg in soil for both R173642 and R223068.
-
Fortification Levels: 0.01 – 0.50 mg/kg.
Analysis of this compound Photodegradation Products by HPLC-TOF-MS/MS
This protocol outlines the identification of this compound degradation products in aqueous media.
1. Sample Preparation:
-
Aqueous solutions of this compound are exposed to simulated sunlight.
2. Analytical Method:
-
Identify the degradation products using High-Performance Liquid Chromatography coupled to Time-of-Flight Mass Spectrometry (HPLC-TOF-MS/MS).[3]
Metabolic and Degradation Pathways
The transformation of this compound into its various metabolites follows distinct pathways depending on the biological or environmental system.
Photodegradation Pathway of this compound
The photodegradation of this compound in aquatic environments proceeds through several key reactions.
Caption: Proposed photodegradation pathway of this compound in water.
General Mammalian Metabolism Workflow
The metabolism of xenobiotics like this compound in mammals typically follows a two-phase process.
Caption: General workflow of xenobiotic metabolism in mammals.
Conclusion and Future Directions
This guide has summarized the current understanding of this compound metabolite identification and characterization. Key metabolites in mammalian systems, soil, and from photodegradation have been identified. While analytical methods for their detection exist, there is a need for more comprehensive, validated protocols for a wider range of matrices, particularly for plant tissues and biological fluids.
Furthermore, quantitative data on the formation and degradation kinetics of individual metabolites are scarce. Future research should focus on generating this data to better assess the environmental fate and potential exposure risks associated with this compound use. Elucidating the detailed enzymatic pathways involved in mammalian and plant metabolism will also be critical for a complete understanding of its biotransformation. The availability of analytical standards for this compound and some of its metabolites will facilitate these future research endeavors.
References
- 1. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tepraloxydim Metabolite (OH-DMP) Standard・209-16701[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Unveiling the photodegradation of this compound herbicide and its formulation in natural waters: Structural elucidation of transformation products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Residue Analysis of this compound Herbicide in Soil, Wheat Grain and Straw by Reversed Phase HPLC | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: Quantification of Tralkoxydim using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This application note outlines a detailed method for the quantification of the herbicide Tralkoxydim in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is intended for use by analytical chemists and researchers in the fields of environmental science, food safety, and agricultural product analysis.
Introduction
This compound is a selective, post-emergence herbicide used to control grass weeds in cereal crops. Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and assessing environmental impact. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust, sensitive, and selective technique for the determination of this compound residues. This document provides a comprehensive protocol for sample preparation, GC-MS analysis, and method validation.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1][2][3]
Reagents and Materials:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented extracts)
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
Procedure:
-
Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit, vegetable, or soil) to a uniform consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For samples with low water content, add an appropriate amount of water to hydrate (B1144303) the sample.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18. For pigmented samples, GCB may be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rpm for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a GC vial.
-
The extract is now ready for GC-MS analysis.
-
GC-MS/MS Instrumentation and Conditions
The following are typical instrument conditions for the analysis of this compound. These may need to be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | Initial temperature 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters for this compound
The selection of appropriate precursor and product ions is critical for the selective and sensitive detection of this compound. The following MRM transitions have been reported for this compound analysis by GC-MS/MS.
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Reference |
| 283.0 | 227.0 | 184.0 | Optimized for instrument | [4] |
| 137.00 | 57.20 | - | 10 | [5] |
| 181.04 | 152.03 | - | 23 | [5] |
It is recommended to verify the optimal collision energies for each transition on the specific instrument being used.
Quantitative Data Summary
The following tables summarize typical performance data for the GC-MS/MS analysis of pesticides, which can be expected for a validated this compound method.
Table 1: Method Validation Parameters
| Parameter | Typical Performance | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.5 - 10 ng/g | [7] |
| Limit of Quantification (LOQ) | 3.0 - 30 ng/g | [7] |
| Accuracy (Recovery) | 70 - 120% | [1] |
| Precision (Relative Standard Deviation, %RSD) | < 20% | [1] |
Table 2: Example Linearity Data for a Pesticide Mix
| Concentration (ng/mL) | Response (Area Counts) |
| 5 | 15,000 |
| 10 | 32,000 |
| 25 | 80,000 |
| 50 | 165,000 |
| 100 | 330,000 |
| Correlation Coefficient (r²) | 0.999 |
This table is illustrative and actual data will vary based on the analyte and instrument conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Method Validation Logic
Caption: Key parameters for analytical method validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. hpst.cz [hpst.cz]
- 3. scispec.co.th [scispec.co.th]
- 4. nrcgrapes.in [nrcgrapes.in]
- 5. gcms.cz [gcms.cz]
- 6. Development of A Novel Method for the Detection of 54 Pesticides in Gcms-Ms-Tqd – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Application Note: Determination of Tralkoxydim in Soil Samples by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative determination of the herbicide Tralkoxydim in soil matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in environmental monitoring and agricultural sciences to accurately measure this compound residues in soil. The validation parameters demonstrate that the method is selective, sensitive, accurate, and precise for its intended purpose.
Introduction
This compound is a selective, post-emergence herbicide used to control grass weeds in cereal crops.[1] Its presence and persistence in soil are of environmental concern, necessitating a reliable analytical method for monitoring its concentration. This document provides a comprehensive protocol for the extraction, cleanup, and quantification of this compound in soil samples, leveraging the high selectivity and sensitivity of LC-MS/MS.
Experimental
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous, analytical grade)
-
Sodium chloride (analytical grade)
-
Trisodium (B8492382) citrate (B86180) dihydrate (analytical grade)
-
Disodium (B8443419) citrate sesquihydrate (analytical grade)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dSPE cleanup
-
Syringe filters (0.22 µm)
Instrumentation
An LC-MS/MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode was used. The system should be capable of performing Multiple Reaction Monitoring (MRM).
-
LC System: UHPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
Data Presentation
The quantitative data presented below is a summary of expected validation parameters for a method based on the described protocol. Actual results may vary based on instrumentation, laboratory conditions, and soil matrix characteristics.
Table 1: LC-MS/MS Method Parameters for this compound
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 330.2 |
| Product Ion 1 (m/z) (Quantifier) | 284.2 |
| Collision Energy 1 (eV) | 12 |
| Product Ion 2 (m/z) (Qualifier) | 96.1 |
| Collision Energy 2 (eV) | 32 |
Note: The MRM transitions and collision energies are based on published data and should be optimized for the specific instrument in use.[2]
Table 2: Method Validation Summary
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery (at 0.01, 0.05, and 0.1 mg/kg) | 70 - 120% |
| Precision (RSDr) | < 20% |
The validation parameters are based on multi-residue methods for pesticides in soil using LC-MS/MS, which are applicable to this compound.[3]
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to create calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Matrix-Matched Standards: To compensate for matrix effects, it is recommended to prepare calibration standards in blank soil extract that has been processed through the entire sample preparation procedure.
Sample Preparation (QuEChERS Method)
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of LC-MS grade water and vortex for 30 seconds. Let the sample hydrate (B1144303) for 30 minutes.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1. A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute this compound.
-
Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.
-
Inject the prepared standards and samples.
-
Quantify the this compound concentration in the samples by comparing the peak area of the quantifier ion (284.2 m/z) to the calibration curve constructed from the matrix-matched standards. Confirm the identity of the analyte using the qualifier ion (96.1 m/z) and its ion ratio to the quantifier ion.
Visualizations
Caption: Experimental workflow for this compound analysis in soil.
Conclusion
The described QuEChERS extraction and LC-MS/MS analysis method provides a reliable and sensitive approach for the determination of this compound in soil samples. The method is suitable for routine monitoring and research applications, offering high throughput and accurate quantification at levels relevant to environmental assessment. Adherence to the detailed protocols and proper quality control measures will ensure high-quality data.
References
- 1. Development of fast and robust multiresidual LC-MS/MS method for determination of pharmaceuticals in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Tralkoxydim Phytotoxicity in Laboratory Bioassays
Introduction
Tralkoxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione chemical family. It is categorized as a Group A herbicide by the Herbicide Resistance Action Committee (HRAC), and its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes in grasses.[1] By inhibiting this enzyme, this compound disrupts lipid synthesis, leading to the cessation of growth and eventual death of susceptible grass species.[1] This protocol provides a detailed methodology for conducting laboratory-based bioassays to evaluate the phytotoxicity of this compound. It is intended for researchers, scientists, and professionals involved in herbicide development and efficacy testing.
Signaling Pathway of this compound in Susceptible Grasses
This compound acts by inhibiting the ACCase enzyme, which is responsible for the conversion of acetyl-CoA to malonyl-CoA, a crucial step in fatty acid synthesis. This disruption of lipid biosynthesis ultimately leads to cell membrane damage and growth inhibition in the meristematic tissues of susceptible grasses.
Caption: ACCase Inhibition by this compound.
Experimental Protocols
This section outlines the detailed methodologies for conducting a laboratory bioassay to assess the phytotoxicity of this compound.
Plant Material and Growth Conditions
-
Indicator Species: Wild oat (Avena fatua) is a highly sensitive and relevant indicator species for this compound bioassays. Other sensitive grass species like ryegrass (Lolium spp.) or green foxtail (Setaria viridis) can also be used.[1]
-
Seed Germination: Germinate seeds in petri dishes on moist filter paper or in trays with a sterile potting mix.
-
Growth Conditions: Maintain plants in a controlled environment (growth chamber or greenhouse) with the following conditions:
-
Temperature: 20-25°C day / 15-20°C night
-
Photoperiod: 16 hours light / 8 hours dark
-
Light Intensity: 300-400 µmol/m²/s
-
Relative Humidity: 60-70%
-
-
Planting: Once seedlings reach the two to three-leaf stage, transplant them into individual pots (e.g., 7x7 cm) filled with a standardized potting medium.
Herbicide Application
-
Stock Solution Preparation: Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone (B3395972) with a surfactant).
-
Dose-Response Range: A dose-response study is crucial for determining the concentration of this compound that causes a 50% reduction in growth (GR50) or is effective at controlling 50% of the population (ED50). Based on field application rates of 250-500 g/ha and the nanomolar concentrations at which this compound inhibits ACCase, a suggested starting range for laboratory bioassays is 0, 1, 5, 10, 25, 50, and 100 µM.[2][3] This range may need to be adjusted based on the sensitivity of the chosen indicator species.
-
Application: Apply the herbicide treatments to the plants at the three- to four-leaf stage using a laboratory track sprayer to ensure uniform coverage. The spray volume should be consistent across all treatments.
Data Collection and Phytotoxicity Assessment
Assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment - DAT). Both visual assessment and quantitative measurements should be recorded.
-
Visual Phytotoxicity Rating: Use a 0-100% rating scale, where 0% indicates no visible injury and 100% indicates complete plant death. Symptoms of this compound phytotoxicity include chlorosis (yellowing), stunting, and necrosis of new leaves.
-
Quantitative Measurements:
-
Plant Height: Measure the height of the plants from the soil surface to the tip of the longest leaf.
-
Biomass (Fresh and Dry Weight): At the final assessment point, harvest the above-ground biomass. Record the fresh weight immediately. Dry the biomass in an oven at 70°C for 48 hours or until a constant weight is achieved, then record the dry weight.
-
Root Length and Biomass: Carefully wash the roots to remove soil and measure the length of the longest root. The roots can also be dried and weighed for biomass determination.
-
Experimental Workflow
The following diagram illustrates the workflow for the this compound phytotoxicity bioassay.
Caption: this compound Bioassay Workflow.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. The results should be expressed as a percentage of the untreated control.
Table 1: Visual Phytotoxicity Rating of Avena fatua Treated with this compound
| This compound Concentration (µM) | 7 DAT (%) | 14 DAT (%) | 21 DAT (%) |
| 0 (Control) | 0 | 0 | 0 |
| 1 | 10 | 15 | 20 |
| 5 | 25 | 40 | 55 |
| 10 | 40 | 65 | 80 |
| 25 | 60 | 85 | 95 |
| 50 | 80 | 98 | 100 |
| 100 | 95 | 100 | 100 |
Note: Data are representative and may vary depending on experimental conditions.
Table 2: Effect of this compound on Avena fatua Growth Parameters (21 DAT)
| This compound Concentration (µM) | Shoot Height (% of Control) | Shoot Dry Weight (% of Control) | Root Length (% of Control) |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 85 | 88 | 82 |
| 5 | 60 | 65 | 55 |
| 10 | 35 | 40 | 30 |
| 25 | 15 | 20 | 10 |
| 50 | 5 | 8 | 2 |
| 100 | 2 | 3 | 1 |
Note: Data are representative and may vary depending on experimental conditions.
Table 3: GR50 and ED50 Values for ACCase-Inhibiting Herbicides in Susceptible and Resistant Avena fatua Populations
| Herbicide | Parameter | Susceptible Population | Resistant Population | Resistance Factor (RF) |
| Pinoxaden | ED50 (g ai/ha) | 3.9 | 42.1 - 51.0 | 10.8 - 13.1 |
| GR50 (g ai/ha) | 1.2 | 28.1 - 36.2 | 23.4 - 30.2 | |
| Propaquizafop | ED50 (g ai/ha) | <25 | 194.8 - 551.6 | >7.8 - >32 |
| GR50 (g ai/ha) | 18.6 | 109.8 - 318.5 | 16.6 - 59 | |
| Cycloxydim | ED50 (g ai/ha) | 12.8 | >550 | >43.2 |
| GR50 (g ai/ha) | 11.6 | >1140 | >98.4 |
Source: Adapted from studies on ACCase-inhibitor resistance in Avena fatua.[4] This table provides context for the expected range of efficacy for herbicides with the same mode of action as this compound.
References
Application of Tralkoxydim in Greenhouse and Field Trials: Detailed Application Notes and Protocols
Introduction
Tralkoxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione chemical class.[1] It is primarily used for the control of various grass weeds in cereal crops such as wheat, barley, and oats.[1][2][3] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in susceptible grass species.[1][4][5] This inhibition disrupts cell division at the growing points, leading to the death of the targeted weeds.[2] This document provides detailed application notes and protocols for the use of this compound in both greenhouse and field trial settings, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a systemic herbicide that is absorbed by the leaves and translocated to the growing points of the plant.[2][4] It specifically targets the ACCase enzyme, a critical component in the lipid synthesis pathway. By inhibiting this enzyme, this compound effectively halts the production of fatty acids, which are essential for building cell membranes and storing energy. This disruption of lipid biosynthesis ultimately leads to the cessation of growth and death of susceptible grass weeds. Broadleaf plants are generally unaffected due to a different form of the ACCase enzyme.[1]
References
Application Notes and Protocols for Enhancing Tralkoxydim Efficacy with Adjuvants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tralkoxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione family (Group 1/A).[1][2] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of lipids in grasses.[2] This inhibition ultimately leads to the disruption of cell membrane formation and the death of susceptible grass weeds. To maximize the effectiveness of this compound, particularly under challenging environmental conditions, the use of adjuvants is often recommended.[3] Adjuvants are substances added to a herbicide formulation or tank-mix to improve its physical and chemical properties, thereby enhancing its performance. This document provides detailed application notes, protocols, and supporting data on the use of various adjuvants to improve the efficacy of this compound.
Mechanism of Action: this compound and the Role of Adjuvants
This compound is a systemic herbicide that is absorbed primarily through the leaves of the target weed and translocated to the growing points. There, it inhibits ACCase, blocking the first committed step in fatty acid synthesis. This disruption of lipid production is fatal to the plant.
Adjuvants enhance this process through several mechanisms:
-
Improved Spray Droplet Characteristics: Surfactants, a common component of many adjuvants, reduce the surface tension of the spray droplets, allowing for better spreading and coverage on the waxy leaf surface.
-
Increased Retention: Sticking agents within adjuvants help the spray droplets adhere to the leaf surface, reducing bounce and runoff.
-
Enhanced Penetration: Oil-based adjuvants, such as Crop Oil Concentrates (COCs) and Methylated Seed Oils (MSOs), can help to dissolve the waxy cuticle of the leaf, facilitating the absorption of this compound.[4]
-
Overcoming Antagonism: Water conditioning agents, like ammonium (B1175870) sulfate (B86663) (AMS), can counteract the negative effects of hard water ions (e.g., calcium and magnesium) that can otherwise bind with the herbicide and reduce its effectiveness.[5] AMS can also enhance absorption.[6]
Data on Adjuvant Enhancement of ACCase Inhibitor Herbicides
While specific quantitative data for this compound with a wide range of adjuvants is limited in publicly available literature, the following tables summarize the typical performance enhancements observed with other ACCase inhibitor herbicides. This data provides a strong indication of the expected benefits of using adjuvants with this compound.
Table 1: Influence of Adjuvant Type on Grass Weed Control with ACCase Inhibiting Herbicides
| Adjuvant Type | Herbicide | Weed Species | Weed Control (%) | Source |
| None | Clethodim | Texas panicum (10-15 cm) | Varies (control) | [7] |
| Non-ionic Surfactant (NIS) | Clethodim | Texas panicum (10-15 cm) | Less effective than oil-based adjuvants | [7] |
| Crop Oil Concentrate (COC) | Clethodim | Texas panicum (10-15 cm) | 91 | [7] |
| Methylated Seed Oil (MSO) | Clethodim | Texas panicum (10-15 cm) | Not specified, but effective | [7] |
| COC + Ammonium Sulfate (AMS) | Clethodim | Texas panicum (10-15 cm) | 93 | [7] |
| MSO + Ammonium Sulfate (AMS) | Clethodim | Texas panicum (10-15 cm) | 90 | [7] |
Note: Data is for Clethodim, another ACCase inhibitor, and is indicative of expected performance with this compound.
Table 2: Recommended Adjuvant Rates for this compound from Product Labels
| Adjuvant Name/Type | Recommended Rate | Conditions for Use | Source |
| Carrier Adjuvant | 0.5% v/v (0.5 L per 100 L of water) | Always recommended | [1][8][9] |
| Magnify or Supercharge | 0.75% - 1% v/v (750 mL to 1 L per 100 L of water) | Use higher rate under dry soil conditions or later in the season | [3] |
Experimental Protocols
Protocol 1: Greenhouse Evaluation of Adjuvants with this compound
Objective: To determine the effect of different adjuvant types and concentrations on the efficacy of this compound for the control of a target grass weed (e.g., wild oats, Avena fatua).
Materials:
-
This compound herbicide
-
Adjuvants to be tested (e.g., Non-ionic surfactant, Crop Oil Concentrate, Methylated Seed Oil, Ammonium Sulfate)
-
Seeds of the target weed species
-
Pots (e.g., 10 cm diameter) filled with appropriate potting mix
-
Greenhouse or controlled environment chamber with controlled lighting, temperature, and humidity
-
Calibrated laboratory sprayer
-
Deionized water
-
Graduated cylinders and beakers
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Plant Propagation: Sow weed seeds in pots and grow them in the greenhouse to the 2-4 leaf stage, ensuring uniform growth.
-
Treatment Preparation:
-
Prepare a stock solution of this compound in deionized water at the desired concentration.
-
For each adjuvant treatment, prepare a separate spray solution by adding the specified adjuvant at the desired concentration to the this compound stock solution. Include a "this compound alone" treatment and an untreated control.
-
-
Herbicide Application:
-
Calibrate the laboratory sprayer to deliver a known volume of spray solution per unit area.
-
Randomly assign treatments to the pots.
-
Spray the plants uniformly with the prepared solutions.
-
-
Post-Treatment Care: Return the pots to the greenhouse and maintain optimal growing conditions. Water the plants at the soil level to avoid washing the herbicide off the leaves.
-
Data Collection:
-
Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete death).
-
At 21 DAT, harvest the above-ground biomass of the plants in each pot.
-
Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
-
-
Data Analysis: Analyze the visual assessment data and biomass data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Protocol 2: Field Trial for Evaluating Adjuvants with this compound
Objective: To evaluate the performance of different adjuvants with this compound under field conditions on a natural infestation of grass weeds.
Materials:
-
This compound herbicide
-
Adjuvants to be tested
-
Field plot sprayer with appropriate nozzles
-
Field with a uniform infestation of the target weed(s)
-
Plot marking equipment (stakes, flags)
-
Data collection tools (quadrats, notebooks, etc.)
Procedure:
-
Site Selection and Plot Layout:
-
Select a field with a consistent population of the target grass weed.
-
Design the experiment using a randomized complete block design with at least three to four replications.
-
Mark out individual plots of a suitable size (e.g., 3m x 10m).
-
-
Treatment Application:
-
Calibrate the field sprayer to deliver the desired spray volume.
-
On the day of application, record environmental conditions (temperature, humidity, wind speed).
-
Apply the herbicide treatments (this compound alone and with each adjuvant) to the designated plots when the weeds are at the appropriate growth stage (typically 2-4 leaf stage). Include an untreated control in each replication.
-
-
Data Collection:
-
At 14, 28, and 56 days after application, conduct visual efficacy ratings for weed control in each plot.
-
At a suitable time point (e.g., 28 or 56 DAT), collect biomass samples from a defined area (e.g., 0.25 m² quadrat) within each plot.
-
Process and weigh the biomass samples as described in the greenhouse protocol.
-
If the trial is conducted in a crop, measure the crop yield at the end of the season.
-
-
Data Analysis: Statistically analyze the weed control ratings, biomass data, and crop yield data to compare the effectiveness of the different adjuvant treatments.
Visualizations
Caption: this compound's mode of action via ACCase inhibition.
Caption: Adjuvant-enhanced workflow of this compound efficacy.
Conclusion
The use of appropriate adjuvants is a critical factor in optimizing the performance of this compound. While specific quantitative data directly comparing a range of adjuvants with this compound is not abundant in public literature, evidence from product labels and studies on other ACCase inhibitors strongly supports their use. Adjuvants such as COCs, MSOs, and those containing ammonium sulfate can significantly enhance weed control, particularly under adverse environmental conditions. The provided protocols offer a framework for researchers to systematically evaluate and select the most effective adjuvant for their specific needs, ultimately leading to more consistent and effective weed management strategies.
References
- 1. nufarm.com [nufarm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. apparentag.com.au [apparentag.com.au]
- 4. sancolo.com [sancolo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. cdn.nufarm.com [cdn.nufarm.com]
- 9. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
Application Notes and Protocols for the Analysis of Tralkoxydim and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tralkoxydim is a selective, post-emergence cyclohexanedione herbicide used to control grass weeds in cereal crops such as wheat and barley.[1][2][3][4] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis, leading to the disruption of cell membrane formation in susceptible grass species.[1][5] Understanding the metabolic fate and environmental persistence of this compound and its metabolites is crucial for assessing its environmental impact and ensuring food safety.
These application notes provide a comprehensive overview of the analytical standards and detailed protocols for the quantitative analysis of this compound and its primary metabolites in various matrices.
Metabolites of this compound
The metabolism of this compound proceeds through several pathways, including hydrolysis, oxidation, and cyclization, resulting in a range of degradation products. The primary metabolites identified in animal studies and environmental degradation are:
-
This compound Acid: Formed by the hydrolysis of the parent compound.
-
This compound Acid Oxazole: A cyclization product of this compound acid.
-
This compound Alcohol: A product of the reduction of the cyclohexanedione ring.
-
This compound Diol: Further reduction product of this compound alcohol.[2]
-
3-hydroxy-2-propionyl-5-(2,4,6-trimethylphenyl)cyclohex-2-enone: A product of photolysis in water.[5]
Analytical Standards
Certified reference materials (CRMs) are essential for the accurate quantification of this compound and its metabolites.
| Compound | CAS Number | Availability |
| This compound | 87820-88-0 | Commercially available from suppliers such as AccuStandard and Sigma-Aldrich (PESTANAL®).[6][7][8] |
| This compound Acid | Not specified | Commercial availability not readily confirmed. Custom synthesis may be required. |
| This compound Acid Oxazole | Not specified | Commercial availability not readily confirmed. Custom synthesis may be required. |
| This compound Alcohol | Not specified | Commercial availability not readily confirmed. Custom synthesis may be required. |
| This compound Diol | Not specified | Commercial availability not readily confirmed. Custom synthesis may be required. |
Note: Due to the limited commercial availability of certified reference standards for the metabolites, researchers may need to consider custom synthesis or semi-quantitative analysis using the parent compound as a reference.
Experimental Protocols
Analysis of this compound in Water by HPLC-MS
This protocol is adapted from established methods for pesticide residue analysis in water.[9]
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with a suitable acid (e.g., formic acid).
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing methanol (B129727) followed by deionized water.
-
Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Dry the cartridge under vacuum or with a stream of nitrogen.
-
Elute the analyte with a suitable organic solvent, such as acetonitrile (B52724) or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for HPLC-MS analysis.
b. HPLC-MS Analysis
-
HPLC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start at a low percentage of B, increasing to a high percentage over several minutes to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor and product ion transitions for this compound should be optimized for the instrument being used.
c. Quantitative Data for this compound in Water
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.05 µg/L | [10] |
Proposed Protocol for the Simultaneous Analysis of this compound and its Metabolites in Soil by LC-MS/MS
This proposed protocol is based on general methods for the extraction and analysis of pesticide residues in soil and requires validation.[11][12]
a. Sample Preparation (QuEChERS-based Extraction)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes.
-
Take an aliquot of the acetonitrile supernatant and transfer it to a dispersive SPE (d-SPE) tube containing a suitable sorbent mixture (e.g., PSA, C18, and magnesium sulfate) for cleanup.
-
Shake for 30 seconds and centrifuge.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system.
-
Column: A suitable reverse-phase column, such as a C18 or a column designed for polar and nonpolar compounds.
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
-
Gradient: A gradient program should be developed to separate this compound and its more polar metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (MS/MS) with an ESI source.
-
Ionization Mode: Both positive and negative ESI modes should be evaluated to determine the optimal ionization for each analyte.
-
MRM Transitions: Specific MRM transitions for this compound and each metabolite need to be determined and optimized.
c. Proposed Quantitative Parameters (Requires Validation)
| Analyte | Expected Polarity | Potential Ionization Mode | Estimated LOQ (µg/kg) |
| This compound | Low | Positive ESI | 1-10 |
| This compound Acid | High | Negative ESI | 5-20 |
| This compound Acid Oxazole | Medium | Positive/Negative ESI | 5-20 |
| This compound Alcohol | Medium | Positive ESI | 5-20 |
| This compound Diol | High | Positive ESI | 5-20 |
Note: The recovery for this compound in soil has been reported to be in the range of 71-80%.[13] Recovery for the metabolites will need to be determined through validation studies.
Visualizations
Caption: Metabolic and Degradation Pathway of this compound.
Caption: General Experimental Workflow for this compound Analysis.
References
- 1. 4farmers.com.au [4farmers.com.au]
- 2. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apparentag.com.au [apparentag.com.au]
- 4. Apparent this compound 400 - Apparent Ag [apparentag.com.au]
- 5. This compound (Ref: PP 604) [sitem.herts.ac.uk]
- 6. accustandard.com [accustandard.com]
- 7. accustandard.com [accustandard.com]
- 8. トレルコキダイム PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 11. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Cleanup of Tralkoxydim in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tralkoxydim is a selective, post-emergence cyclohexanedione herbicide used to control annual grass weeds in cereal crops such as wheat and barley. Accurate determination of its residues in plant tissues is crucial for food safety, environmental monitoring, and regulatory compliance. This document provides detailed application notes and protocols for the extraction and cleanup of this compound from plant matrices, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and Solid-Phase Extraction (SPE) cleanup.
Overview of Analytical Methods
The analysis of this compound residues in complex plant matrices typically involves three main stages: sample preparation, extraction, and cleanup, followed by instrumental analysis, commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The choice of extraction and cleanup method is critical to ensure high recovery rates, minimize matrix effects, and achieve the required sensitivity.
QuEChERS has become a popular sample preparation technique for multi-residue pesticide analysis in food and agricultural products.[1][2] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic and aqueous layers.[1][3] A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), utilizes various sorbents to remove interfering matrix components like pigments, lipids, and sugars.[2]
Solid-Phase Extraction (SPE) is a valuable cleanup technique that can be used after initial extraction. It offers a more controlled cleanup process compared to d-SPE and can be highly effective in removing interfering substances from the sample extract.
Data Presentation: Performance of Extraction and Cleanup Methods
The following tables summarize the quantitative data for the recovery of this compound and other herbicides from cereal matrices using different extraction and cleanup methods.
Table 1: Recovery of this compound in Wheat Grain and Straw
| Plant Matrix | Extraction Solvents | Analytical Method | Average Recovery (%) |
| Wheat Grain | Acetonitrile (B52724) & Methylene (B1212753) Chloride | HPLC | 71 - 80[4] |
| Wheat Straw | Acetonitrile & Methylene Chloride | HPLC | 71 - 80[4] |
Table 2: General Performance of QuEChERS and SPE Methods for Herbicide Residue Analysis in Cereals
| Method | Plant Matrix | Typical Recovery (%) | Typical RSD (%) |
| QuEChERS | Cereals (Rye) | 90 - 120[5][6] | < 20[5][6] |
| QuEChERS | Cereal Grains | 70 - 120[3] | < 20[3] |
| QuEChERS | Barley | 70 - 120 | < 20 |
| SPE Cleanup | Cereals | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound Extraction and Cleanup in Cereal Grains (e.g., Wheat, Barley)
This protocol is a standard QuEChERS procedure adapted for the analysis of this compound in cereal grains.
1. Sample Preparation: a. Homogenize a representative sample of the cereal grain to a fine powder. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add an appropriate internal standard if required. c. Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.[2] d. Add a salt mixture, typically consisting of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate.[1] e. Immediately cap and shake the tube vigorously for 1 minute. f. Centrifuge the tube at ≥3000 g for 5 minutes.[1]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube. b. Add 150 mg anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. For matrices with high fatty acid content, 50 mg of C18 sorbent can also be added.[3] c. Vortex the tube for 30 seconds. d. Centrifuge at high speed (e.g., 10,000 g) for 2 minutes.
4. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant. b. The extract can be directly analyzed by LC-MS/MS or diluted with an appropriate solvent (e.g., mobile phase) prior to injection.[2]
Protocol 2: Traditional Solvent Extraction for this compound in Wheat Grain and Straw
This protocol is based on the method described by Srivastava et al. (1994).[4]
1. Sample Preparation: a. Finely chop and homogenize wheat grain or straw samples. b. Weigh 25 g of the homogenized sample into a flask.
2. Extraction: a. Add 100 mL of a 1:1 (v/v) mixture of acetonitrile and methylene chloride. b. Shake the mixture on a mechanical shaker for 2 hours. c. Filter the extract through Whatman No. 1 filter paper. d. Concentrate the filtrate to near dryness using a rotary evaporator at 40°C.
3. Cleanup (Liquid-Liquid Partitioning): a. Dissolve the residue in 50 mL of a saturated sodium chloride solution. b. Transfer the solution to a separatory funnel. c. Partition the aqueous phase three times with 50 mL portions of methylene chloride. d. Combine the methylene chloride extracts and dry over anhydrous sodium sulfate. e. Evaporate the solvent to dryness.
4. Final Extract Preparation: a. Dissolve the final residue in a known volume of a suitable solvent for HPLC analysis.
Visualizations
Caption: QuEChERS workflow for this compound analysis.
Caption: Solid-Phase Extraction (SPE) cleanup workflow.
References
- 1. QuEChERS: Home [quechers.eu]
- 2. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Residue Analysis of this compound Herbicide in Soil, Wheat Grain and Straw by Reversed Phase HPLC | Semantic Scholar [semanticscholar.org]
- 5. Determination of acidic herbicides in cereals by QuEChERS extraction and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for Tralkoxydim Purity Assessment
Introduction
Tralkoxydim is a selective, post-emergence cyclohexanedione herbicide used to control grass weeds in cereal crops.[1][2] The purity of the active ingredient is critical to ensure its efficacy, safety, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the determination of the purity of this compound and for the quantification of its related impurities.
This application note provides a detailed protocol for the assessment of this compound purity using a reversed-phase HPLC (RP-HPLC) method. The method is designed to separate this compound from its potential impurities, including manufacturing intermediates, degradation products, and isomers.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector is required. Data acquisition and processing are performed using a suitable chromatography data system.
Chemicals and Reagents
-
This compound reference standard (99.5% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
Chromatographic Conditions
A C18 analytical column is used for the separation. The mobile phase consists of a mixture of acetonitrile and water with a small amount of phosphoric acid to improve peak shape. A gradient elution is employed to ensure the separation of all potential impurities with varying polarities.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 50% B; 10-25 min: 50-80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
Results and Discussion
The developed HPLC method provides excellent separation of this compound from its known impurities. The retention time for this compound is approximately 15.2 minutes under the specified conditions. Potential impurities that can be monitored include unreacted starting materials from the synthesis process and degradation products such as photoisomers and cleavage products.[3] The technical material of this compound is typically around 95% pure.[1]
A representative chromatogram of a this compound sample is shown in Figure 1. The purity of the sample is calculated using the area normalization method.
Table 2: Representative Quantitative Data for this compound Purity Assessment
| Peak No. | Retention Time (min) | Analyte | Peak Area | % Area |
| 1 | 5.8 | Impurity A | 15,234 | 0.5 |
| 2 | 8.2 | Impurity B | 21,328 | 0.7 |
| 3 | 12.5 | Impurity C | 9,140 | 0.3 |
| 4 | 15.2 | This compound | 2,945,670 | 97.0 |
| 5 | 18.9 | Impurity D | 12,187 | 0.4 |
| 6 | 22.1 | Impurity E | 30,468 | 1.0 |
| Total | 3,034,027 | 100.0 |
The results in Table 2 indicate a purity of 97.0% for the analyzed this compound sample, with several minor impurities detected. The method is suitable for routine quality control of this compound.
Experimental Protocols
Protocol 1: HPLC System Suitability
-
Equilibrate the HPLC system with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution (100 µg/mL) five times.
-
Evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time of the five replicate injections should be less than 2.0%. The theoretical plates for the this compound peak should be greater than 2000, and the tailing factor should be between 0.8 and 1.5.
Protocol 2: Purity Assessment of this compound Sample
-
Once the system suitability is confirmed, inject a blank (acetonitrile) to ensure no carryover from previous injections.
-
Inject the sample solution (1000 µg/mL) in duplicate.
-
Record the chromatograms and integrate all peaks.
-
Calculate the percentage area of each impurity and the main this compound peak relative to the total peak area.
-
The purity of the this compound sample is reported as the percentage area of the this compound peak.
Visualizations
Caption: Experimental workflow for this compound purity assessment.
Caption: Logical flow for this compound purity assessment.
References
- 1. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Apparent this compound 400 - Apparent Ag [apparentag.com.au]
- 3. Unveiling the photodegradation of this compound herbicide and its formulation in natural waters: Structural elucidation of transformation products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tralkoxydim Resistance Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tralkoxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione (DIMs) chemical family.[1][2][3] It is classified as a Group A (WSSA Group 1) herbicide, which acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3] This enzyme catalyzes a critical step in fatty acid biosynthesis in grasses.[4][5][6][7][8] Inhibition of ACCase leads to a depletion of lipids, which are essential for cell membrane integrity and new growth, ultimately resulting in the death of susceptible grass weeds.[6] Due to its high efficacy, this compound has been widely used to control grass weeds in cereal crops.[7]
However, the repeated use of this compound and other ACCase inhibitors has led to the evolution of resistant weed populations, posing a significant challenge to sustainable agriculture.[9] Resistance to this compound can arise from two primary mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the nuclear gene encoding the ACCase enzyme.[10] These mutations alter the herbicide's binding site on the enzyme, reducing its inhibitory effect.[2][10]
-
Non-Target-Site Resistance (NTSR): This is most commonly due to enhanced herbicide metabolism by the plant.[2][10] Resistant plants can more rapidly detoxify the herbicide into non-toxic compounds.[10]
Monitoring the emergence and spread of this compound resistance is crucial for implementing effective weed management strategies. This document provides detailed protocols for monitoring this compound resistance using whole-plant bioassays and molecular diagnostic techniques.
I. Whole-Plant Dose-Response Bioassay
This protocol determines the level of resistance in a weed population by comparing its response to a range of this compound doses with that of a known susceptible population. The results are used to calculate the 50% growth reduction (GR₅₀) value, which is the herbicide dose required to reduce plant growth by 50%.
Experimental Protocol
-
Seed Collection and Preparation:
-
Collect mature seeds from putative resistant weed populations from fields with a history of this compound use and poor weed control. As a control, collect seeds from a population known to be susceptible to this compound.
-
Clean the seeds and store them in labeled paper bags at room temperature and low humidity for 2-4 weeks to break dormancy.
-
-
Plant Growth:
-
Sow the seeds in pots or trays filled with a commercial potting mix.
-
Place the pots in a greenhouse or growth chamber with controlled conditions (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod).
-
Water the plants as needed and allow them to grow to the 2-3 leaf stage.
-
-
Herbicide Application:
-
Prepare a stock solution of a commercial formulation of this compound.
-
Perform serial dilutions to create a range of 8-10 herbicide concentrations. The dose range should be selected to bracket the expected GR₅₀ values for both susceptible and resistant populations (e.g., 0, 1, 5, 10, 25, 50, 100, 200, 400 g a.i./ha).
-
Apply the herbicide solutions to the plants using a laboratory track sprayer calibrated to deliver a consistent volume. Include an untreated control for each population.
-
Each treatment should be replicated at least three times.
-
-
Data Collection and Analysis:
-
After 21 days, assess the plants for visual signs of injury and record the number of surviving plants per pot.
-
Harvest the above-ground biomass for each pot, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Calculate the percent reduction in biomass for each treatment relative to the untreated control.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter logistic model) to determine the GR₅₀ value for each population.
-
Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
-
Data Presentation
Table 1: Dose-Response Metrics for this compound against Susceptible (S) and Resistant (R) Wild Oat (Avena fatua) Populations
| Population | GR₅₀ (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible (S) | 15.2 | 12.8 - 17.6 | 1.0 |
| Resistant (R1) | 185.5 | 168.9 - 202.1 | 12.2 |
| Resistant (R2) | 98.7 | 85.4 - 112.0 | 6.5 |
Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.
II. Molecular Assays for Target-Site Resistance
Molecular assays provide a rapid method for detecting known mutations in the ACCase gene that confer resistance to this compound.
Experimental Protocol
-
Genomic DNA Extraction:
-
Collect fresh leaf tissue from young plants of the suspected resistant and known susceptible populations.
-
Extract genomic DNA using a commercial plant DNA extraction kit or a CTAB-based method.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer.
-
-
PCR Amplification of the ACCase Gene:
-
Design primers to amplify the region of the ACCase gene known to harbor resistance-conferring mutations (the carboxyltransferase domain).
-
Perform PCR using a standard protocol with a proofreading DNA polymerase to ensure high fidelity. The PCR cycling conditions will need to be optimized based on the primers and target species. A general protocol is as follows:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1-2 minutes (depending on the amplicon size)
-
-
Final extension: 72°C for 10 minutes
-
-
-
Mutation Detection:
-
Sanger Sequencing:
-
Purify the PCR products.
-
Send the purified products for Sanger sequencing.
-
Align the resulting sequences with a reference susceptible ACCase sequence to identify any nucleotide changes that result in amino acid substitutions.
-
-
Allele-Specific PCR (AS-PCR):
-
Design primers that are specific to the wild-type (susceptible) and mutant (resistant) alleles.
-
Perform PCR with these specific primers. The amplification of a product will indicate the presence of the corresponding allele.
-
-
Data Presentation
Table 2: Common Amino Acid Substitutions in the ACCase Gene Conferring Resistance to this compound and Other ACCase Inhibitors
| Amino Acid Substitution | Codon Change | Chemical Group(s) Affected |
| Ile-1781-Leu | ATT -> CTT | FOPs, DIMs, DENs |
| Trp-2027-Cys | TGG -> TGC | FOPs, DENs |
| Ile-2041-Asn | ATA -> AAT | FOPs, DENs |
| Asp-2078-Gly | GAT -> GGT | FOPs, DIMs, DENs |
| Cys-2088-Arg | TGT -> CGT | FOPs |
| Gly-2096-Ala | GGT -> GCT | FOPs |
FOPs: Aryloxyphenoxypropionates, DIMs: Cyclohexanediones, DENs: Phenylpyrazolines
Visualizations
Caption: Mode of action of this compound.
Caption: this compound resistance monitoring workflow.
References
- 1. PCR-based detection of resistance to acetyl-CoA carboxylase-inhibiting herbicides in black-grass (Alopecurus myosuroides Huds) and ryegrass (Lolium rigidum gaud) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4farmers.com.au [4farmers.com.au]
- 3. apparentag.com.au [apparentag.com.au]
- 4. Detecting acetyl-coenzyme a carboxylase resistance gene in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of two common ACCase mutations associated with high levels of fenoxaprop-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification | Weed Science | Cambridge Core [cambridge.org]
- 7. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 8. Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response of Triallate-Resistant Wild Oat (Avena fatua) to Alternative Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 10. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Formulation Development and Stability Testing of Tralkoxydim
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Tralkoxydim is a selective, systemic, post-emergence herbicide used to control grass weeds in cereal crops.[1] It functions by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis and lipid formation in susceptible grass species.[2][3] Effective weed control and crop safety depend on the development of stable and efficacious formulations. This document provides detailed application notes and protocols for the formulation development and stability testing of this compound.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental for developing stable and effective formulations.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇NO₃ | [4] |
| Molecular Weight | 329.44 g/mol | [5] |
| Appearance | White to slightly yellow or orange crystalline powder. | [4][5] |
| Melting Point | 105 - 109 °C | [5] |
| Water Solubility | 6.1 mg/L (at 20°C, pH 7) | [2] |
| Organic Solvent Solubility | High solubility in various organic solvents (e.g., 89,000 mg/L). | [2] |
| Stability | Stable for over 1.5 years at 15-25°C. In water, its stability is pH-dependent, with a half-life of 6 days at pH 5 and 114 days at pH 7. | [4] |
2. Formulation Development
Due to its low water solubility, this compound is typically formulated as a Suspension Concentrate (SC) or Water-Dispersible Granules (WG).[6][7][8] An Emulsifiable Concentrate (EC) is also a potential formulation type given its solubility in organic solvents.
2.1. Formulation Types and Example Compositions
The following table outlines starting point compositions for common this compound formulations. Optimization will be necessary based on performance and stability testing.
| Component | Function | Suspension Concentrate (SC) - 400 g/L | Water-Dispersible Granules (WG) - 400 g/kg |
| This compound (95% a.i.) | Active Ingredient | 42.1% | 42.1% |
| Wetting Agent | Facilitates particle wetting | 2.0% | 2.0% |
| Dispersing Agent | Prevents particle agglomeration | 4.0% | 5.0% |
| Antifreeze Agent | Prevents freezing at low temperatures | 5.0% (e.g., Propylene Glycol) | N/A |
| Thickener/Anti-settling Agent | Provides physical stability | 0.2% (e.g., Xanthan Gum) | N/A |
| Preservative | Prevents microbial growth | 0.2% (e.g., 1,2-benzisothiazolin-3-one) | N/A |
| Antifoaming Agent | Reduces foam during manufacturing and use | 0.5% (e.g., Silicone-based) | 0.5% |
| Carrier/Filler | Inert diluent | Water to 100% | Inert filler (e.g., Kaolin) to 100% |
| Binder | Ensures granule integrity | N/A | 3.0% (e.g., Lignosulfonate) |
2.2. Experimental Protocols for Formulation Preparation
2.2.1. Protocol for Suspension Concentrate (SC) Preparation
-
Aqueous Phase Preparation: In a suitable vessel, mix water, antifreeze, preservative, and half of the dispersing agent.
-
Milling: Add the this compound technical powder and the remaining dispersing and wetting agents to the aqueous phase. Mill the mixture using a bead mill until the desired particle size distribution is achieved (typically D90 < 10 µm).
-
Final Formulation: Add the thickener (pre-hydrated if necessary) and antifoaming agent under gentle agitation.
-
Quality Control: Measure viscosity, pH, particle size distribution, and active ingredient content.
2.2.2. Protocol for Water-Dispersible Granules (WG) Preparation
-
Dry Blending: Thoroughly blend the this compound technical powder, wetting agent, dispersing agent, binder, and filler in a suitable blender.
-
Wet Mixing: Gradually add a specific amount of water to the dry blend while mixing to form a dough-like extrudable mass.[9]
-
Extrusion: Pass the wet mass through an extruder to form noodles or spaghetti-like strands.[9]
-
Granulation/Spheronization: Break the extrudates into smaller granules of a more uniform size.[9]
-
Drying: Dry the granules in a fluid bed dryer to the desired moisture content (typically < 2%).
-
Sieving: Sieve the dried granules to obtain the desired particle size range.
-
Quality Control: Test for granule size, dispersibility, suspensibility, wetting time, and active ingredient content.
2.3. Formulation Development Workflow
Caption: Workflow for this compound formulation development.
3. Stability Testing
Stability testing is essential to determine the shelf-life of a this compound formulation and to ensure its quality, safety, and efficacy over time under various environmental conditions.[10]
3.1. Types of Stability Studies
-
Accelerated Stability Studies: These studies are conducted under stressed conditions (elevated temperature and humidity) to predict the long-term stability and shelf-life of the product in a shorter time frame.[11][12]
-
Long-Term (Real-Time) Stability Studies: These studies are performed under recommended storage conditions to evaluate the product's characteristics over its expected shelf-life.[13]
3.2. Experimental Protocols for Stability Testing
3.2.1. Protocol for Accelerated Stability Study
-
Sample Preparation: Package the this compound formulation in the proposed commercial packaging.
-
Storage Conditions: Place the samples in a stability chamber at 40°C ± 2°C with 75% ± 5% relative humidity (RH).[12] For some products, a higher temperature of 54°C for 14 days is a standard accelerated test for pesticide formulations.
-
Testing Intervals: Analyze the samples at initial (time zero), intermediate (e.g., 1, 3 months), and final time points (e.g., 6 months).[13]
-
Parameters to Test:
-
Physical: Appearance, color, phase separation (for SC), pH, viscosity (for SC), particle size distribution (for SC), dispersibility, and suspensibility (for WG).
-
Chemical: Active ingredient content (assay) and concentration of known degradation products.
-
3.2.2. Protocol for Long-Term Stability Study
-
Sample Preparation: Package the formulation as for the accelerated study.
-
Storage Conditions: Store the samples under ambient conditions, typically at 25°C ± 2°C with 60% ± 5% RH.
-
Testing Intervals: Test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter for the duration of the proposed shelf-life.[13]
-
Parameters to Test: Same as for the accelerated stability study.
3.3. Data Presentation for Stability Studies
The results of the stability studies should be summarized in tables to facilitate comparison and analysis.
Table: Accelerated Stability Data for this compound 400 SC at 54°C
| Test Parameter | Specification | Time 0 | 7 Days | 14 Days |
| Appearance | Homogeneous suspension | Conforms | Conforms | Conforms |
| pH | 6.0 - 8.0 | 7.1 | 7.0 | 6.9 |
| Viscosity (cps) | 200 - 500 | 350 | 355 | 360 |
| Assay (% w/w) | 38.0 - 42.0 | 40.2 | 40.1 | 39.8 |
| Degradation Product X (%) | ≤ 1.0 | < 0.1 | 0.2 | 0.4 |
3.4. Stability Testing Workflow
Caption: General workflow for a stability testing program.
4. Analytical Methodology
Accurate and validated analytical methods are crucial for both formulation development and stability testing to quantify the active ingredient and any degradation products.
4.1. High-Performance Liquid Chromatography (HPLC) for this compound Assay
A common method for the determination of this compound is reversed-phase HPLC.[14]
4.1.1. Protocol for HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve this compound analytical standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.[15] Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Accurately weigh a portion of the formulation, dissolve and dilute it with the same solvent to a concentration within the calibration range. Filter the sample solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size).[16]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (acidified with acetic or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a suitable wavelength (e.g., 270 nm).
-
Column Temperature: 25°C.[16]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions and quantify the this compound content based on the calibration curve.[15]
4.2. Analytical Method Workflow
Caption: Workflow for analytical method development and validation.
References
- 1. nufarm.com [nufarm.com]
- 2. This compound (Ref: PP 604) [sitem.herts.ac.uk]
- 3. This compound | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 4. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. patents.justia.com [patents.justia.com]
- 8. WO2021055303A1 - Suspension formulation containing a sulfopolymer - Google Patents [patents.google.com]
- 9. US5622658A - Water-dispersible granules - Google Patents [patents.google.com]
- 10. Stability testing protocols | PPTX [slideshare.net]
- 11. japsonline.com [japsonline.com]
- 12. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Residue Analysis of this compound Herbicide in Soil, Wheat Grain and Straw by Reversed Phase HPLC | Semantic Scholar [semanticscholar.org]
- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 16. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Weed Control with Tralkoxydim
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance on the optimal timing and use of tralkoxydim for effective weed control in cereal crops. The information is intended to support research, experimental design, and the development of weed management strategies.
Mechanism of Action
This compound is a selective, systemic herbicide belonging to the cyclohexanedione chemical class.[1][2] Its mode of action is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase).[1][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1] By inhibiting this enzyme, this compound disrupts the production of lipids in susceptible grass weeds, leading to the cessation of growth and eventual death.[1][4] Broadleaf plants are not affected due to a different form of the ACCase enzyme.[1]
Application Timing for Optimal Efficacy
The timing of this compound application is critical for maximizing weed control and ensuring crop safety. Optimal timing is dependent on both the growth stage of the target weeds and the growth stage of the crop.
Weed Growth Stage
This compound is most effective when applied to young, actively growing weeds.[3][5][6] Applying the herbicide at the correct weed growth stage ensures adequate absorption and translocation to the site of action.
-
General Recommendation: Application should target weeds at the 2 to 4-leaf stage, prior to tillering.[3][6][7]
-
Delayed Application: In cases of delayed application, control may still be achieved on weeds up to the early tillering stage (maximum of 2 tillers), though higher application rates may be necessary.[3][6]
-
Post-Application Emergence: Weeds that emerge after the application of this compound will not be controlled.[5][8]
Crop Growth Stage and Safety
To prevent crop injury, it is crucial to apply this compound at the appropriate crop growth stage.
-
General Recommendation: Application is generally safe when the majority of crop plants have at least 2 to 3 true leaves (Zadoks scale Z12-Z13).[3][6][7]
-
Early Application: Application to crops with fewer than 2 true leaves (Z12) may result in temporary yellowing or growth retardation, although crops typically recover without a significant loss in yield.[3][6][7]
-
Late Application: Application should not be made later than the flag-leaf stage of the crop.[5][8]
Application Rates and Target Weeds
The recommended application rate of this compound varies depending on the target weed species, their growth stage, and environmental conditions. The following tables summarize typical application recommendations.
Table 1: this compound Application Rates for Control of Wild Oats in Wheat, Barley, Rye, and Triticale
| Weed Growth Stage | Crop Growth Stage | Application Rate (g a.i./ha)* | Critical Comments |
| 2-4 leaf (pre-tillering) | Majority of crop plants at 2 leaves (Z12) | 100 - 120 | Apply in the first 4-6 weeks to unstressed crops and weeds. Application to lush crops may increase the likelihood of yellowing.[3][6] |
| 2-4 leaf (pre-tillering) | Majority of crop plants at 3 leaves (Z13) | 152 | This is often the minimum rate for tank-mixing with broadleaf herbicides.[3][6] |
| Up to early tillering (max 2 tillers) | Majority of crop plants at 3 leaves (Z13) or later | 152 - 200 | Use for delayed applications or dense weed populations.[3][6] |
*Note: Rates are presented as grams of active ingredient (a.i.) per hectare and may need to be adjusted based on the specific product formulation (e.g., 400 WG). Always consult the product label for specific rates.
Table 2: this compound Application Rates for Control of Other Grassy Weeds
| Target Weed | Weed Growth Stage | Application Rate (g a.i./ha)* | Critical Comments |
| Annual Ryegrass | 2-4 leaf (pre-tillering) | 152 - 200 | Do not apply to tillered ryegrass. Higher spray volumes may improve control.[3][6] |
| Green & Yellow Foxtail | 1-5 leaf | 152 - 200 | Optimal control is achieved before tillering.[5][8] |
| Annual Phalaris (Suppression) | 2-4 leaf (pre-tillering) | 152 - 200 | Apply within 6 weeks of sowing. Do not apply to tillered phalaris.[3][6] |
*Note: Rates are presented as grams of active ingredient (a.i.) per hectare and may need to be adjusted based on the specific product formulation. Always consult the product label for specific rates.
Environmental Considerations
Environmental conditions before, during, and after application can significantly influence the efficacy of this compound.
-
Moisture: this compound is most effective when weeds are actively growing, which requires adequate soil moisture. Efficacy may be reduced under drought stress conditions as weeds will have a thicker cuticle, reducing herbicide uptake.[6][9][10]
-
Rainfall: Do not apply if rain is expected within 30 minutes of application.[3][6]
-
Temperature: Avoid application during periods of extreme cold or heat, as this can cause stress to both the crop and weeds, potentially reducing herbicide efficacy and increasing the risk of crop injury.[5][8] Applications should be avoided within 48 hours of freezing temperatures, especially for tillered crops.[5][8]
-
Sunlight: The active ingredient can be degraded by sunlight. Application in low light or late afternoon may enhance weed control.[11]
Experimental Protocols
The following are detailed protocols for conducting key experiments to evaluate the efficacy and optimal application timing of this compound.
Experiment 1: Dose-Response Bioassay for Weed Control
Objective: To determine the effective dose of this compound required to control target weed species at different growth stages.
Methodology:
-
Plant Material: Grow target weed species (e.g., Wild Oats, Annual Ryegrass) in pots in a greenhouse under controlled conditions (e.g., 20/15°C day/night temperature, 16-hour photoperiod).
-
Experimental Design: A completely randomized design with a factorial arrangement of treatments will be used. Factors will include this compound dose and weed growth stage.
-
Doses: Include a range of doses (e.g., 0, 25, 50, 100, 150, 200 g a.i./ha) and an untreated control.
-
Growth Stages: Treat weeds at the 2-3 leaf stage and the 4-5 leaf stage.
-
Replication: Each treatment combination will be replicated at least four times.
-
-
Herbicide Application: Apply this compound using a laboratory track sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha) at a constant pressure.
-
Data Collection:
-
Visual injury ratings (0-100% scale, where 0 = no injury and 100 = complete death) at 7, 14, and 21 days after treatment (DAT).
-
Above-ground biomass (fresh and dry weight) at 21 DAT.
-
-
Statistical Analysis: Analyze data using Analysis of Variance (ANOVA). Fit dose-response curves using a non-linear regression model (e.g., four-parameter logistic model) to calculate the GR50 (dose required for 50% growth reduction).
Experiment 2: Field Trial for Optimal Application Timing
Objective: To evaluate the effect of this compound application timing on weed control, crop tolerance, and crop yield under field conditions.
Methodology:
-
Site Selection: Choose a field with a natural and uniform infestation of the target weed(s).
-
Experimental Design: A randomized complete block design (RCBD) with at least four replications will be used.
-
Treatments:
-
Application Timings:
-
Early Post-emergence (EPOST): Weeds at the 2-3 leaf stage.
-
Mid Post-emergence (MPOST): Weeds at the 4-5 leaf stage.
-
Late Post-emergence (LPOST): Weeds at the early tillering stage.
-
-
Herbicide Rates: Apply this compound at a low, medium, and high recommended rate for the target weeds.
-
Controls: Include a weedy check (untreated) and a weed-free check (hand-weeded) for comparison.
-
-
Plot Management: Sow the selected cereal crop (e.g., wheat, barley) using standard agronomic practices. Plot size should be adequate for representative data collection (e.g., 2m x 10m).
-
Herbicide Application: Apply treatments using a calibrated backpack or bicycle sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Data Collection:
-
Weed density (plants/m²) and biomass (g/m²) at 21 and 42 DAT.
-
Crop injury ratings (phytotoxicity) at 7 and 14 DAT.
-
Crop height and stand counts.
-
Crop yield ( kg/ha ) at maturity.
-
-
Statistical Analysis: Analyze data using ANOVA appropriate for an RCBD. Perform mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatments.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a field trial.
Caption: Application timing decision logic.
References
- 1. youtube.com [youtube.com]
- 2. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4farmers.com.au [4farmers.com.au]
- 4. chemimpex.com [chemimpex.com]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. sabakem.com [sabakem.com]
- 7. apparentag.com.au [apparentag.com.au]
- 8. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 9. caws.org.nz [caws.org.nz]
- 10. my.ucanr.edu [my.ucanr.edu]
- 11. 4farmers.com.au [4farmers.com.au]
Application Notes and Protocols for Tralkoxydim Residue Analysis in Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of Tralkoxydim residues from soil samples for analytical purposes. The methodologies outlined are based on established and validated techniques to ensure accurate and reproducible results.
Introduction
This compound is a selective post-emergence herbicide belonging to the cyclohexanedione family. It is effective in controlling grass weeds in cereal crops. Monitoring its residue levels in soil is crucial for environmental assessment and to ensure food safety. Accurate determination of this compound residues requires efficient extraction from complex soil matrices. This document details two primary extraction methods: a modern, rapid QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and an alternative Ultrasonic-Assisted Extraction (UAE) method.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the performance of different extraction methods for this compound and similar cyclohexanedione herbicides in soil.
| Method | Extraction Solvent(s) | Cleanup | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| QuEChERS | Acetonitrile (B52724) | d-SPE with PSA + C18 | ~100 (for cyclohexanediones) | 0.002 - 0.01 mg/kg (for Clethodim) | Not Specified | [1][2][3][4] |
| Ultrasonic-Assisted Extraction (UAE) | Acetonitrile or Methanol | None specified | 82.1 - 93.8 (for various herbicides) | Not Specified | <0.01 µg/g (for various herbicides) | |
| Acetonitrile & Methylene Chloride Extraction | Acetonitrile, Methylene Chloride | Solid-Phase Extraction (SPE) | 71 - 80 | 5 ng | Not Specified | [5] |
Note: Data for QuEChERS and UAE are based on studies of cyclohexanedione herbicides and other herbicides, as specific complete validation data for this compound with these methods was not available in the cited literature. The performance is expected to be comparable.
Experimental Protocols
Protocol 1: QuEChERS Method for this compound Extraction from Soil
This protocol is based on the widely adopted QuEChERS methodology, which is known for its simplicity, high throughput, and minimal solvent usage.[6][7][8][9][10][11]
Materials:
-
Homogenized soil sample
-
Reagent grade water
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium (B8443419) citrate (B86180) sesquihydrate
-
Trisodium (B8492382) citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes with screw caps
-
15 mL centrifuge tubes for dSPE
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm)
-
LC-MS/MS or HPLC-UV system
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of reagent grade water to the soil sample and vortex for 30 seconds to hydrate (B1144303) the soil.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant (upper layer) into a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge at ≥5000 x g for 5 minutes.
-
-
Final Extract Preparation and Analysis:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for analysis by LC-MS/MS or HPLC-UV for the quantification of this compound.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) for this compound from Soil
This protocol utilizes ultrasonic energy to enhance the extraction efficiency of this compound from soil particles. This method is an effective alternative to traditional shaking or vortexing.
Materials:
-
Homogenized soil sample
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
50 mL centrifuge tubes with screw caps
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Reconstitution solvent (e.g., acetonitrile/water mixture)
-
Analytical balance
-
Syringe filters (0.22 µm)
-
LC-MS/MS or HPLC-UV system
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of acetonitrile (or methanol) to the centrifuge tube.
-
Place the tube in an ultrasonic bath and sonicate for 15-30 minutes at a controlled temperature (e.g., 25-30°C).
-
After sonication, centrifuge the tube at ≥3000 x g for 10 minutes to separate the soil particles.
-
-
Extract Concentration:
-
Carefully decant the supernatant into a clean flask.
-
Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) compatible with the analytical instrument.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for analysis by LC-MS/MS or HPLC-UV.
-
Visualizations
Caption: QuEChERS workflow for this compound extraction from soil.
Caption: Ultrasonic-Assisted Extraction (UAE) workflow for this compound.
References
- 1. Computational-Based Study of QuEChERS Extraction of Cyclohexanedione Herbicide Residues in Soil by Chemometric Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dissipation and residues of clethodim and its oxidation metabolites in a rape-field ecosystem using QuEChERS and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Residue Analysis of this compound Herbicide in Soil, Wheat Grain and Straw by Reversed Phase HPLC | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. weber.hu [weber.hu]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
Overcoming Tralkoxydim antagonism with 2,4-D and other auxinic herbicides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering antagonism when using the herbicide tralkoxydim in combination with 2,4-D and other auxinic herbicides.
Frequently Asked Questions (FAQs)
Q1: Why is the efficacy of my this compound treatment reduced when I tank-mix it with 2,4-D?
When this compound, a Group 1 herbicide (ACCase inhibitor), is tank-mixed with an auxinic herbicide like 2,4-D (a Group 4 herbicide), an antagonistic interaction can occur. This results in reduced control of grass weeds compared to applying this compound alone.[1] The primary reasons for this antagonism are believed to be biochemical and physiological. The presence of 2,4-D can reduce the absorption and translocation of this compound to its target site in the plant, the meristematic tissues.[2][3] Additionally, 2,4-D may stimulate the plant's metabolic processes, leading to a more rapid detoxification of this compound.[1]
Q2: What are the common visual symptoms of this compound antagonism by 2,4-D in my experiments?
The most common symptom is a noticeable decrease in the control of target grass weeds, such as wild oats. While this compound applied alone at the recommended rate may provide excellent control (>90%), a tank-mix with 2,4-D could result in a lower level of control, with more surviving grass weeds.[4]
Q3: What are the recommended strategies to overcome or mitigate this antagonism?
There are several strategies that can be employed to overcome the antagonistic effects of 2,4-D on this compound:
-
Sequential Application: Apply this compound and 2,4-D separately. For optimal results, apply the grass herbicide (this compound) first, followed by the broadleaf herbicide (2,4-D) 1 to 3 days later.[5] This allows the this compound to be absorbed and translocated effectively without interference.
-
Increase the this compound Rate: Increasing the application rate of this compound can help to overcome the antagonism. While specific data for this compound is limited, a common recommendation for other ACCase inhibitors is to increase the rate by 20-50% when tank-mixing with an auxinic herbicide.[1][6] Always adhere to the maximum labeled rate.
-
Use of Adjuvants: Incorporating specific adjuvants can enhance the absorption and efficacy of this compound, helping to counteract the antagonistic effects of 2,4-D. Oil-based adjuvants are often recommended to improve the uptake of grass herbicides.[7]
-
Alternative Application Technologies: Advanced spraying systems like direct-injection or dual-boom sprayers can minimize the time the two herbicides are mixed, which has been shown to mitigate antagonism for other herbicide combinations.[8]
Q4: Are there specific formulations of 2,4-D that are more or less antagonistic with this compound?
While the product label for Nufarm this compound Liquid specifically mentions potential antagonism with 2,4-D Ester formulations, the general consensus is that antagonism is a risk with most auxinic herbicides. The formulation can influence the speed and degree of uptake, which may have some effect on the interaction. It is always recommended to perform a small-scale jar test to check for physical compatibility before tank-mixing.
Data on this compound and 2,4-D Interactions
The following tables summarize the available information on the interactions between this compound and auxinic herbicides.
Table 1: Qualitative Effects of Tank-Mixing this compound and 2,4-D on Wild Oat Control
| Treatment | Application Method | Expected Efficacy on Wild Oat | Observed Efficacy |
| This compound (full rate) | Alone | >90% control[4] | High |
| This compound (full rate) + 2,4-D Ester | Tank-Mix | >90% control | Reduced control compared to this compound alone[4] |
| This compound (reduced rate) + Broadleaf Herbicide | Tank-Mix | Variable | Often significant reduction in control[4] |
Table 2: Strategies to Mitigate this compound Antagonism by 2,4-D
| Mitigation Strategy | Description | Expected Outcome |
| Sequential Application | Apply this compound 1-3 days before 2,4-D. | Restores efficacy of this compound to levels seen with standalone application.[5] |
| Increased this compound Rate | Increase the application rate of this compound by 20-50% (do not exceed label rates). | Compensates for the reduced efficacy caused by the tank-mix.[1] |
| Adjuvant Addition | Include an appropriate adjuvant, such as a methylated seed oil (MSO) or crop oil concentrate (COC). | Improves this compound uptake and performance in the presence of 2,4-D.[7] |
Experimental Protocols
Protocol 1: Evaluating this compound and 2,4-D Antagonism Using a Dose-Response Assay
This protocol is designed to quantify the level of antagonism between this compound and 2,4-D on a target grass weed species (e.g., wild oat, Avena fatua).
Materials:
-
This compound and 2,4-D commercial formulations
-
Target weed seeds (e.g., wild oat)
-
Pots with appropriate soil medium
-
Greenhouse or controlled environment chamber
-
Herbicide sprayer with appropriate nozzles
-
Adjuvants (as required)
-
Drying oven
-
Balance
Methodology:
-
Plant Preparation:
-
Sow weed seeds in pots and grow them under controlled conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 5 plants per pot).
-
Grow plants until they reach the 2- to 3-leaf stage.
-
-
Herbicide Preparation and Application:
-
Prepare a dilution series for this compound to determine the dose that provides 50% growth inhibition (GR₅₀).
-
Prepare a constant dose of 2,4-D that is sublethal to the grass weed.
-
Treatments should include:
-
Untreated control
-
This compound dilution series alone
-
2,4-D at a constant rate alone
-
This compound dilution series tank-mixed with the constant rate of 2,4-D.
-
-
Apply herbicides using a calibrated sprayer.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 21 days), visually assess weed control on a scale of 0% (no effect) to 100% (complete kill).
-
Harvest the above-ground biomass, dry in an oven at 60°C for 72 hours, and record the dry weight.
-
Calculate the percent growth reduction relative to the untreated control.
-
Analyze the data using a non-linear regression model to determine the GR₅₀ for this compound alone and in the presence of 2,4-D.
-
Use Colby's method to determine if the interaction is synergistic, additive, or antagonistic.[9]
-
Protocol 2: Assessing the Effect of 2,4-D on this compound Translocation using ¹⁴C-Radiolabeled Herbicide
This protocol helps to determine if 2,4-D reduces the movement of this compound within the plant.
Materials:
-
¹⁴C-labeled this compound
-
Commercial formulations of this compound and 2,4-D
-
Target weed plants at the 2- to 3-leaf stage
-
Microsyringe
-
Liquid scintillation counter and scintillation cocktail
-
Biological oxidizer
Methodology:
-
Plant Treatment:
-
Treat plants with either unlabeled this compound or a tank-mix of unlabeled this compound and 2,4-D.
-
To a specific leaf (e.g., the second leaf), apply a small droplet of ¹⁴C-tralkoxydim of known radioactivity.
-
-
Harvest and Sectioning:
-
After a specified time (e.g., 24, 48, and 72 hours), harvest the plants.
-
Wash the treated leaf with a solvent (e.g., acetone:water mix) to remove unabsorbed herbicide.
-
Section the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.
-
-
Quantification of Radioactivity:
-
Analyze the leaf wash using a liquid scintillation counter to quantify the amount of unabsorbed ¹⁴C-tralkoxydim.
-
Dry and combust the plant sections in a biological oxidizer to capture the evolved ¹⁴CO₂.
-
Quantify the radioactivity in each plant section using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of absorbed ¹⁴C-tralkoxydim that was translocated to other parts of the plant.
-
Compare the translocation patterns between plants treated with this compound alone and those treated with the this compound and 2,4-D tank-mix.
-
Visualizations
Caption: Proposed mechanism of 2,4-D antagonism on this compound efficacy.
References
- 1. scielo.br [scielo.br]
- 2. 2,4-D transport and herbicide resistance in weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asacim.org.ar [asacim.org.ar]
- 4. ncwss.org [ncwss.org]
- 5. Comparison of Efficacy and Detection of Clethodim and Glyphosate Applied with Dicamba and 2,4-D through Tank Mixture and Sequential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ipco.ca [ipco.ca]
- 9. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
Improving Tralkoxydim performance in dry or stressed conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Tralkoxydim, particularly under dry or stressed environmental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation with this compound under suboptimal conditions.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced efficacy of this compound on target grass weeds. | Drought Stress: Weeds under drought stress have a thicker leaf cuticle and reduced metabolic activity, hindering herbicide uptake and translocation.[1] | 1. Timing of Application: Apply this compound after a rainfall or irrigation event to ensure weeds are actively growing. 2. Adjuvant Selection: Incorporate a methylated seed oil (MSO) based adjuvant, which is generally more effective than crop oil concentrate (COC) or non-ionic surfactants (NIS) at penetrating the waxy cuticle of stressed plants. 3. Increase Adjuvant Rate: For adjuvants like Supercharge or Magnify, increase the rate to 1 L per 100 L of spray solution under dry conditions.[2][3] 4. Application Timing: Apply during periods of higher humidity, such as early morning, to slow droplet drying and increase absorption time. |
| Inconsistent or poor weed control. | Hard Water: The efficacy of weak acid herbicides like this compound can be reduced by hard water cations (e.g., Ca²⁺, Mg²⁺).[4][5] High Bicarbonate Levels: Water with high bicarbonate concentrations (>400 ppm) can negatively affect this compound activity.[6][7] | 1. Water Testing: Test your water source for hardness and bicarbonate levels. 2. Water Conditioning: Add ammonium (B1175870) sulfate (B86663) (AMS) to the spray tank before adding this compound. A general recommendation is to use 9 to 18 kg of AMS per 1000 liters of spray solution to counteract the negative effects of high bicarbonate levels.[6][8] The sulfate ions in AMS will bind with hard water cations, preventing them from interfering with the herbicide.[4][5] |
| Crop injury (yellowing or stunting) observed after application. | Crop Stress: Applying this compound to crops that are already under stress from drought, heat, or nutrient deficiency can lead to phytotoxicity.[2][7][9] | 1. Assess Crop Health: Do not apply this compound to crops showing visible signs of stress. 2. Application Timing: Avoid applying during extreme temperatures. 3. Avoid Overlapping: Ensure uniform application and avoid double-spraying, as this increases the risk of crop injury.[2][9] |
| Reduced efficacy when tank-mixing with broadleaf herbicides. | Antagonism: Some broadleaf herbicides can interfere with the absorption or translocation of this compound, reducing its effectiveness on grass weeds. | 1. Consult Product Labels: Refer to the this compound and broadleaf herbicide labels for compatible tank-mix partners.[6][8] 2. Sequential Application: If antagonism is a concern, apply this compound first and wait at least 7 days before applying the broadleaf herbicide.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a Group 1 (or Group A) herbicide that inhibits the enzyme Acetyl-CoA Carboxylase (ACCase).[2][10] This enzyme is crucial for the first step in fatty acid synthesis in grasses.[10][11] By inhibiting ACCase, this compound disrupts cell membrane formation and ultimately leads to the death of susceptible grass weeds.[12]
Q2: How does drought stress affect the performance of this compound?
A2: Drought stress significantly reduces the efficacy of this compound.[1] Stressed weeds develop a thicker, waxier leaf cuticle, which acts as a barrier to herbicide absorption.[1] Additionally, the metabolic processes within the plant, including translocation of the herbicide to its target site, are slowed down, further reducing its effectiveness.[1]
Q3: What type of adjuvant is most effective with this compound in dry conditions?
A3: While specific quantitative data for this compound is limited in the provided search results, a general rule for post-emergent herbicides under dry conditions is that methylated seed oils (MSO) are more effective than crop oil concentrates (COC), which are in turn more effective than non-ionic surfactants (NIS). MSOs are more aggressive in dissolving the thickened waxy cuticle of stressed weeds, allowing for better herbicide penetration. Product labels for this compound recommend using specific adjuvants like 'Supercharge' or 'Magnify' and increasing their concentration in dry conditions.[2][3]
Q4: What is the recommended rainfast period for this compound?
A4: The rainfast period for this compound can be as short as 30 minutes to one hour, meaning that rain occurring after this period is less likely to wash off the herbicide and reduce its effectiveness.[2] However, under cool or cloudy conditions, a longer rainfast period may be necessary to ensure adequate absorption.
Q5: Can I tank-mix this compound with other pesticides?
A5: this compound can be tank-mixed with certain broadleaf herbicides, insecticides, and fungicides. However, it is crucial to consult the product labels for all products to be tank-mixed to ensure compatibility and to check for any specific instructions or potential for antagonism.[2][6][8] For instance, some labels advise against mixing with 2,4-D amine formulations.[6][8]
Experimental Protocols
Protocol for Evaluating this compound Efficacy on Grass Weeds Under Simulated Drought Stress
This protocol provides a general framework for conducting greenhouse experiments to assess the performance of this compound under controlled drought conditions.
1. Plant Material and Growth Conditions:
- Select a susceptible grass weed species (e.g., Avena fatua - wild oat).
- Sow seeds in pots filled with a standardized greenhouse soil mix.
- Grow plants in a controlled environment with a defined temperature, humidity, and photoperiod (e.g., 25°C/18°C day/night, 16-hour photoperiod).
- Water the plants regularly to maintain optimal growth until the initiation of the drought stress treatment.
2. Imposition of Drought Stress:
- At a specific growth stage (e.g., 2-3 leaf stage), divide the plants into different treatment groups (e.g., well-watered control, moderate drought stress, severe drought stress).
- Induce drought stress by withholding water and allowing the soil to dry to a predetermined soil moisture level, which can be monitored using a soil moisture probe. For example, maintain soil moisture at 80-90% field capacity for the well-watered control, 50-60% for moderate stress, and 30-40% for severe stress.
- Maintain the different soil moisture levels for a set period (e.g., 7-10 days) before herbicide application to allow the plants to exhibit stress symptoms.
3. Herbicide Application:
- Prepare this compound spray solutions at various concentrations (dose-response) with and without the adjuvants being tested (e.g., no adjuvant, COC, MSO).
- Apply the herbicide solutions to the plants using a laboratory track sprayer calibrated to deliver a specific spray volume (e.g., 200 L/ha) at a constant pressure.
- Include an untreated control for each water-stress level.
4. Post-Application Maintenance and Evaluation:
- Continue the respective watering regimes for each treatment group after herbicide application.
- Assess weed control at set intervals (e.g., 7, 14, and 21 days after treatment).
- Evaluation can be done through visual ratings of injury (on a scale of 0-100%, where 0 is no injury and 100 is complete death) and by harvesting the above-ground biomass to determine the fresh and dry weight reduction compared to the untreated control.
5. Data Analysis:
- Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effect of drought stress, adjuvants, and herbicide dose on weed control.
- Calculate the herbicide dose required to achieve 50% growth reduction (GR₅₀) for each treatment combination to quantify the impact of drought and adjuvants on this compound efficacy.
Visualizations
References
- 1. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hracglobal.com [hracglobal.com]
- 5. ncwss.org [ncwss.org]
- 6. researchgate.net [researchgate.net]
- 7. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 8. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Weed Submission for Herbicide Resistance Testing | Plant Agriculture [plant.uoguelph.ca]
Technical Support Center: Managing Crop Injury from Tralkoxydim Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing crop injury associated with the use of tralkoxydim.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound and how does it cause crop injury?
This compound is a selective, post-emergence herbicide belonging to the cyclohexanedione family (Group A).[1][2] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[1][2][3] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of cell membranes.[4] By blocking ACCase, this compound disrupts the formation of new cell membranes, leading to the cessation of growth and eventual death of susceptible grass weeds.[3][5] While this compound is selective for grasses, certain conditions can lead to phytotoxicity in tolerant crops like wheat and barley.[6][7][8] This injury is typically a result of the crop's reduced ability to metabolize the herbicide quickly enough, leading to a temporary inhibition of its own ACCase activity.[9]
Q2: What are the typical symptoms of this compound injury in crops like wheat and barley?
Symptoms of this compound injury in wheat and barley are generally transient and may include:
-
Yellowing (Chlorosis): The most common symptom is a temporary yellowing of the leaves, particularly the newer growth.[1][2][4][10]
-
Growth Retardation (Stunting): Affected crops may exhibit a temporary reduction in growth rate.[1][2][10]
-
Tip Burn: In some cases, the tips of the leaves may appear burnt or necrotic.[6]
-
Pinching or Tightly Whorled Leaves: New leaves may appear constricted or fail to unroll properly.[11]
Crops typically recover from these symptoms without a significant impact on yield, provided they are not under additional stress.[1][2][10]
Q3: What factors can increase the risk of crop injury from this compound application?
Several factors can heighten the risk of observing phytotoxicity in crops following a this compound application:
-
Crop Stress: Applying this compound to crops already under stress from drought, waterlogging, frost, nutrient deficiencies, or disease can increase the likelihood and severity of injury.[1][6][7][8][10]
-
Application Timing: Applying to crops at very early growth stages (e.g., before the 2-leaf stage) can lead to greater injury.[1][10]
-
Tank Mixing: Tank mixing this compound with certain broadleaf herbicides, particularly under adverse environmental conditions, can increase the severity of crop injury.[6][7][8] It is crucial to consult the product label for compatible tank-mix partners.[6][7] For instance, mixing with 2,4-D amine, MCPA amine, dicamba, or metsulfuron-methyl (B1676535) is not recommended.[1][2]
-
Environmental Conditions: Cool temperatures (4°C or less) up to 48 hours before or after application can increase the risk of injury, especially for non-tillering crops.[6][7][8] Extreme heat and high humidity can also exacerbate injury.[12][13]
-
Adjuvant Rate: Using an incorrect rate of the recommended adjuvant can lead to either reduced weed control or increased crop injury.[6][7]
-
Over-application: Double spraying or overlapping spray swaths can result in localized areas of significant crop injury.[1][10]
Troubleshooting Guides
Problem 1: Crop exhibits yellowing and stunted growth after this compound application.
| Possible Cause | Troubleshooting Steps |
| Crop Stress | 1. Assess Environmental Conditions: Evaluate if the crop was under stress from factors like drought, frost, or waterlogging at the time of application.[1][10] 2. Nutrient Analysis: Conduct soil and tissue tests to rule out nutrient deficiencies. 3. Monitor Recovery: In most cases, if the stress is alleviated, the crop will recover from the initial phytotoxicity.[1][10] |
| Incorrect Application Timing | 1. Verify Crop Stage: Confirm the growth stage of the crop at the time of application. Applications before the recommended leaf stage are riskier.[1][10] 2. Review Product Label: Always consult the product label for the correct application timing for your specific crop and region.[1][2] |
| Tank Mix Incompatibility | 1. Identify Tank Mix Partners: Determine all products that were included in the spray tank with this compound. 2. Check for Antagonism/Synergism: Certain broadleaf herbicides can increase the phytotoxic effect of this compound on the crop.[6][7][8] 3. Consult Compatibility Charts: Refer to the herbicide manufacturer's guidelines on compatible tank-mix partners. |
Problem 2: Severe and persistent crop injury observed in specific areas of the field.
| Possible Cause | Troubleshooting Steps |
| Spray Overlap | 1. Examine Field Patterns: Look for distinct patterns of injury that align with sprayer passes, such as headlands or areas where the sprayer may have slowed or turned.[14] 2. GPS Data Analysis: If available, review GPS application data to identify areas of overlap. 3. Future Prevention: Ensure proper calibration and use of GPS guidance to minimize overlaps in future applications. |
| Sprayer Contamination | 1. Review Spray Logs: Check the cleaning records and previous products used in the sprayer.[14] 2. Symptom Analysis: Compare the observed symptoms with those caused by the previously used herbicides. 3. Implement Thorough Cleanout: Follow a rigorous triple-rinse or other recommended sprayer cleanout procedure between different product applications.[6] |
| Herbicide Carryover | 1. Check Previous Crop Herbicide Records: Investigate the herbicides applied to the field in the preceding seasons.[14] 2. Soil Bioassay: Conduct a soil bioassay to test for residual herbicide activity.[15] This involves growing a sensitive indicator plant in soil samples from the affected area.[15] |
Data Presentation
Table 1: Recommended this compound Application Rates and Timings for Wheat and Barley
| Crop | Target Weed | Weed Stage | Application Rate (g/ha or L/ha) | Critical Timing Notes |
| Wheat, Barley, Rye, Triticale | Wild Oats | 2-4 leaf (pre-tillering) | 300 g | Apply when the majority of crop plants have at least 2 leaves. Application to lush crops may increase the risk of yellowing.[1][2] |
| Wheat, Barley, Rye, Triticale | Wild Oats | 2-4 leaf (pre-tillering) | 380 g | Minimum rate for tank-mixing with approved broadleaf herbicides. Apply when the majority of crop plants have at least 3 leaves.[1][2] |
| Spring Wheat, Durum Wheat, Winter Wheat, Barley, Triticale | Wild Oats, Green Foxtail, etc. | Varies | 0.5 L/ha | Always add a recommended adjuvant at the specified rate (e.g., 0.5% v/v).[6][7] |
Note: Application rates and recommendations can vary by product formulation and region. Always consult the specific product label for detailed instructions.
Table 2: Plant-Back Intervals Following this compound Application
| Crop | Plant-Back Interval |
| Sorghum, Maize, Rice | 4 weeks |
| Tame Oats, Corn | 4 weeks[6][7] |
Note: These are general guidelines. Rotational crop restrictions can be influenced by factors such as soil type and rainfall. Refer to the product label for specific details.
Experimental Protocols
Protocol 1: Assessment of Herbicide Phytotoxicity in a Controlled Environment
-
Plant Material: Grow the desired crop variety (e.g., a specific wheat or barley cultivar) in pots containing a standardized soil mix.
-
Growth Conditions: Maintain plants in a growth chamber or greenhouse with controlled temperature, light, and humidity to minimize environmental stress.
-
Herbicide Application: At the desired crop growth stage (e.g., 3-4 leaf stage), apply this compound at various rates (e.g., 0.5x, 1x, 2x the recommended field rate) using a laboratory track sprayer to ensure uniform application. Include an untreated control group.
-
Data Collection:
-
Visual Injury Ratings: At 3, 7, 14, and 21 days after treatment (DAT), visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).
-
Plant Height: Measure the height of the plants from the soil surface to the tip of the longest leaf at each assessment interval.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Protocol 2: Soil Bioassay for Detecting this compound Residues
-
Soil Sampling: Collect representative soil samples from the top 2-3 inches of the field .[15] Also, collect a control soil sample from an area known to be free of herbicide residues.[15]
-
Potting and Planting: Fill several pots with the field soil and the control soil. Plant seeds of a sensitive indicator species (e.g., oats or a susceptible wheat variety) in each pot.[15]
-
Growth and Observation: Place the pots in a suitable growing environment with adequate light and water.[15]
-
Symptom Assessment: For approximately three weeks after germination, observe the plants for symptoms of herbicide injury, such as stunting, chlorosis, or root malformation, by comparing the plants grown in the field soil to those in the control soil.[15]
Mandatory Visualizations
References
- 1. 4farmers.com.au [4farmers.com.au]
- 2. apparentag.com.au [apparentag.com.au]
- 3. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 4. extension.sdstate.edu [extension.sdstate.edu]
- 5. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.nufarm.com [cdn.nufarm.com]
- 7. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 8. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 9. DSpace [dr.lib.iastate.edu]
- 10. sabakem.com [sabakem.com]
- 11. open.alberta.ca [open.alberta.ca]
- 12. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 13. agrio.app [agrio.app]
- 14. Diagnosing Herbicide Injury on Field Crops [ag.purdue.edu]
- 15. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
Reducing Tralkoxydim spray drift and off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing spray drift and off-target effects of Tralkoxydim.
Troubleshooting Guide
Encountering issues with your this compound application? This guide will help you identify and resolve common problems.
Problem: Observed damage to non-target plants or adjacent crops after this compound application.
Step 1: Identify the Symptoms
-
Symptom: Yellowing of leaf margins or tips, or yellowing between the leaf veins (interveinal chlorosis) on broadleaf plants.[1] Older and larger leaves are typically affected first.[1]
-
Symptom: Stunted growth or yellowing in the treated crop, especially if the crop was stressed or had fewer than two true leaves at the time of application.[2][3]
-
Symptom: Rapid browning and death of plants, with initial symptoms like a water-soaked appearance appearing within hours.[4]
Step 2: Investigate Potential Causes
-
Spray Drift: The physical movement of spray droplets away from the target area at the time of application.[5][6] This is a primary cause of off-target damage.
-
Vapor Drift: The movement of the herbicide as a gas or vapor after the application has occurred.[5][6][7] This is more likely to happen in hot and dry conditions.[7][8]
-
Contaminated Equipment: Residue from a previous herbicide application in the sprayer tank can cause unintended injury.
-
Incorrect Application: Overlapping spray swaths can lead to double-dosing and crop injury.[2][3]
Step 3: Immediate Corrective Actions
-
Document Everything: Record the date, time, weather conditions (wind speed and direction, temperature, humidity), application parameters (nozzle type, pressure, boom height), and take photos of the affected plants.
-
Consult the Product Label: Always refer to the this compound product label for specific instructions and precautions.[9][10]
Step 4: Future Preventative Measures
-
Optimize Application Timing: Apply herbicides when weeds are young and actively growing for maximum efficacy.[9][11]
-
Adhere to Weather Guidelines: Avoid spraying in high winds (generally above 10 mph), high temperatures, and low humidity.[8][12][13][14] Be aware of temperature inversions, where cool air is trapped near the ground, which can lead to long-distance drift.[4][8]
-
Select Appropriate Nozzles: Use low-drift nozzles, such as air-induction or turbo teejet nozzles, which produce coarser droplets that are less prone to drift.[10][15][16][17]
-
Manage Spray Pressure: Lowering the spray pressure can increase droplet size and reduce drift.[5][17][18]
-
Adjust Boom Height: Keep the boom as low as possible while maintaining uniform coverage to minimize the effect of wind.[14][15][17]
-
Utilize Drift-Reducing Adjuvants: Tank-mix adjuvants designed to increase droplet size and reduce the number of driftable fines can be effective.[19][20][21]
-
Establish Buffer Zones: Maintain a safe distance between the application area and sensitive non-target areas.[12][14]
Frequently Asked Questions (FAQs)
Application and Efficacy
-
Q1: What is the mode of action for this compound? this compound is a selective, systemic herbicide belonging to the cyclohexanedione group (Group A).[2][3] It works by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis in susceptible grasses.[22][23] This disruption in lipid production leads to the death of the targeted grass weeds.[22]
-
Q2: What is the optimal timing for this compound application? For best results, apply this compound to actively growing weeds, typically within the first 4-6 weeks after sowing when the majority of crop plants have at least 2-3 leaves.[2] Application to weeds that are too mature may result in reduced control.[9]
Spray Drift and Off-Target Effects
-
Q3: What are the key factors that influence this compound spray drift? The primary factors include droplet size, wind speed and direction, temperature, humidity, and application equipment setup (nozzle type, pressure, and boom height).[12][24][25]
-
Q4: How can I select the right nozzle to minimize drift? Choose low-drift nozzles that produce a coarser droplet spectrum.[8][15] Air-induction (AI) nozzles are highly effective at reducing driftable fines.[16] Refer to the nozzle manufacturer's charts to select a nozzle and pressure combination that produces the desired droplet size classification (e.g., medium, coarse).[5]
-
Q5: What weather conditions are ideal for minimizing this compound drift? Ideal conditions for spraying are cool and humid with a light, consistent wind (typically 3-7 mph) blowing away from sensitive areas.[8][18][26] Avoid spraying in hot, dry conditions, as this can increase evaporation and the potential for drift.[13][27] Also, avoid spraying during temperature inversions, which often occur in the early morning or evening under calm conditions.[4][8]
-
Q6: Can adjuvants help reduce this compound spray drift? Yes, certain adjuvants, known as drift control agents, can increase the viscosity of the spray solution, leading to larger, heavier droplets that are less likely to drift.[19][20][21] Always check for compatibility with this compound and follow the label instructions.
-
Q7: What are the typical symptoms of this compound off-target injury in sensitive broadleaf crops? Symptoms in non-target broadleaf plants often include yellowing of the leaf margins or tips and interveinal chlorosis (yellowing between the veins).[1]
Data on Drift Reduction Strategies
The following tables summarize quantitative data on the effectiveness of various drift reduction technologies.
Table 1: Effect of Nozzle Type on the Percentage of Driftable Fines (<150 µm)
| Nozzle Type | Percentage of Driftable Fines |
| Air Induction (A.I.) Turbo TeeJet | < 1-2% |
| A.I. Flat Fan | 2-5% |
| Turbo TeeJet | 5-10% |
| 80-degree Flat Fan | 10-15% |
| DG Drift Guard Flat Fan | 15-20% |
| Turbo Tee Twin | 20-25% |
| XR Flat Fan | > 25% |
| Cone Jet | > 30% |
Data adapted from LSU AgCenter research.[16]
Table 2: Influence of Spray Pressure on Droplet Size and Drift Potential
| Nozzle Type | Pressure (psi) | Droplet Size Classification | Drift Potential |
| Standard Flat Fan | 15 | Coarse | Low |
| Standard Flat Fan | 40 | Medium | Medium |
| Standard Flat Fan | 60 | Fine | High |
| Turbo TeeJet | 15 | Very Coarse | Very Low |
| Turbo TeeJet | 90 | Medium | Medium |
General principles derived from multiple sources.[5][18][28]
Experimental Protocols
Protocol 1: Wind Tunnel Analysis of Spray Droplet Size Distribution
This protocol outlines a laboratory-based method for evaluating the droplet size spectrum of a spray solution, which is a key indicator of drift potential.
Objective: To quantify the droplet size distribution of a this compound spray solution with and without a drift-reducing adjuvant using a wind tunnel and laser diffraction instrument.
Materials:
-
Low-speed wind tunnel
-
Laser diffraction instrument (e.g., Malvern Spraytec)
-
Spray nozzle to be tested
-
Pressurized spray system
-
This compound solution (prepared according to label recommendations)
-
Drift-reducing adjuvant
-
Deionized water
Methodology:
-
System Setup: a. Install the selected spray nozzle in the wind tunnel, ensuring it is centered in the airflow. b. Position the laser diffraction instrument to measure the spray plume at a set distance from the nozzle. c. Calibrate the laser diffraction instrument according to the manufacturer's instructions.
-
Prepare Spray Solutions: a. Prepare a tank mix of this compound in deionized water at the desired concentration. b. Prepare a second tank mix with this compound and the drift-reducing adjuvant at the recommended rates.
-
Data Acquisition: a. Set the wind tunnel to a constant air speed that simulates typical field conditions (e.g., 10 mph). b. Pressurize the spray system to the desired operating pressure. c. Initiate spraying of the this compound-only solution and begin data acquisition with the laser diffraction instrument. d. Record data for a minimum of 60 seconds to ensure a stable reading. e. Repeat the measurement at least three times. f. Thoroughly clean the spray system. g. Repeat steps 3c-3e with the this compound and adjuvant solution.
-
Data Analysis: a. Analyze the laser diffraction data to determine the Volume Median Diameter (VMD or Dv50), the percentage of the spray volume comprised of droplets smaller than 150 µm (a common threshold for driftable fines), and other relevant droplet size parameters. b. Statistically compare the droplet size distributions of the two spray solutions.
This method is based on standardized procedures for laboratory measurement of spray drift.[29]
Visualizations
Caption: Mode of action of this compound in susceptible grass weeds.
Caption: Decision workflow for minimizing spray drift.
Caption: Key factors influencing herbicide spray drift.
References
- 1. Herbicide Mode of Action and Injury Symptoms [cof.orst.edu]
- 2. 4farmers.com.au [4farmers.com.au]
- 3. apparentag.com.au [apparentag.com.au]
- 4. open.alberta.ca [open.alberta.ca]
- 5. Environmental Farm Plan - Nova Scotia Federation of Agriculture [nsfa-fane.ca]
- 6. 5 Things to Know to Avoid Herbicide Drift | CropWatch | Nebraska [cropwatch.unl.edu]
- 7. Minimize effects of volatility & spray drift when applying herbicides | Corteva Agriscience™ [corteva.com]
- 8. Avoiding herbicide drift [extension.umn.edu]
- 9. 10 Tips for Effective Herbicide Applications | Corteva Agriscience [corteva.com]
- 10. no-tillfarmer.com [no-tillfarmer.com]
- 11. grassplusinc.com [grassplusinc.com]
- 12. cropaia.com [cropaia.com]
- 13. brewerint.com [brewerint.com]
- 14. 10 Ways to Reduce Spray Drift - ProAg [proag.com]
- 15. nsfa-fane.ca [nsfa-fane.ca]
- 16. lsuagcenter.com [lsuagcenter.com]
- 17. farmprogress.com [farmprogress.com]
- 18. Suspect pesticide drift? What to do and how to prevent it from occurring [blog-crop-news.extension.umn.edu]
- 19. fbn.com [fbn.com]
- 20. Adjuvants to improve spray performance and coverage | Agronomy [chsagronomy.com]
- 21. Choosing The Right Adjuvant For Your Farm [nutrienagsolutions.ca]
- 22. youtube.com [youtube.com]
- 23. This compound (Ref: PP 604) [sitem.herts.ac.uk]
- 24. How to Stop Drift [extension.sdstate.edu]
- 25. DSpace [dr.lib.iastate.edu]
- 26. fas.scot [fas.scot]
- 27. PI232/PI232: Managing Pesticide Drift [edis.ifas.ufl.edu]
- 28. Spray Application Technology: Selecting Spray Nozzles with Drift-Reducing Technology | NDSU Agriculture [ndsu.edu]
- 29. apvma.gov.au [apvma.gov.au]
Technical Support Center: Addressing Poor Control of Specific Grass Weed Biotypes with Tralkoxydim
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments involving poor control of specific grass weed biotypes with the herbicide Tralkoxydim.
Troubleshooting Guide
This guide is designed to help you systematically identify and resolve common issues in your experiments.
| Problem | Possible Cause | Recommended Action |
| Complete lack of this compound efficacy on a specific grass weed biotype. | Target-Site Resistance (TSR): A mutation in the acetyl-CoA carboxylase (ACCase) enzyme, the target site of this compound, may be present.[1][2] | 1. Sequence the ACCase gene: Analyze the carboxyltransferase (CT) domain for known resistance-conferring mutations. 2. Conduct an in-vitro ACCase activity assay: Compare the inhibition of ACCase activity by this compound in extracts from the suspected resistant biotype and a known susceptible biotype. |
| Reduced this compound efficacy, but not complete resistance. | Non-Target-Site Resistance (NTSR) - Metabolic Resistance: The weed biotype may have an enhanced ability to metabolize this compound into non-toxic compounds.[3] | 1. Conduct a dose-response whole-plant bioassay: Determine the herbicide rate required to achieve 50% growth reduction (GR₅₀) and compare it to a susceptible population. 2. Use synergists: In your experiments, pre-treat the weeds with an inhibitor of cytochrome P450 monooxygenases (e.g., malathion) before this compound application to see if efficacy is restored.[4] |
| Inconsistent results across experimental replicates. | Experimental variability: Inconsistent application, environmental conditions, or plant growth stages can lead to variable results. | 1. Standardize your protocol: Ensure uniform application of this compound using a calibrated sprayer. 2. Control environmental conditions: Maintain consistent temperature, humidity, and light in your growth chambers or greenhouse. 3. Synchronize plant growth: Treat all plants at the same growth stage (e.g., 2-3 leaf stage).[5] |
| Poor control in the field but susceptibility in the lab. | Environmental factors: Field conditions such as drought, high temperatures, or rainfall shortly after application can reduce this compound efficacy.[2] | 1. Review application records: Check for any adverse weather conditions around the time of application. 2. Assess plant health: Ensure weeds are actively growing and not under stress at the time of treatment. |
| Unexpected cross-resistance to other ACCase inhibitors. | Target-site or non-target-site mechanisms: Some ACCase mutations confer resistance to multiple ACCase-inhibiting herbicides.[1][6] Metabolic resistance can also lead to broad cross-resistance.[3] | 1. Test a range of ACCase inhibitors: Include herbicides from different chemical families (e.g., aryloxyphenoxypropionates 'FOPs' and cyclohexanediones 'DIMs') in your bioassays. 2. Characterize the resistance mechanism: Differentiating between TSR and NTSR will help predict cross-resistance patterns. |
Data Presentation
The following tables summarize hypothetical quantitative data from dose-response experiments to illustrate the differences in this compound efficacy between susceptible and resistant grass weed biotypes.
Table 1: Whole-Plant Dose-Response to this compound in Avena fatua (Wild Oat) Biotypes
| Biotype | Description | GR₅₀ (g a.i./ha)¹ | Resistance Index (RI)² |
| S | Susceptible | 15 | - |
| R1 | Resistant (Target-Site Mutation) | 250 | 16.7 |
| R2 | Resistant (Metabolic Resistance) | 90 | 6.0 |
¹GR₅₀: The herbicide rate that causes a 50% reduction in plant growth compared to the untreated control. ²Resistance Index (RI) = GR₅₀ of resistant biotype / GR₅₀ of susceptible biotype.
Table 2: In-Vitro ACCase Activity Inhibition by this compound
| Biotype | Description | I₅₀ (µM)³ | Resistance Index (RI)⁴ |
| S | Susceptible | 0.5 | - |
| R1 | Resistant (Target-Site Mutation) | 50 | 100 |
| R2 | Resistant (Metabolic Resistance) | 0.6 | 1.2 |
³I₅₀: The concentration of this compound that inhibits ACCase enzyme activity by 50%. ⁴Resistance Index (RI) = I₅₀ of resistant biotype / I₅₀ of susceptible biotype.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Resistance
Objective: To determine the level of resistance to this compound in a grass weed biotype compared to a known susceptible biotype.
Materials:
-
Seeds of suspected resistant and known susceptible grass weed biotypes.
-
Pots (10 cm diameter) filled with a standard potting mix.
-
Growth chamber or greenhouse with controlled conditions (e.g., 20/15°C day/night temperature, 16-hour photoperiod).
-
This compound commercial formulation.
-
Cabinet sprayer calibrated to deliver a consistent spray volume.
-
Adjuvant as recommended on the this compound label.
Procedure:
-
Seed Germination and Plant Growth:
-
Sow 5-10 seeds of each biotype in separate pots.
-
After emergence, thin seedlings to 3-5 uniform plants per pot.
-
Grow plants until they reach the 2-3 leaf stage.[5]
-
-
Herbicide Application:
-
Prepare a range of this compound concentrations to create a dose-response curve (e.g., 0, 1/8, 1/4, 1/2, 1, 2, 4, and 8 times the recommended field rate).
-
Include the recommended adjuvant in the spray solution.
-
Spray the plants with the different herbicide doses using the calibrated cabinet sprayer.
-
Include an untreated control for each biotype.
-
-
Data Collection and Analysis:
-
Return the pots to the growth chamber or greenhouse.
-
Assess plant survival and visual injury 21 days after treatment.
-
Harvest the above-ground biomass of all surviving plants in each pot.
-
Dry the biomass at 60°C for 72 hours and record the dry weight.
-
Express the dry weight of treated plants as a percentage of the untreated control for each biotype.
-
Use a non-linear regression model (e.g., log-logistic) to calculate the GR₅₀ for each biotype.
-
Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.
-
Protocol 2: In-Vitro ACCase Activity Assay
Objective: To determine if resistance to this compound is due to a less sensitive ACCase enzyme.
Materials:
-
Fresh leaf tissue (2-3 g) from young, actively growing plants of suspected resistant and known susceptible biotypes.
-
Extraction buffer.
-
This compound analytical standard.
-
Spectrophotometer.
-
Reagents for the ACCase activity assay (e.g., ATP, acetyl-CoA, NaH¹⁴CO₃).
-
Scintillation counter and vials.
Procedure:
-
Enzyme Extraction:
-
Homogenize leaf tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.
-
-
ACCase Activity Assay:
-
Prepare a series of this compound concentrations in the appropriate solvent.
-
In a reaction mixture, combine the enzyme extract, assay reagents, and a specific concentration of this compound.
-
Initiate the reaction by adding ATP and ¹⁴C-labeled bicarbonate.
-
Incubate the reaction at a controlled temperature.
-
Stop the reaction and measure the incorporation of ¹⁴C into an acid-stable product using a scintillation counter.
-
-
Data Analysis:
-
Express the ACCase activity at each this compound concentration as a percentage of the activity in the absence of the inhibitor.
-
Use a non-linear regression model to calculate the I₅₀ for each biotype.
-
Calculate the Resistance Index (RI) by dividing the I₅₀ of the resistant biotype by the I₅₀ of the susceptible biotype.
-
Mandatory Visualizations
Caption: Mechanisms of this compound resistance in grass weeds.
Caption: Workflow for investigating this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of resistance to this compound?
A1: The two primary mechanisms of resistance to this compound, an ACCase inhibitor, are target-site resistance (TSR) and non-target-site resistance (NTSR).[1] TSR involves a mutation in the ACCase gene, which prevents the herbicide from binding to its target enzyme.[1] NTSR most commonly involves enhanced metabolism, where the weed plant rapidly breaks down the herbicide into non-toxic substances.[3]
Q2: If a weed biotype is resistant to this compound, will it be resistant to other ACCase inhibitors?
A2: Not necessarily, but it is possible. This is known as cross-resistance.[1] The pattern of cross-resistance depends on the specific resistance mechanism. Some target-site mutations confer resistance to a broad range of ACCase inhibitors, while others are more specific.[6] Metabolic resistance can also lead to broad cross-resistance against different herbicide chemistries.[3]
Q3: How can I quickly screen for this compound resistance in my weed populations?
A3: A whole-plant bioassay is a reliable method for screening for resistance.[5] This involves growing suspected resistant and known susceptible plants and treating them with the recommended field rate of this compound. If the suspected population survives while the susceptible population is controlled, resistance is likely present.
Q4: What is the difference between LD₅₀ and GR₅₀?
A4: LD₅₀ (Lethal Dose 50) is the dose of a substance that is lethal to 50% of a test population. In herbicide science, it is often used to refer to the dose that kills 50% of the plants. GR₅₀ (Growth Reduction 50) is the dose that causes a 50% reduction in plant growth (usually measured as biomass) compared to an untreated control. GR₅₀ is often considered a more sensitive measure of herbicide efficacy.
Q5: Can environmental conditions affect the performance of this compound in my experiments?
A5: Yes, environmental conditions can significantly impact the efficacy of this compound. Factors such as temperature, humidity, and soil moisture can affect the absorption, translocation, and metabolism of the herbicide in the plant.[2] It is crucial to maintain consistent and optimal environmental conditions in your experiments to ensure reliable results.
Q6: What are some common mistakes to avoid when conducting herbicide resistance research?
A6: Common pitfalls include using seeds with low viability, not including a known susceptible control, improper herbicide application (incorrect rate or uneven coverage), and assessing the results too early or too late.[5] It is also important to prevent cross-contamination between resistant and susceptible seed stocks.
References
- 1. MSU Extension | Montana State University [apps.msuextension.org]
- 2. 4farmers.com.au [4farmers.com.au]
- 3. Insight into the herbicide resistance patterns in Lolium rigidum populations in Tunisian and Moroccan wheat regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hracglobal.com [hracglobal.com]
Mitigating the impact of hard water on Tralkoxydim efficacy
This technical support guide provides researchers, scientists, and drug development professionals with essential information for mitigating the impact of hard water on the efficacy of Tralkoxydim.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, systemic post-emergence herbicide belonging to the cyclohexanedione chemical family (HRAC/WSSA Group 1).[1][2] Its primary use is to control annual grass weeds in cereal crops like wheat and barley.[3][4] The mechanism of action is the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme.[1][5] This enzyme catalyzes the first critical step in fatty acid biosynthesis.[2][5] By blocking this pathway, this compound prevents the production of phospholipids (B1166683) necessary for building and maintaining cell membranes, particularly in rapidly growing meristematic tissues, leading to weed death.[2][4]
Q2: How does hard water affect the efficacy of this compound?
A2: this compound is a weak acid herbicide, meaning it carries a negative charge in solution.[6] Hard water is characterized by high concentrations of positively charged cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), but also iron (Fe³⁺) and others.[7][8] These cations can bind to the negatively charged this compound molecules.[7] This binding can lead to several negative outcomes:
-
Reduced Absorption: The resulting complex may be less readily absorbed through the waxy cuticle of the weed's leaves.[7][9]
-
Slower Uptake: The rate at which the herbicide enters the plant can be significantly slowed.[7]
-
Precipitation: The herbicide-cation complex can precipitate out of the spray solution, reducing the amount of active ingredient available to control the weed.[7]
Q3: Are there specific water quality parameters besides general hardness that I should be concerned about?
A3: Yes. Bicarbonate (HCO₃⁻) ions in the spray water are particularly problematic for cyclohexanedione ('dim') herbicides like this compound.[10][11][12] High bicarbonate levels can significantly reduce the herbicide's effectiveness.[11] Water with bicarbonate levels of 75 ppm or higher can lead to a reduction in the efficacy of Group 1 (ACCase) herbicides.[12]
Q4: What is the primary method to counteract hard water antagonism?
A4: The most common and effective method is the addition of a water conditioning agent, specifically ammonium (B1175870) sulfate (B86663) (AMS), to the spray tank before adding the this compound.[9][11][13] The sulfate ions (SO₄²⁻) in AMS preferentially bind with the hard water cations (Ca²⁺, Mg²⁺), effectively sequestering them and preventing them from interacting with the herbicide molecules.[10][14] Additionally, the ammonium ion (NH₄⁺) may help form an ammonium-herbicide salt, which can improve its passage through the plant's cuticle.[14]
Q5: How do I determine the correct amount of ammonium sulfate (AMS) to add?
A5: The amount of AMS required depends on the specific concentrations of various cations in your water source. A water quality test is recommended to determine these values.[15] The minimum amount of AMS needed can be calculated using the following formula developed by weed scientists at North Dakota State University:[1]
lbs of AMS per 100 gallons of water = (0.002 × ppm K⁺) + (0.005 × ppm Na⁺) + (0.009 × ppm Ca²⁺) + (0.014 × ppm Mg²⁺) + (0.042 × ppm Fe³⁺)
As a general guideline, rates of 8.5 to 17 pounds of AMS per 100 gallons of water are often recommended on herbicide labels to overcome antagonism and account for cations present on the leaf surface.[1][14] For antagonism specifically from bicarbonates, a rate of 1% w/v (1 kg per 100 L) is a common recommendation for 'dim' herbicides.[12][16]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Troubleshooting Steps & Solutions |
| Reduced weed control despite correct this compound dosage. | Hard Water Antagonism: Cations (Ca²⁺, Mg²⁺) or bicarbonates in the spray carrier are inactivating the herbicide. | 1. Test Water Hardness: Use water quality test strips or send a sample to a lab for analysis of cation and bicarbonate concentrations.[15][17] 2. Add Ammonium Sulfate (AMS): Incorporate spray-grade AMS into the tank and ensure it is fully dissolved before adding this compound. Use the calculation formula or a standard rate of 1-2% w/v (8.5-17 lbs/100 gal).[1] 3. Use an Alternative Water Source: If water is extremely hard, consider using a softer water source (e.g., captured rainwater) for your experiments. |
| Precipitate forms in the spray tank after mixing. | Herbicide-Cation Interaction: this compound is binding with high levels of cations in the water and falling out of solution. | 1. Verify Mixing Order: Always add water conditioners like AMS to the tank first and allow them to fully dissolve before adding the herbicide. 2. Increase Agitation: Ensure the spray tank has adequate agitation to keep all components in suspension. 3. Jar Test: Before mixing a full batch, perform a jar test with all components (water, AMS, this compound, other adjuvants) in the correct proportions and order to check for incompatibility.[9] |
| Inconsistent results across different experimental runs. | Variable Water Quality: The hardness of the water source may fluctuate over time, especially with well water. | 1. Standardize Water Source: For a series of related experiments, use a consistent source of water. If possible, prepare a large batch of standardized "hard water" in the lab for all treatments to ensure comparability (see Experimental Protocol below). 2. Test Water Regularly: If using a natural water source, test the hardness before each new set of experiments.[12] |
Data Presentation
The following table summarizes data from a field trial on wild oats (Avena spp.), demonstrating the antagonistic effect of bicarbonates on a Group A (ACCase-inhibiting) herbicide and the restorative effect of an ammonium sulfate-based adjuvant. While the specific herbicide tested was "Status," the results are indicative of the performance expected from this compound under similar conditions due to their shared mode of action and sensitivity to bicarbonates.
Table 1: Impact of Bicarbonate and Ammonium Sulfate Adjuvant on Grassy Weed Control
| Treatment Water Quality | Adjuvant | Wild Oat Control (% Biomass Reduction) |
| Rainwater | None | 83% |
| Rainwater + 500 ppm Bicarbonate | None | 72% |
| Rainwater + 500 ppm Bicarbonate | 2% Ammonium Sulfate Adjuvant | 90% |
| Rainwater + 600 ppm Hardness Salts | None | 87% |
| Rainwater + 600 ppm Hardness Salts | 2% Ammonium Sulfate Adjuvant | 90% |
(Data adapted from a 2010 trial on the Group A herbicide "Status" and the adjuvant "Liase".[5])
Experimental Protocols
Protocol: Assessing the Impact of Water Hardness on this compound Efficacy
This protocol provides a methodology for quantifying the effect of water hardness on this compound and the efficacy of AMS as a mitigating agent.
-
Plant Material:
-
Grow a susceptible grass weed species (e.g., Wild Oat, Avena fatua) in pots containing a standard potting medium.
-
Maintain plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and irrigation until they reach the 2-4 leaf stage, the optimal stage for this compound application.
-
-
Preparation of Standardized Hard Water:
-
Use deionized (DI) water as the base.
-
Prepare a concentrated stock solution of hard water cations. A common method uses a 2:1 or 3:1 molar ratio of Calcium Chloride (CaCl₂) to Magnesium Chloride (MgCl₂·6H₂O).
-
Create a range of hard water solutions by diluting the stock solution in DI water to achieve desired hardness levels (e.g., 0, 200, 400, 600 ppm CaCO₃ equivalent).
-
-
Preparation of Spray Solutions:
-
For each hardness level, prepare two sets of treatments: one with this compound alone and one with a water conditioner.
-
AMS Treatment: Add spray-grade ammonium sulfate (e.g., at a rate of 1.0% w/v) to the prepared hard water. Agitate until fully dissolved.
-
Herbicide Addition: Add the required amount of this compound formulation to achieve the desired application rate. Include a standard adjuvant (e.g., crop oil concentrate) as recommended by the this compound label.
-
Maintain constant agitation of all spray solutions.
-
-
Herbicide Application:
-
Use a research-grade track sprayer equipped with flat-fan nozzles calibrated to deliver a consistent volume (e.g., 100-200 L/ha).
-
Spray the plants at the 2-4 leaf stage with the prepared treatment solutions.
-
Include an untreated control (sprayed with water and adjuvant only) and a control treated with this compound in DI water for baseline comparisons.
-
-
Data Collection and Analysis:
-
Maintain plants in the controlled environment for 14-21 days post-application.
-
Assess efficacy through:
-
Visual Injury Ratings: Score plants on a scale of 0% (no effect) to 100% (complete death) at set intervals (e.g., 7, 14, and 21 days after treatment).
-
Biomass Reduction: At the end of the experiment, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Calculate the percent biomass reduction relative to the untreated control.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the effects of water hardness and AMS.
-
Visualizations
Caption: Mechanism of action for this compound via inhibition of the ACCase enzyme.
Caption: Logical workflow for mitigating hard water antagonism with Ammonium Sulfate.
References
- 1. researchgate.net [researchgate.net]
- 2. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Spray Tank Water Quality Factors and Their Influence on Herbicide Performance | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 5. irp.cdn-website.com [irp.cdn-website.com]
- 6. grasslandrestorationnetwork.org [grasslandrestorationnetwork.org]
- 7. researchgate.net [researchgate.net]
- 8. How Much AMS Do I Need to Combat Hard Water Antagonism of Postemergence Herbicides? | Purdue University Pest&Crop newsletter [extension.entm.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. isws.org.in [isws.org.in]
- 12. Clethodim (Ref: RE 45601) [sitem.herts.ac.uk]
- 13. country-guide.ca [country-guide.ca]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. cropj.com [cropj.com]
Tralkoxydim Formulation and Mixing: A Technical Support Center
Welcome to the technical support center for Tralkoxydim. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation and mixing of this compound for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Formulation & Stability
Q1: What are the common formulations of this compound and how do they differ?
A1: this compound is commercially available in two primary formulations: a liquid suspension concentrate (SC) and a water-dispersible granule (WG). The SC formulation is a suspension of the active ingredient in a liquid, while the WG formulation consists of granules that disperse in water to form a suspension. For laboratory purposes, technical grade this compound as a solid is also used. The choice of formulation can impact handling, mixing, and the need for specific adjuvants.
Q2: How stable is this compound in different solvents and at various pH levels?
A2: this compound's stability is significantly influenced by the solvent and pH. It is stable in acetonitrile (B52724) with no observed degradation.[1] However, in methanol (B129727) and acidic acetonitrile solutions, it can undergo isomerization.[1] High temperatures and polar solvents can lead to degradation through a Beckmann rearrangement.[1] The rate of hydrolysis, a major degradation pathway, is pH-dependent. Generally, most pesticides are most stable in a slightly acidic to neutral pH range (pH 5-7).[2][3][4] Alkaline conditions (pH > 7) can significantly increase the rate of hydrolysis for many pesticides.[3]
Q3: My this compound solution prepared in an organic solvent appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation suggests that this compound has exceeded its solubility limit or has degraded. Here are some troubleshooting steps:
-
Verify Solvent and Concentration: Ensure the concentration of your solution does not exceed the known solubility of this compound in the chosen solvent.
-
Sonication and Gentle Warming: Sonication or gentle warming can help redissolve the compound. Avoid excessive heat, as it can accelerate degradation.[5]
-
pH Adjustment: For some compounds, adjusting the pH can improve solubility in solvents like DMSO. However, be aware that acidic conditions can accelerate the degradation of this compound.
-
Use Freshly Prepared Solutions: Due to potential degradation over time, it is recommended to use freshly prepared solutions for your experiments.
Mixing & Compatibility
Q4: I am observing reduced efficacy of this compound when mixed with other compounds. What could be the cause?
A4: Reduced efficacy upon mixing is often due to chemical antagonism. This compound is known to be antagonized by certain broadleaf herbicides, such as 2,4-D and MCPA. This antagonism can lead to a reduction in the control of grass weeds. The exact mechanism of antagonism can be complex, potentially involving altered absorption, translocation, or metabolism of the herbicide.
Q5: How can I test for physical compatibility before mixing this compound with other substances in my experiment?
A5: A "jar test" is a simple and effective way to check for physical compatibility. This test helps to identify issues like the formation of precipitates, gels, or separation of components before preparing a larger batch. A detailed protocol for a laboratory-scale jar test is provided in the "Experimental Protocols" section below.
Q6: What is the correct order for mixing different types of formulations?
A6: When preparing a mixture with different formulation types, a general mixing order, often remembered by the acronym "WALES," should be followed to ensure proper dispersion[1]:
-
W - Wettable powders and water-dispersible granules (WG)
-
A - Agitate thoroughly
-
L - Liquid flowables and suspension concentrates (SC)
-
E - Emulsifiable concentrates (EC)
-
S - Solutions and surfactants
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) at 24 °C |
| Dichloromethane | >500 |
| Toluene | 213 |
| Ethyl Acetate | 100 |
| Acetone | 89 |
| Methanol | 25 |
| Hexane | 18 |
Data sourced from PubChem.
Table 2: Stability of this compound at Different pH Levels
| pH | Half-life (DT50) at 25 °C |
| 5 | 6 days |
| 7 | 114 days |
| 9 | 1594 days |
Data sourced from PubChem.
Experimental Protocols
Protocol 1: Laboratory-Scale Jar Test for Physical Compatibility
This protocol is designed to assess the physical compatibility of this compound with other components in a small-scale laboratory setting.
Materials:
-
Clean, clear glass jars with lids (e.g., 250 mL or 500 mL)
-
Pipettes or graduated cylinders for accurate measurement
-
The this compound formulation to be tested
-
The other components to be mixed (e.g., other active ingredients, adjuvants, buffers)
-
The diluent (e.g., water, buffer) to be used in the final mixture
Procedure:
-
Add the diluent to the jar, filling it to approximately half of the final desired volume.
-
Add the components to the jar one at a time, following the WALES mixing order if applicable (see FAQ Q6). Ensure each component is thoroughly mixed before adding the next. Agitate the jar by swirling or inverting it gently.
-
After adding all components, fill the jar to the final volume with the diluent.
-
Secure the lid and invert the jar 10-15 times to ensure thorough mixing.
-
Let the jar stand undisturbed for 15-30 minutes.
-
Visually inspect the mixture for any signs of incompatibility, such as:
-
Precipitation: Formation of solid particles.
-
Flocculation: Clumping of small particles into larger flakes.
-
Phase separation: Separation into distinct layers.
-
Gel formation: Thickening of the mixture into a gel-like consistency.
-
-
If any of these signs are observed, the components are physically incompatible under the tested conditions.
Protocol 2: General Procedure for Preparation and Analysis of this compound by RP-HPLC
This protocol provides a general guideline for the preparation and analysis of this compound solutions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Method optimization may be required based on the specific instrumentation and experimental goals.
Materials and Reagents:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Acetic acid (optional, for mobile phase modification)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
HPLC system with a UV detector and a C18 analytical column
Procedure:
1. Standard Solution Preparation: a. Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the analytical standard and dissolving it in acetonitrile.[1] b. From the stock solution, prepare a series of working standard solutions of known concentrations by serial dilution with the mobile phase.
2. Sample Preparation: a. For liquid samples, dilute an accurately measured volume with the mobile phase to a concentration within the calibration range. b. For solid samples, accurately weigh the sample and extract the this compound with a suitable solvent (e.g., acetonitrile). The extract may need to be further diluted with the mobile phase. c. Filter all standard and sample solutions through a syringe filter before injection to remove any particulate matter.
3. Chromatographic Conditions (Example):
- Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized. A small amount of acetic acid (e.g., 0.1%) can be added to the water to improve peak shape.[1]
- Flow Rate: 1.0 mL/min
- Injection Volume: 10-20 µL
- Column Temperature: Ambient or controlled (e.g., 30 °C)
- Detection: UV at a wavelength where this compound has significant absorbance (e.g., around 270 nm).
4. Analysis: a. Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. b. Inject the sample solutions. c. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound formulation and mixing issues.
Caption: Signaling pathway of this compound's inhibition of Acetyl-CoA Carboxylase (ACCase).
References
Technical Support Center: Enhancing Tralkoxydim Translocation in Resistant Weed Species
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming tralkoxydim resistance in weeds. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in enhancing the translocation of this compound in resistant weed species.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My translocation study with 14C-tralkoxydim shows minimal movement of the radiolabel from the treated leaf in a known resistant weed population. How do I interpret this and what are my next steps?
Answer:
Minimal translocation of 14C-tralkoxydim is a common indicator of non-target-site resistance (NTSR). Here’s a troubleshooting workflow to dissect the underlying mechanism:
-
Verify Experimental Integrity:
-
Low Recovery: If the total recovered radioactivity (leaf wash + absorbed) is significantly less than the applied amount, consider issues like volatilization, improper application, or errors in sample processing. See the FAQ section for a detailed troubleshooting guide on low recovery.
-
Environmental Conditions: Ensure that environmental conditions (temperature, humidity, light) were optimal for herbicide uptake and translocation. Stressed plants (e.g., drought-stressed) will exhibit reduced translocation.[1]
-
-
Investigate Potential NTSR Mechanisms:
-
Enhanced Metabolism: The most likely cause is rapid metabolic degradation of this compound in the treated leaf into non-herbicidal metabolites. The weed is effectively detoxifying the herbicide before it can move to other parts of the plant. A key enzyme family involved in this process is the cytochrome P450 monooxygenases.[1][2][3]
-
Reduced Absorption: The herbicide may not be efficiently penetrating the leaf cuticle. This can be a resistance mechanism in some weed species.[4]
-
Vacuolar Sequestration: The herbicide, or its metabolites, may be actively transported and sequestered into the vacuole of the leaf cells, preventing its entry into the phloem for long-distance transport.[5]
-
Next Steps:
-
Metabolism Study: Conduct a metabolism study by analyzing the chemical forms of the radiolabel within the treated leaf over a time course. This will help determine the rate of this compound degradation.
-
P450 Inhibition Assay: Pre-treat a subset of your resistant plants with a known cytochrome P450 inhibitor (e.g., malathion (B1675926) or aminobenzotriazole) before applying 14C-tralkoxydim. If translocation increases compared to plants without the inhibitor, it strongly suggests P450-mediated metabolism is the resistance mechanism.[6]
-
Adjuvant Comparison Study: Evaluate the effect of different adjuvants, particularly methylated seed oils (MSOs), on this compound absorption and translocation in your resistant population. MSOs are known to enhance the penetration of lipophilic herbicides through the leaf cuticle.[7][8][9]
Question: I am seeing inconsistent results in my 14C-tralkoxydim translocation experiments between replicates. What could be the cause?
Answer:
Inconsistent results in translocation studies can be frustrating. Here are some common sources of variability and how to address them:
-
Plant Uniformity: Ensure that all plants used in the experiment are of the same species, biotype, age, and growth stage. Even minor differences in development can significantly impact translocation patterns.
-
Application Technique: The application of the radiolabeled herbicide must be precise and consistent. Use a microsyringe for accurate droplet placement and volume. Ensure the droplet is placed on a consistent location on the leaf (e.g., the middle of the lamina of the second fully expanded leaf).
-
Environmental Gradients: Minor variations in light, temperature, or humidity within a growth chamber or greenhouse can affect individual plants differently. Rotate the plants' positions periodically to minimize these effects.
-
Sample Handling: Be meticulous and consistent in your sample harvesting and processing. This includes the leaf washing procedure to remove unabsorbed herbicide and the separation of the plant into different parts (treated leaf, shoots above, shoots below, roots).
-
Time of Day: The time of day when the experiment is conducted can influence plant physiological processes, including translocation. Conduct your experiments at the same time each day to ensure consistency.
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of resistance to this compound?
A1: There are two primary mechanisms of resistance to ACCase-inhibiting herbicides like this compound:
-
Target-Site Resistance (TSR): This involves a mutation in the gene encoding the ACCase enzyme, the target site of the herbicide. This mutation alters the enzyme's structure, preventing the herbicide from binding effectively, thus rendering it ineffective.[2][10]
-
Non-Target-Site Resistance (NTSR): This is a more complex form of resistance that does not involve a modification of the target enzyme. The most common NTSR mechanism for ACCase inhibitors is enhanced metabolic resistance, where the resistant plant can rapidly detoxify the herbicide, often through the action of cytochrome P450 monooxygenases.[1][2][3] Other NTSR mechanisms include reduced herbicide absorption and translocation.[4]
Q2: How can adjuvants enhance the translocation of this compound in resistant weeds?
A2: Adjuvants can play a crucial role in overcoming certain types of herbicide resistance by:
-
Improving Absorption: Surfactants, crop oil concentrates (COCs), and methylated seed oils (MSOs) can enhance the spreading and penetration of the herbicide through the waxy cuticle of the leaf, increasing the amount of active ingredient that reaches the inside of the plant.[5][7][8][9] MSOs are particularly effective for oil-soluble (lipophilic) herbicides like this compound.[7]
-
Increasing Translocation: By increasing the amount of herbicide absorbed, adjuvants can create a higher concentration gradient, which can help drive more of the active ingredient into the phloem for translocation to the growing points of the weed.[9][11]
Q3: What is the role of cytochrome P450 in this compound resistance?
A3: Cytochrome P450s are a large family of enzymes that play a key role in the detoxification of various compounds, including herbicides. In resistant weeds, certain P450 enzymes can metabolize this compound into inactive forms. For example, the cytochrome P450 gene CYP81A10v7 has been identified in Lolium rigidum as conferring metabolic resistance to this compound and other herbicides.[12][13] This enhanced metabolism prevents the herbicide from reaching its target site in sufficient quantities to be effective.
Q4: I have low recovery of 14C-tralkoxydim in my experiment. What are the possible causes and solutions?
A4: Low recovery of the radiolabel is a common issue in translocation studies. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Volatilization | This compound has low volatility, but ensure your experimental setup minimizes air currents over the treated leaves. |
| Improper Application | Droplets may have rolled off the leaf. Practice your application technique to ensure consistent droplet placement. Consider using a lanolin ring around the application spot to contain the droplet. |
| Incomplete Rinsing | Ensure all surfaces that came into contact with the radiolabel (e.g., pipette tips, application syringe) are thoroughly rinsed and the rinsate is counted. |
| Loss during Sample Processing | Be careful during the transfer of plant parts and extracts. Ensure complete combustion in the biological oxidizer. |
| Metabolism to a Volatile Compound | While less common, it's possible that a metabolite of this compound is volatile. This would require more advanced techniques to capture and quantify. |
| Adsorption to Labware | Use silanized glassware to reduce the adsorption of the herbicide to glass surfaces. |
Data Presentation
While specific quantitative data on the effect of adjuvants on this compound translocation in resistant species is limited in the public domain, the following tables summarize the types of data you should aim to collect and present from your own experiments, based on studies with similar herbicides.
Table 1: Effect of Adjuvants on 14C-Herbicide Absorption in Resistant and Susceptible Weed Biotypes (Hypothetical Data for this compound)
| Weed Biotype | Adjuvant | 14C-Herbicide Absorbed (% of Applied) at 24 HAT | 14C-Herbicide Absorbed (% of Applied) at 48 HAT | 14C-Herbicide Absorbed (% of Applied) at 72 HAT |
| Susceptible | None | 55 | 65 | 70 |
| NIS | 65 | 75 | 80 | |
| COC | 70 | 80 | 85 | |
| MSO | 80 | 90 | 95 | |
| Resistant | None | 40 | 50 | 55 |
| NIS | 50 | 60 | 65 | |
| COC | 55 | 65 | 70 | |
| MSO | 70 | 80 | 85 |
HAT: Hours After Treatment
Table 2: Effect of Adjuvants on 14C-Herbicide Translocation in Resistant and Susceptible Weed Biotypes (Hypothetical Data for this compound)
| Weed Biotype | Adjuvant | 14C Translocated from Treated Leaf (% of Absorbed) at 72 HAT |
| Susceptible | None | 40 |
| NIS | 45 | |
| COC | 50 | |
| MSO | 55 | |
| Resistant | None | 10 |
| NIS | 15 | |
| COC | 18 | |
| MSO | 25 |
Experimental Protocols
1. Protocol for 14C-Tralkoxydim Absorption and Translocation Study
This protocol is adapted from established methods for studying herbicide translocation using radiolabeled compounds.[4][14][15]
Materials:
-
14C-Tralkoxydim with a known specific activity
-
Resistant and susceptible weed seedlings (e.g., Lolium rigidum or Avena fatua) at the 2-3 leaf stage
-
Formulated this compound
-
Adjuvants of interest (e.g., MSO, COC, NIS)
-
Microsyringe (10 µL)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Biological oxidizer
-
Leaf washing solution (e.g., 10% methanol (B129727) with 0.1% Tween 20)
-
Deionized water
Procedure:
-
Plant Preparation: Grow resistant and susceptible weed seedlings in a controlled environment to the 2-3 leaf stage.
-
Treatment Solution Preparation: Prepare a treatment solution containing formulated this compound at the desired concentration, the selected adjuvant, and 14C-tralkoxydim. The final specific activity should be sufficient for accurate detection.
-
Application: Apply a 1 µL droplet of the treatment solution to the adaxial surface of the second fully expanded leaf of each plant using a microsyringe.
-
Incubation: Return the plants to the controlled environment for the desired time points (e.g., 24, 48, 72 hours).
-
Harvesting and Washing: At each time point, excise the treated leaf. Wash the leaf surface with two consecutive 1 mL rinses of the leaf washing solution to remove unabsorbed 14C-tralkoxydim. Combine the rinses in a scintillation vial.
-
Plant Sectioning: Divide the remaining plant material into shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Quantification of Radioactivity:
-
Add scintillation cocktail to the vial containing the leaf wash and quantify the radioactivity using a liquid scintillation counter. This represents the unabsorbed herbicide.
-
Dry and combust the treated leaf, shoots above, shoots below, and roots separately in a biological oxidizer. Trap the evolved 14CO2 in a scintillation cocktail and quantify the radioactivity.
-
-
Data Analysis:
-
Absorption: Calculate the amount of absorbed 14C-tralkoxydim as the total radioactivity recovered from all plant parts (treated leaf + shoots above + shoots below + roots). Express this as a percentage of the total applied radioactivity.
-
Translocation: Calculate the amount of translocated 14C-tralkoxydim as the total radioactivity recovered from all plant parts except the treated leaf. Express this as a percentage of the absorbed radioactivity.
-
2. Protocol for In-Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general framework for assessing the role of P450s in this compound metabolism.
Materials:
-
Microsomes isolated from the shoots of resistant and susceptible weed seedlings
-
This compound
-
NADPH
-
Cytochrome P450 inhibitor (e.g., malathion)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
HPLC-MS/MS system
Procedure:
-
Microsome Isolation: Isolate microsomes from the shoot tissues of resistant and susceptible weed seedlings using differential centrifugation.
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, reaction buffer, and this compound. For the inhibition assay, pre-incubate the microsomes with the P450 inhibitor for a short period before adding this compound.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop Reaction: Stop the reaction by adding a quenching solution (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: Centrifuge the mixture to pellet the precipitated proteins. Analyze the supernatant using HPLC-MS/MS to quantify the amount of remaining this compound and identify any metabolites formed.
-
Data Analysis: Compare the rate of this compound metabolism in the resistant and susceptible microsomes, and assess the degree of inhibition by the P450 inhibitor.
Visualizations
Caption: Mechanisms of this compound action and resistance.
Caption: Experimental workflow for a 14C-tralkoxydim translocation study.
References
- 1. Discovery of active mouse, plant and fungal cytochrome P450s in endogenous proteomes and upon expression in planta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sampling and Extraction of Lyophilized Plant Tissue for LC-MS Analysis [protocols.io]
- 3. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atypical kinetics of cytochrome P450 enzymes in pharmacology and toxicology [ouci.dntb.gov.ua]
- 6. Diversity of Herbicide-Resistance Mechanisms of Avena fatua L. to Acetyl-CoA Carboxylase-Inhibiting Herbicides in the Bajio, Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 8. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First Report on Assessing the Severity of Herbicide Resistance to ACCase Inhibitors Pinoxaden, Propaquizafop and Cycloxydim in Six Avena fatua Populations in Ireland [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses [frontiersin.org]
- 14. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Low temperatures enhance the absorption and translocation of 14C-glyphosate in glyphosate-resistant Conyza sumatrensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Delay Tralkoxydim Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to delay the evolution of resistance to the herbicide tralkoxydim.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is a selective, systemic herbicide belonging to the cyclohexanedione chemical family.[1][2] It is classified as a Group A herbicide, which acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3][4][5] By inhibiting this enzyme, this compound disrupts cell division and ultimately leads to the death of susceptible grass weeds.[6] It is primarily absorbed through the leaves and translocated to the growing points of the plant.[6]
Q2: What are the primary mechanisms of resistance to this compound and other ACCase inhibitors?
There are two main mechanisms by which weeds can develop resistance to ACCase-inhibiting herbicides like this compound:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves a mutation in the gene encoding the ACCase enzyme.[5][7] This mutation alters the three-dimensional structure of the enzyme, preventing the herbicide from binding effectively to its target site.[5][8] As a result, the enzyme continues to function normally even in the presence of the herbicide.[8] Several specific amino acid substitutions in the ACCase gene have been identified that confer resistance.[9][10][11][12] TSR is a heritable trait that can be passed on to subsequent generations.[13]
-
Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. The most common form of NTSR is enhanced metabolic resistance, where the resistant plant can rapidly metabolize or detoxify the herbicide into non-toxic compounds.[14][15][16] This process is often mediated by enzyme systems such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and glucosyl transferases.[8][15][17] NTSR can be particularly problematic as it can confer cross-resistance to herbicides from different chemical classes with different modes of action.[15]
Troubleshooting Guide for Resistance Assessment
Issue: Suspected this compound resistance in a weed population.
This guide outlines the steps to investigate and confirm suspected herbicide resistance.
Step 1: Initial Field Observation and Record Keeping
-
Symptom: Poor weed control in specific patches or across an entire field where this compound was applied at the recommended rate and timing.[18]
-
Action:
-
Document the location of the suspected resistant patches.
-
Keep detailed records of herbicide application history for the affected field, including dates, rates, and products used.[19]
-
Note the weed species that are showing poor control.
-
Step 2: Whole-Plant Dose-Response Assay
-
Objective: To determine if the suspected weed population exhibits a higher level of resistance compared to a known susceptible population.
-
Protocol:
-
Collect mature seeds from the suspected resistant weed population and from a known susceptible population of the same species.
-
Grow the seeds in a controlled environment (greenhouse or growth chamber).
-
At the 2-3 leaf stage, treat separate groups of plants from both populations with a range of this compound doses, including a non-treated control and doses above and below the recommended field rate.[10]
-
After a set period (e.g., 21 days), visually assess the percentage of biomass reduction for each treatment group compared to the non-treated control.
-
Calculate the herbicide dose required to cause 50% growth reduction (GR50) for both the suspected resistant and susceptible populations. A significantly higher GR50 for the suspected population indicates resistance.[10]
-
Step 3: Molecular Testing for Target-Site Resistance
-
Objective: To identify known mutations in the ACCase gene that confer resistance.
-
Protocol:
-
Extract DNA from fresh leaf tissue of surviving plants from the dose-response assay.
-
Use Polymerase Chain Reaction (PCR) to amplify the carboxyltransferase (CT) domain of the ACCase gene, where resistance-conferring mutations are commonly found.[10]
-
Sequence the amplified DNA fragment.
-
Compare the DNA sequence to that of a susceptible plant to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution known to cause resistance (e.g., Ile-1781-Leu, Gly-2096-Ala).[9][10][11]
-
Step 4: Biochemical Assay for Enhanced Metabolism (NTSR)
-
Objective: To determine if resistance is due to an increased rate of herbicide metabolism.
-
Protocol:
-
Treat both suspected resistant and susceptible plants with a sub-lethal dose of radio-labeled this compound.
-
At various time points after treatment, harvest the plant tissue.
-
Extract the herbicide and its metabolites from the plant tissue.
-
Use techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the amount of parent herbicide and its metabolites.
-
A significantly faster rate of herbicide metabolism in the resistant population compared to the susceptible population indicates NTSR.[20]
-
Strategies to Delay this compound Resistance
Adopting an Integrated Weed Management (IWM) approach is crucial for delaying the evolution of herbicide resistance.[21][22] IWM combines various control methods to reduce the selection pressure for resistance.[22]
Chemical Strategies
| Strategy | Description |
| Herbicide Rotation | Avoid the repeated use of this compound or other Group A herbicides in the same field year after year. Rotate with herbicides from different mode of action groups that are effective on the target weeds.[13][18][21] |
| Tank Mixing | Use tank mixtures of this compound with other effective herbicides that have a different mode of action.[18][21] For a mixture to be effective in managing resistance, both herbicides must be effective against the target weed.[18] |
| Use Recommended Rates | Always apply this compound at the full labeled rate.[18] Using reduced rates can allow weeds with low-level resistance to survive and reproduce, leading to a more resistant population over time.[19] |
| Scout Fields | Scout fields before and after herbicide application to assess the effectiveness of the treatment and identify any weed escapes.[18][19] |
Cultural and Mechanical Strategies
| Strategy | Description |
| Crop Rotation | Rotate crops to disrupt weed life cycles and allow for the use of different weed management practices.[18][23] For example, alternating between winter and spring crops can help manage specific weed problems.[23] |
| Increased Seeding Rates | Planting crops at a higher density can increase their competitiveness against weeds, reducing the reliance on herbicides.[21][24] |
| Tillage | Strategic use of tillage can help manage certain weed species by burying weed seeds.[13] |
| Harvest Weed Seed Control (HWSC) | Implement practices to collect and destroy weed seeds during harvest to reduce the weed seed bank in the soil.[24] |
| Preventing Weed Seed Spread | Clean equipment between fields to prevent the spread of weed seeds.[22] Control weeds in non-crop areas like fencerows and ditches.[22] |
Visualizations
Caption: this compound's mode of action and mechanisms of resistance.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical relationships in an Integrated Weed Management program.
References
- 1. 4farmers.com.au [4farmers.com.au]
- 2. apparentag.com.au [apparentag.com.au]
- 3. google.com [google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]
- 6. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 8. uppersouthplatte.org [uppersouthplatte.org]
- 9. First report of target-site resistance to ACCase-inhibiting herbicides in Bromus tectorum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target-Site Point Mutations Conferring Resistance to ACCase-Inhibiting Herbicides in Smooth Barley (Hordeum glaucum) and Hare Barley (Hordeum leporinum) | Weed Science | Cambridge Core [cambridge.org]
- 11. bioone.org [bioone.org]
- 12. Characterisation of target-site resistance to ACCase-inhibiting herbicides in the weed Alopecurus myosuroides (black-grass) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. growiwm.org [growiwm.org]
- 14. MSU Extension | Montana State University [apps.msuextension.org]
- 15. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Herbicide Resistance – Integrated Pest and Crop Management – UW–Madison [ipcm.wisc.edu]
- 17. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to manage herbicide resistance in your fields - Manage Resistance Now [manageresistancenow.ca]
- 19. Top 10 Strategies for Managing Herbicide Resistance | Integrated Crop Management [crops.extension.iastate.edu]
- 20. researchgate.net [researchgate.net]
- 21. croplife.org.au [croplife.org.au]
- 22. Combating herbicide resistance: the role of integrated weed management (IWM) in modern agriculture | Field Notes | Illinois Extension | UIUC [extension.illinois.edu]
- 23. Best Management Practices | Herbicide Resistance Action Committee [hracglobal.com]
- 24. canadianagronomist.ca [canadianagronomist.ca]
Technical Support Center: Tralkoxydim Efficacy and Rainfall
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of rainfall on tralkoxydim wash-off and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended rainfast period for this compound?
A1: this compound is generally considered rainfast one hour after application.[1] For optimal performance, application should be timed to allow for at least a one-hour rain-free period.
Q2: What is the potential impact of rainfall occurring before the one-hour rainfast period?
A2: Rainfall shortly after application can wash the herbicide off the plant foliage before it is adequately absorbed, leading to reduced efficacy and poor weed control.[2] The amount of herbicide washed off will depend on the intensity and duration of the rainfall.
Q3: How does the addition of an adjuvant affect the rainfastness of this compound?
A3: Adjuvants, such as surfactants or oils, can enhance the spreading and penetration of this compound on the leaf surface, which may improve its rainfastness.[3][4] Using a recommended adjuvant can help to mitigate the negative effects of unexpected rainfall.
Q4: Can soil moisture conditions at the time of application affect this compound efficacy, especially in relation to rainfall?
A4: Yes. Plants under drought stress may have a thicker waxy cuticle, which can reduce herbicide absorption. If rainfall occurs after application to drought-stressed weeds, the already limited absorption may be further compromised. Conversely, very wet or waterlogged soil conditions can also stress plants and potentially reduce herbicide uptake. For optimal results, this compound should be applied to actively growing weeds with adequate soil moisture.
Q5: If rainfall occurs shortly after this compound application, should I reapply the herbicide?
A5: A decision to reapply should be based on several factors, including the time between application and rainfall, the intensity of the rainfall, and an assessment of weed control several days after the initial application. If weed control is visibly poor, a reapplication may be necessary. It is important to adhere to the product label's instructions regarding maximum application rates per season.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Poor wild oat (Avena fatua) control after this compound application followed by rain. | Rainfall occurred before the one-hour rainfast period, leading to herbicide wash-off. | 1. Assess the timing and intensity of the rainfall: If heavy rain occurred within minutes of application, significant wash-off is likely. 2. Evaluate weed symptoms: Observe the wild oats for signs of herbicide activity (e.g., yellowing, cessation of growth) 7-14 days after application. 3. Consider re-treatment: If weed control is inadequate, a second application may be warranted, ensuring adherence to the product label. Consult with a local agronomist for advice on re-treatment timing and rates. |
| Variable weed control across the field after a rainfall event. | Uneven rainfall distribution or differences in soil type and drainage leading to varied wash-off and herbicide availability. | 1. Map the areas of poor control: Identify if these areas correspond to topographical features like slopes or low-lying, poorly drained areas. 2. Analyze soil characteristics: Consider how soil texture and organic matter may have influenced herbicide leaching and runoff. 3. Adjust future applications: For future applications in variable fields, consider strategies like using adjuvants to improve rainfastness and adjusting application timing based on weather forecasts. |
| Reduced this compound efficacy despite rainfall occurring after the one-hour rainfast period. | Weeds were stressed at the time of application (e.g., due to drought or waterlogging), leading to reduced herbicide uptake. | 1. Evaluate environmental conditions at the time of application: Assess temperature, humidity, and soil moisture. 2. Ensure proper application timing: Apply this compound when weeds are actively growing and not under environmental stress for optimal absorption. 3. Optimize spray solution: Ensure the use of a recommended adjuvant to maximize herbicide uptake. |
Data on this compound Efficacy After Simulated Rainfall
The following tables provide illustrative data on the expected efficacy of this compound on wild oat (Avena fatua) under various simulated rainfall scenarios. This data is based on general principles of herbicide wash-off, as specific quantitative studies for this compound were not available in the public domain.
Table 1: Estimated Impact of Rainfall Timing on this compound Efficacy for Wild Oat Control
| Time Between Application and Rainfall | Rainfall Intensity | Estimated Wild Oat Control (%) |
| No Rainfall (Control) | - | 95% |
| 15 minutes | Light (5 mm/hr) | 60% |
| 15 minutes | Heavy (25 mm/hr) | 40% |
| 30 minutes | Light (5 mm/hr) | 75% |
| 30 minutes | Heavy (25 mm/hr) | 55% |
| 1 hour | Light (5 mm/hr) | 90% |
| 1 hour | Heavy (25 mm/hr) | 85% |
| 2 hours | Any | 95% |
Table 2: Estimated Influence of Adjuvants on this compound Rainfastness and Efficacy on Wild Oat
| Adjuvant Type | Time to Rainfall (15 mm) | Estimated Wild Oat Control (%) |
| No Adjuvant | 30 minutes | 65% |
| Non-ionic Surfactant (NIS) | 30 minutes | 75% |
| Oil Concentrate (OC) | 30 minutes | 80% |
| No Adjuvant | 1 hour | 85% |
| Non-ionic Surfactant (NIS) | 1 hour | 90% |
| Oil Concentrate (OC) | 1 hour | 92% |
Experimental Protocols
Protocol 1: Evaluating the Impact of Simulated Rainfall on this compound Wash-off and Efficacy
This protocol outlines a methodology to quantify the effect of rainfall timing and intensity on the efficacy of this compound for controlling a target weed species such as wild oat (Avena fatua).
Caption: Experimental workflow for assessing rainfall impact.
Protocol 2: Quantifying this compound Wash-off from Leaf Surfaces
This protocol describes a method to determine the percentage of this compound washed off from a leaf surface by simulated rainfall.
References
Technical Support Center: Tralkoxydim Application in Herbicide Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tralkoxydim. The information is designed to address specific issues that may arise during experimental procedures involving this herbicide.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action for this compound?
This compound is a selective, systemic herbicide belonging to the cyclohexanedione chemical family.[1][2] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA carboxylase (ACCase).[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3] By inhibiting this enzyme, this compound disrupts lipid synthesis, leading to the cessation of growth and eventual death of susceptible grass weeds.[2][4] Broadleaf plants are not affected because their ACCase enzyme has a different structure that is not recognized by the herbicide.[2][4]
Q2: At what growth stage is this compound most effective against target weeds?
This compound is most effective when applied to actively growing young weeds.[1][5] For optimal control of species like wild oats and annual ryegrass, application at the 2 to 4-leaf stage up to early tillering is recommended.[1][5] Efficacy can be reduced if application is delayed and weeds are larger or have begun tillering.[1][5]
Q3: What are the signs of this compound phytotoxicity on susceptible weeds?
Following a successful application of this compound, susceptible weeds will typically show visible symptoms within 7 to 10 days.[3] Initial signs include purpling and yellowing of the shoots, followed by necrosis (tissue death).[3] Complete plant death usually occurs within 3 to 4 weeks.[3]
Q4: Can this compound be tank-mixed with other herbicides?
Yes, this compound can be tank-mixed with certain broadleaf herbicides.[6] However, antagonism can occur with some tank-mix partners, potentially reducing the efficacy of this compound on grass weeds.[7] For instance, studies have shown that thifensulfuron (B1222996) can antagonize this compound activity on green foxtail more than on wild oat.[7] It is crucial to consult product labels and conduct small-scale compatibility tests before large-scale applications.
Troubleshooting Guides
Problem 1: Reduced or no efficacy on target grass weeds.
| Possible Cause | Troubleshooting Steps |
| Weed Growth Stage | Weeds may have been too large or stressed at the time of application. This compound is most effective on actively growing weeds at the 2-4 leaf stage.[1][5][7] |
| Herbicide Resistance | The weed population may have developed resistance to Group A herbicides (ACCase inhibitors) like this compound.[1][5][8] This is more likely in fields with a history of repeated use of herbicides with the same mode of action.[1][9] |
| Application Rate | The application rate may have been too low for the weed density or environmental conditions.[10] Heavy infestations often require higher labeled rates.[5] |
| Environmental Conditions | Dry soil conditions, drought, or extreme temperatures can reduce herbicide uptake and translocation.[1][3][11] Application during low light or in the late afternoon may improve efficacy as the active ingredient can be degraded by sunlight.[3] |
| Water Quality | Hard water or alkaline water can reduce the efficacy of this compound.[3] |
| Tank Mix Antagonism | If tank-mixed with another herbicide, antagonism may have occurred, reducing this compound's effectiveness.[7] |
Problem 2: Crop injury observed after this compound application.
| Possible Cause | Troubleshooting Steps |
| Crop Stress | Application to crops under stress from factors like severe frost, drought, waterlogging, low soil fertility, or disease can lead to yellowing or growth retardation.[1][3][5] |
| Crop Growth Stage | Applying this compound to crops with fewer than 2 true leaves can increase the risk of injury.[1][5] |
| Application Overlap | Double spraying or overlapping application swaths can result in localized over-application and subsequent crop damage.[1][5] |
| Adjuvant Selection/Rate | Incorrect adjuvant use or rates can increase crop sensitivity. Always follow the label recommendations for adjuvants.[6] |
Data Presentation: this compound Application Rates for Heavy Weed Infestations
The following table summarizes recommended application rates for this compound under conditions of heavy weed infestation, based on product labels for a 400 g/kg WG formulation. Rates may need to be adjusted based on local conditions and specific product labels.
| Target Weed(s) | Weed Growth Stage | Application Rate (g/ha) | Critical Notes |
| Wild Oats | Growing actively up to early tillering (Max 2 tillers) | 380 g | This is the preferred rate for dense wild oat populations.[5] |
| Annual Ryegrass | Growing actively at 2-4 leaf (pre-tillering) | 380 - 500 g | Do not apply to tillered ryegrass. Higher rates may be needed for more reliable control.[1][5] |
| Wild Oats & Annual Ryegrass (Mixed Infestation) | Growing actively up to early tillering (Max 2 tillers) | 380 g | Recommended when wild oats are the predominant species.[5] |
| Annual Phalaris (Suppression) | Growing actively at 2-4 leaf (pre-tillering) | 380 - 500 g | Higher rates may provide more reliable results. Do not apply to tillered annual phalaris.[1][5] |
Note: The addition of a recommended adjuvant, such as Supercharge at 1 L per 100 L of spray solution, may improve weed control, especially under dry conditions.[1]
Experimental Protocols
Protocol 1: Determining Dose-Response Curves for this compound on a Target Weed Species
Objective: To determine the effective dose (ED) of this compound required to achieve 50% (ED50) and 90% (ED90) growth inhibition of a specific grass weed species.
Methodology:
-
Plant Propagation: Grow the target weed species from seed in pots containing a standardized soil mix in a controlled environment (greenhouse or growth chamber).
-
Experimental Design: Employ a completely randomized design with at least 6-8 this compound rates (including a zero-dose control) and a sufficient number of replicates (e.g., 5-10 pots per treatment).
-
Herbicide Application: Apply this compound at the 3-4 leaf stage of the weeds. Use a laboratory-grade sprayer calibrated to deliver a precise volume of spray solution.
-
Data Collection: At a set time point after application (e.g., 21 days), harvest the above-ground biomass of the weeds. Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.
-
Data Analysis: Calculate the percent growth inhibition for each treatment relative to the untreated control. Use a non-linear regression model (e.g., log-logistic) to fit the dose-response data and determine the ED50 and ED90 values.
Protocol 2: Assessing Potential this compound Resistance in a Weed Population
Objective: To screen a weed population for resistance to this compound.
Methodology:
-
Seed Collection: Collect mature seeds from the suspected resistant weed population in the field. Also, collect seeds from a known susceptible population of the same species to serve as a control.
-
Seed Germination and Plant Growth: Germinate the seeds and grow the plants to the 3-4 leaf stage under controlled conditions.
-
Whole-Plant Bioassay: Treat plants from both the suspected resistant and known susceptible populations with a discriminating dose of this compound. This dose should be sufficient to kill 100% of the susceptible population. Include an untreated control for both populations.
-
Resistance Assessment: After a specified period (e.g., 21 days), visually assess the survival rate of the plants in each treatment group. Survival of individuals in the suspected resistant population treated with the discriminating dose indicates the presence of resistance.
-
Confirmation (Optional): To confirm resistance and determine the level of resistance, conduct a dose-response experiment as described in Protocol 1 for both the suspected resistant and susceptible populations. The resistance factor (RF) can be calculated as the ratio of the ED50 of the resistant population to the ED50 of the susceptible population.
Visualizations
Caption: this compound inhibits the ACCase enzyme, blocking fatty acid synthesis.
Caption: Workflow for screening weed populations for this compound resistance.
References
- 1. 4farmers.com.au [4farmers.com.au]
- 2. youtube.com [youtube.com]
- 3. 4farmers.com.au [4farmers.com.au]
- 4. chemimpex.com [chemimpex.com]
- 5. apparentag.com.au [apparentag.com.au]
- 6. nufarm.com [nufarm.com]
- 7. Influence of Growth Stage and Broadleaf Herbicides on this compound Activity | Weed Science | Cambridge Core [cambridge.org]
- 8. prairiecropprotection.ca [prairiecropprotection.ca]
- 9. cdn.nufarm.com [cdn.nufarm.com]
- 10. Effects of Variable this compound Rates on Wild Oat (Avena fatua) Seed Production, Wheat (Triticum aestivum) Yield, and Economic Return | Weed Technology | Cambridge Core [cambridge.org]
- 11. canr.msu.edu [canr.msu.edu]
Technical Support Center: Minimizing Tralkoxydim Residues in Rotational Crops
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing tralkoxydim residues in rotational crops. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, systemic herbicide belonging to the cyclohexanedione family.[1][2] It is primarily used to control grass weeds in cereal crops such as wheat and barley.[3][4] Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis and lipid formation in susceptible plants.[2][5] This disruption of lipid synthesis ultimately leads to the death of the target weed.
Q2: What are the major factors influencing the persistence of this compound in soil?
The persistence of this compound in soil, and thus the potential for carryover to rotational crops, is influenced by a combination of soil properties and environmental conditions. Key factors include:
-
Soil pH: this compound degradation is pH-dependent. It is more rapidly degraded in acidic soils (pH 5) with a half-life of around 6 days, while its persistence increases significantly in neutral (pH 7) and alkaline (pH 9) soils, with half-lives extending to 114 days or more.[1]
-
Soil Moisture and Temperature: Microbial degradation is a primary pathway for this compound dissipation.[6] Optimal soil moisture and warmer temperatures enhance microbial activity, leading to faster breakdown of the herbicide.[7][8] Conversely, dry and cold conditions can slow down degradation, increasing the risk of carryover.[8]
-
Soil Organic Matter and Clay Content: Soils with higher organic matter and clay content can adsorb this compound, making it less available for microbial degradation and plant uptake.[9][10] This can lead to a slower release of the herbicide over time, potentially impacting subsequent sensitive crops.
-
Photodecomposition: On the soil surface, this compound can undergo rapid photolysis, with a reported half-life of 2.4 days.[1] However, once incorporated into the soil, this degradation pathway becomes less significant.
Q3: What are the typical plant-back restrictions for crops following this compound application?
Plant-back intervals are crucial to prevent injury to sensitive rotational crops. These intervals can vary depending on the crop, the rate of this compound application, and local environmental conditions. Always refer to the product label for specific recommendations. As a general guideline, some restrictions include:
-
Sorghum, Maize, and Rice: A plant-back period of four weeks is recommended for these crops after this compound application.[11]
-
Tame Oats and Corn: A minimum of four weeks should be allowed before replanting treated areas with tame oats or corn.[12]
It is important to note that these are general guidelines, and factors that slow down this compound degradation, such as drought conditions, may necessitate longer plant-back periods.[8][13]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Unexpected injury to rotational crops (e.g., stunting, chlorosis). | This compound carryover. | 1. Confirm this compound History: Verify the application rates and dates of this compound in the affected field. 2. Soil Analysis: Conduct a soil residue analysis to determine the concentration of this compound. (See Experimental Protocol 1). 3. Review Soil and Weather Data: Assess soil pH, organic matter content, and rainfall/temperature data since application to understand factors that may have slowed degradation.[9][14] 4. Mitigation: If residues are confirmed, implement mitigation strategies such as tillage to dilute the herbicide in the soil profile or the application of activated carbon.[15][16] |
| Inconsistent this compound degradation rates across a field. | Variability in soil properties. | 1. Soil Mapping: Conduct a detailed soil analysis across the field to map variations in pH, organic matter, and texture. 2. Targeted Management: Implement zone-specific management practices. For example, in areas with higher pH or organic matter, consider longer plant-back intervals or mitigation strategies. |
| Difficulty in extracting this compound from high organic matter soils. | Strong adsorption of the herbicide to soil particles. | 1. Optimize Extraction Solvent: Experiment with different solvent mixtures and extraction times to improve recovery. Acetonitrile (B52724) and methylene (B1212753) chloride have been used for extraction.[17] 2. Use of Surfactants: Consider the addition of a small amount of a suitable surfactant to the extraction solvent to aid in desorbing the analyte from the soil matrix. |
Quantitative Data Summary
Table 1: this compound Soil Half-Life (DT50) under Different Conditions
| Condition | Half-Life (Days) | Reference |
| Photolysis on Soil Surface | 2.4 | [1] |
| Field Dissipation (Parent Compound) | <1 to 35 | [1] |
| Hydrolysis (pH 5, 25°C) | 6 | [1] |
| Hydrolysis (pH 7, 25°C) | 114 | [1] |
| Hydrolysis (pH 9, 25°C) | 87% unchanged after 28 days | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Residues in Soil by HPLC
This protocol provides a general procedure for the analysis of this compound residues in soil samples using High-Performance Liquid Chromatography (HPLC).
1. Sample Collection and Preparation:
- Collect representative soil samples from the field of interest to a depth of 15-20 cm.
- Air-dry the soil samples at room temperature and sieve them through a 2 mm mesh to remove stones and debris.
- Homogenize the sieved soil thoroughly.
2. Extraction:
- Weigh 50 g of the prepared soil into a 250 mL Erlenmeyer flask.
- Add 100 mL of an acetonitrile:water (80:20, v/v) mixture to the flask.
- Shake the flask on a mechanical shaker for 2 hours.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process on the soil residue with another 100 mL of the acetonitrile:water mixture.
- Combine the filtrates and concentrate them to near dryness using a rotary evaporator at 40°C.
3. Clean-up (Solid Phase Extraction - SPE):
- Reconstitute the residue in 5 mL of a suitable solvent (e.g., methylene chloride).
- Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
- Load the sample extract onto the SPE cartridge.
- Wash the cartridge with 5 mL of a water:methanol (90:10, v/v) mixture to remove polar interferences.
- Elute the this compound with 5 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the final residue in a known volume of the HPLC mobile phase.
4. HPLC Analysis:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at a wavelength of 254 nm.
- Quantification: Prepare a calibration curve using certified reference standards of this compound. The lowest detection limit has been reported to be around 5 ng.[17]
Protocol 2: Soil Bioassay for Detecting this compound Residues
This bioassay provides a simple and cost-effective method to assess the potential for phytotoxicity from this compound residues in soil.
1. Soil Collection:
- Collect representative soil samples from the field .
- For comparison, collect a control soil sample from an area known to be free of this compound.
2. Bioassay Setup:
- Fill several small pots (e.g., 10 cm diameter) with the field soil and the control soil.
- Plant seeds of a sensitive indicator species, such as oats or lentils, in the pots.
- Sow a sufficient number of seeds in each pot to ensure good germination.
3. Growth Conditions:
- Place the pots in a greenhouse or a growth chamber with controlled temperature and light conditions.
- Water the pots as needed to maintain adequate soil moisture.
4. Observation and Assessment:
- Monitor the germination and growth of the indicator plants over a period of 2-3 weeks.
- Observe for any signs of phytotoxicity in the plants grown in the field soil, such as:
- Reduced germination rate
- Stunted growth
- Chlorosis (yellowing of leaves)
- Necrosis (tissue death)
- Root growth inhibition
- Compare the growth of plants in the field soil to those in the control soil. Significant negative effects on the plants in the field soil suggest the presence of phytotoxic levels of this compound residues.
Visualizations
Caption: Factors influencing the degradation of this compound in the soil environment.
Caption: Workflow for the analysis of this compound residues in soil samples.
References
- 1. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: PP 604) [sitem.herts.ac.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound Herbicide Manufacturer Supplier, CAS NO 87820-88-0 | Suze Chemical [suzehg.com]
- 5. 4farmers.com.au [4farmers.com.au]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. mdpi.com [mdpi.com]
- 8. Dry conditions will likely impact herbicide carryover to rotational crops - Wheat [canr.msu.edu]
- 9. corn-states.com [corn-states.com]
- 10. Herbicide Carryover and Crop Rotation to Soybean | Crop Science US [cropscience.bayer.us]
- 11. sabakem.com [sabakem.com]
- 12. cdn.nufarm.com [cdn.nufarm.com]
- 13. grdc.com.au [grdc.com.au]
- 14. Crop rotation and replant considerations with herbicides - MSU Extension [canr.msu.edu]
- 15. Testing for and Deactivating Herbicide Residues | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 16. soeagra.com [soeagra.com]
- 17. Residue Analysis of this compound Herbicide in Soil, Wheat Grain and Straw by Reversed Phase HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Tralkoxydim Stability in Spray Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing the stability of Tralkoxydim in spray solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in a spray solution?
A1: The stability of this compound in a spray solution is primarily influenced by several key factors:
-
pH of the spray water: this compound is susceptible to hydrolytic degradation, with the rate being highly dependent on the pH.
-
Water Hardness: The presence of certain cations in the water can negatively impact the efficacy of this compound.
-
Photodegradation: Exposure to sunlight can lead to the rapid breakdown of the this compound molecule.
-
Tank Mixing Compatibility: The presence of other pesticides, adjuvants, or fertilizers in the spray tank can affect the stability and performance of this compound.
-
Temperature: The temperature of the spray solution can influence the rate of degradation reactions.
-
Storage Time of the Spray Solution: The duration between mixing and application can impact the concentration of the active ingredient.
Q2: How does the pH of the spray solution affect this compound stability?
A2: The pH of the spray solution significantly impacts the hydrolytic stability of this compound. It is more stable in neutral to alkaline conditions and degrades more rapidly in acidic environments.[1][2] Acidic hydrolysis is a key degradation pathway for this herbicide.[1]
Q3: What is the effect of hard water on this compound performance?
A3: Hard water, which contains high levels of cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺/Fe³⁺), can negatively affect the performance of weak-acid herbicides like this compound.[3] These cations can bind to the herbicide molecules, which may reduce their absorption and translocation within the target plant.[3] Additionally, bicarbonate ions present in some water sources can also reduce the effectiveness of herbicides in the "dim" group, which includes this compound.[4][5]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photodegradation. On soil surfaces, it can photolyze rapidly with a reported half-life of 2.4 days.[1] In aqueous solutions, it also undergoes rapid degradation when exposed to light, with a half-life of 1.1 hours in ultrapure water.[6] The presence of substances like humic acids can slow down this process.[6]
Q5: What should I consider when tank-mixing this compound with other products?
A5: When tank-mixing this compound, it is crucial to consult the product label for specific compatibility information.[7][8][9] Some labels explicitly warn against mixing this compound with certain herbicides like 2,4-D, MCPA amine, or dicamba.[8] The order of mixing is also critical; typically, this compound is added to the tank before other herbicides or adjuvants.[7][8][9] Incompatible tank mixes can lead to reduced weed control or crop injury.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced weed control efficacy | Improper pH of spray solution: this compound degrades in acidic water. | 1. Measure the pH of your water source. 2. If the pH is below 7, consider using a buffering agent to raise the pH to a neutral or slightly alkaline level.[10] |
| Hard water antagonism: Cations in hard water are binding with this compound.[3] | 1. Have your water tested for hardness. 2. If water is hard, add a water conditioning agent like ammonium (B1175870) sulfate (B86663) to the spray tank before adding this compound.[7][11] | |
| Photodegradation: The spray solution was exposed to sunlight for an extended period before application. | 1. Prepare the spray solution immediately before use. 2. Avoid leaving the mixed solution in the spray tank for long periods, especially in direct sunlight. | |
| Incompatible tank mix: Another product in the tank is antagonizing this compound. | 1. Review the product labels of all tank-mixed products for compatibility statements.[7][8][9] 2. Perform a jar test to check for physical incompatibility before mixing a full batch. 3. Follow the recommended mixing order.[7][8][9] | |
| Clogged spray nozzles | Poor formulation dispersion or precipitation. | 1. Ensure adequate agitation in the spray tank throughout the mixing and application process.[7][9][12] 2. Use screens of 50 mesh or coarser; avoid fine screens (80 mesh or finer).[7][13] 3. Ensure the water is clean and free of sediment or organic matter.[3] |
| Crop injury | Incorrect adjuvant use or incompatible tank mix. | 1. Use the specified adjuvant at the recommended rate.[7][11][13] 2. Ensure tank-mix partners are compatible and approved for use with this compound on the target crop.[7][14] |
Quantitative Data
Table 1: Hydrolytic Degradation Half-life of this compound at Different pH Levels
| pH | Half-life (days) | Stability |
| 5 | 6.3 | Low |
| 7 | 114 | Moderate |
| 9 | 1594 | High |
(Source: Data compiled from PubChem)[1][2]
Experimental Protocols
Protocol 1: Determination of this compound Hydrolytic Stability
Objective: To determine the degradation rate of this compound in aqueous solutions at different pH levels.
Materials:
-
This compound analytical standard
-
HPLC-grade water
-
Buffer solutions (pH 5, 7, and 9)
-
Volumetric flasks
-
Incubator or water bath set to a constant temperature (e.g., 25°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare buffered aqueous solutions at pH 5, 7, and 9.
-
Spike a known concentration of the this compound stock solution into each of the buffered solutions in separate volumetric flasks to achieve the desired final concentration.
-
Store the flasks in a constant temperature environment, protected from light.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), withdraw an aliquot from each flask.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Plot the concentration of this compound versus time for each pH level.
-
Calculate the first-order rate constant (k) and the half-life (t₁/₂) for this compound at each pH using the formula: t₁/₂ = 0.693 / k.
Protocol 2: Assessment of Tank-Mix Compatibility (Jar Test)
Objective: To visually assess the physical compatibility of this compound with other tank-mix partners.
Materials:
-
This compound formulation
-
Other pesticide or adjuvant formulations
-
Water from the intended spray source
-
Clean, clear glass jars (1-quart or 1-liter) with lids
-
Pipettes or measuring cylinders
Procedure:
-
Add 500 mL of the water source to a glass jar.
-
Add the tank-mix components one at a time in the proposed mixing order, capping and inverting the jar several times after each addition. The general order is: a. Water conditioning agents (e.g., ammonium sulfate) b. Water-dispersible granules (WG) or dry flowables (DF) - including this compound if in this form. c. Wettable powders (WP) d. Flowables (F) or suspension concentrates (SC) - including this compound if in this form. e. Emulsifiable concentrates (EC) f. Soluble liquids (SL) g. Adjuvants (e.g., surfactants, oils)
-
After all components have been added, cap the jar tightly and invert it 10-15 times.
-
Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Formation of flakes, crystals, or sludge
-
Precipitation or settling
-
Phase separation (oily layers)
-
Gel formation
-
-
If any of these signs are present, the mixture is likely incompatible.
Visualizations
Caption: Key factors influencing the stability of this compound in spray solutions.
Caption: Troubleshooting workflow for reduced this compound efficacy.
References
- 1. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. canadianagronomist.ca [canadianagronomist.ca]
- 4. grainews.ca [grainews.ca]
- 5. Water Quality and Its Effects on Glyphosate | Bayer Crop Science Canada [cropscience.bayer.ca]
- 6. Unveiling the photodegradation of this compound herbicide and its formulation in natural waters: Structural elucidation of transformation products and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.nufarm.com [cdn.nufarm.com]
- 8. apparentag.com.au [apparentag.com.au]
- 9. sabakem.com [sabakem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 12. 4farmers.com.au [4farmers.com.au]
- 13. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 14. nufarm.com [nufarm.com]
Technical Support Center: Crop Safety of Tralkoxydim Tank-Mixes with New Herbicides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the crop safety of tralkoxydim tank-mixes with new herbicides. All information is presented to assist in the design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, post-emergence herbicide belonging to the cyclohexanedione family (Group 1 ACCase inhibitor).[1][2] It is effective against a range of grass weeds in cereal crops such as wheat, barley, and triticale.[1][2] this compound is absorbed by the leaves and translocated to the growing points of the weed, where it inhibits the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme is crucial for fatty acid synthesis, and its inhibition leads to the death of the grass weed.[2]
Q2: Why is tank-mixing this compound with other herbicides necessary?
This compound is a graminicide, meaning it primarily controls grass weeds. To achieve broad-spectrum weed control that also targets broadleaf weeds in a single application, it is often necessary to tank-mix this compound with a compatible broadleaf herbicide.[3] This practice can improve efficiency and help manage herbicide resistance.
Q3: What are the potential risks of tank-mixing this compound with other herbicides?
The primary risks associated with tank-mixing herbicides are:
-
Crop Injury (Phytotoxicity): The combination of herbicides may be more injurious to the crop than either product applied alone. Symptoms can include chlorosis (yellowing), necrosis (tissue death), stunting, and yield reduction.[3]
-
Antagonism: The activity of one or both herbicides in the mix is reduced, leading to decreased weed control.
-
Physical Incompatibility: The products in the tank-mix may not be physically compatible, leading to the formation of precipitates, gels, or other residues that can clog spray equipment.
Q4: What symptoms of crop injury might be observed with this compound tank-mixes?
Common symptoms of crop injury from this compound tank-mixes include temporary yellowing of the leaves (chlorosis) and stunting of crop growth.[3] In some cases, "tip burn" may be observed, particularly with reduced water volumes.[3] These symptoms are often transient, and the crop may recover without a significant impact on yield, especially if the crop is not under stress.[3]
Q5: What factors can increase the risk of crop injury from this compound tank-mixes?
Several factors can increase the likelihood and severity of crop injury:
-
Crop Stress: Crops under stress from adverse environmental conditions (e.g., drought, extreme temperatures, waterlogging), nutrient deficiencies, or disease are more susceptible to herbicide injury.[3]
-
Application Timing: Applying tank-mixes outside of the recommended crop growth stage can increase the risk of injury.
-
Adverse Weather Conditions: Applying herbicides in temperatures that are too high or too low can increase crop stress and the potential for injury.[3]
-
Tank-Mix Partner: The specific broadleaf herbicide mixed with this compound will influence the potential for crop injury.
-
Adjuvants: The type and rate of adjuvant used can affect herbicide uptake and crop safety.
Troubleshooting Guides
Issue 1: Unexpected Crop Injury (Yellowing, Stunting) Observed After Tank-Mix Application.
-
Possible Cause 1: Crop Stress.
-
Troubleshooting: Review environmental conditions before, during, and after application. Was the crop experiencing drought, heat stress, cold temperatures, or waterlogged soil? Were there any signs of nutrient deficiency or disease?
-
Solution: If crop stress is suspected, monitor the crop for recovery. In many cases, the injury is transient. For future applications, avoid spraying when the crop is under stress.
-
-
Possible Cause 2: Incompatible Tank-Mix Partner or Rate.
-
Troubleshooting: Verify that the tank-mix partner and application rates are recommended for use with this compound on the specific crop and at the observed growth stage. Check for any known antagonisms or synergistic effects that could lead to increased phytotoxicity.
-
Solution: Always consult the product labels for both this compound and the tank-mix partner for compatibility and rate recommendations. If a non-recommended mix was used, document the injury and consult with a local agronomist or extension specialist.
-
-
Possible Cause 3: Incorrect Adjuvant Use.
-
Troubleshooting: Confirm that the correct type and rate of adjuvant were used as specified on the herbicide labels.
-
Solution: Use only recommended adjuvants at the specified rates.
-
Issue 2: Reduced Grass Weed Control After Tank-Mix Application.
-
Possible Cause 1: Herbicide Antagonism.
-
Troubleshooting: Certain broadleaf herbicides, particularly some synthetic auxin herbicides, can antagonize the activity of ACCase inhibitors like this compound, leading to reduced grass weed control.
-
Solution: If antagonism is suspected, consider a sequential application where this compound is applied separately from the broadleaf herbicide, with a recommended interval between applications. Consult product labels for specific guidance on sequential applications.
-
-
Possible Cause 2: Environmental Factors.
-
Troubleshooting: Weed control can be reduced if weeds are stressed due to environmental conditions at the time of application.
-
Solution: Apply herbicides when weeds are actively growing and not under stress for optimal efficacy.
-
Data on this compound Tank-Mix Crop Safety
The following tables summarize available data on the crop safety of this compound tank-mixes with various herbicides. Note: This is not an exhaustive list, and results can vary based on environmental conditions, crop variety, and application parameters. Always conduct a small-scale test (jar test) for physical compatibility before mixing in the spray tank.[4]
Table 1: Crop Injury Ratings for this compound Tank-Mixes in Wheat
| Tank-Mix Partner(s) | Crop | Growth Stage at Application | Visual Injury (%) | Days After Treatment (DAT) | Yield Effect | Reference |
| Pyrasulfotole (B166964) + Bromoxynil (B128292) | Winter Wheat | Not Specified | ≤7 | Not Specified | No significant impact | [5][6] |
| Fluroxypyr + Clopyralid | Spring Wheat | Not Specified | No significant increase | Not Specified | Not Specified | [7] |
| Fluroxypyr + Aminopyralid | Spring Wheat | Not Specified | No significant increase | Not Specified | Not Specified | [7] |
Table 2: General Compatibility of this compound with Herbicide Groups
| Herbicide Group of Tank-Mix Partner | General Compatibility/Potential Issues |
| Synthetic Auxins (e.g., 2,4-D, MCPA, Dicamba) | Some potential for antagonism, leading to reduced grass control.[3] Temporary crop injury may occur, especially under stressful conditions.[3] |
| ALS Inhibitors (e.g., Metsulfuron, Florasulam) | Generally compatible, but always check labels for specific recommendations. |
| HPPD Inhibitors (e.g., Pyrasulfotole, Topramezone) | Studies with pyrasulfotole + bromoxynil showed good crop safety.[5][6] |
| Contact Herbicides (e.g., Bromoxynil) | Generally compatible. Tank-mixes with bromoxynil have shown good crop safety.[5][6] |
Experimental Protocols
Protocol for Evaluating Crop Safety of this compound Tank-Mixes
This protocol provides a general framework for conducting field trials to assess the crop safety of this compound tank-mixes.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Sufficiently large to minimize edge effects and allow for accurate yield assessment (e.g., 3m x 10m).
-
Treatments:
-
Untreated Control (weedy)
-
Hand-weeded Control (weed-free)
-
This compound alone at the recommended rate
-
New herbicide alone at the recommended rate
-
This compound + new herbicide tank-mix at recommended rates
-
(Optional) this compound + new herbicide tank-mix at 2x the recommended rates to assess the margin of crop safety.
-
2. Crop and Site Information:
-
Crop: Specify the crop species and variety.
-
Location: Detail the geographic location and soil type.
-
Agronomic Practices: Document all standard agronomic practices, including fertilization, irrigation, and pest control.
3. Herbicide Application:
-
Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform application.
-
Application Timing: Apply herbicides at the recommended crop and weed growth stages. Record the growth stage of the crop (e.g., Zadoks or BBCH scale) and weeds at the time of application.
-
Environmental Conditions: Record the temperature, relative humidity, wind speed, and direction at the time of application.
4. Data Collection:
-
Visual Crop Injury: Assess crop injury at 7, 14, 21, and 28 days after treatment (DAT) using a standardized rating scale (e.g., 0-100% scale, where 0 = no injury and 100 = complete crop death, or the EWRC 1-9 scale).[8]
-
Weed Control: Assess the percentage of weed control for each target species at the same intervals as crop injury assessment.
-
Crop Height and Biomass: Measure crop height and collect above-ground biomass from a defined area within each plot at a specified time point (e.g., mid-season).
-
Yield: Harvest the entire plot or a defined central area to determine grain yield. Adjust for moisture content.
-
Yield Components: (Optional) Analyze for yield components such as thousand-kernel weight, number of heads per unit area, and grains per head.
5. Statistical Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD at p ≤ 0.05) to compare treatment means for crop injury, weed control, and yield.
Visualizations
References
- 1. nufarm.com [nufarm.com]
- 2. This compound | C20H27NO3 | CID 135492483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. Avoid Tank Mixing Errors [ag.purdue.edu]
- 5. Broadleaf Weed Control and Crop Safety with Premixed Pyrasulfotole and Bromoxynil in Winter Wheat [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. ncwss.org [ncwss.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Tralkoxydim and Clodinafop-propargyl for the Control of Wild Oats (Avena spp.)
A Technical Guide for Researchers and Crop Protection Scientists
Introduction
Wild oats, encompassing species such as Avena fatua and Avena sterilis ssp. ludoviciana, represent one of the most significant and competitive grass weeds in winter cereal production worldwide. Their morphological similarity to wheat and barley, coupled with a staggered germination pattern, makes them particularly challenging to control. Effective management relies heavily on the use of selective post-emergence herbicides. Among the most widely utilized are Tralkoxydim and Clodinafop-propargyl. Both herbicides belong to the Group 1 herbicides (HRAC Group A) and function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis.[1][2] Despite sharing a common mode of action, their distinct chemical structures—this compound being a cyclohexanedione ('dim') and Clodinafop-propargyl an aryloxyphenoxypropionate ('fop')—can result in differential efficacy influenced by environmental conditions, weed biotype, and application parameters. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: ACCase Inhibition
This compound and Clodinafop-propargyl are systemic herbicides that are absorbed through the foliage and translocated to the growing points (meristems) of the plant.[2] Within the meristematic tissues, they inhibit the ACCase enzyme. This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are essential for the formation of cell membranes and other vital functions. The disruption of lipid production leads to a cessation of growth, followed by chlorosis and necrosis of young tissues, ultimately resulting in the death of the weed.
References
A Comparative Analysis of Tralkoxydim and Fenoxaprop-p-ethyl for Ryegrass Control
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two widely used post-emergence herbicides, Tralkoxydim and Fenoxaprop-p-ethyl (B1329639), for the control of ryegrass (Lolium spp.), a prevalent and often herbicide-resistant weed in cereal crops. This document synthesizes available experimental data to offer an objective performance comparison, outlines detailed experimental protocols, and visualizes key biological and experimental processes.
Introduction: Targeting Ryegrass with ACCase Inhibitors
Both this compound and Fenoxaprop-p-ethyl belong to the Group 1 herbicides (HRAC Group A), which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1] This enzyme is critical for fatty acid synthesis in grasses, and its inhibition leads to the disruption of cell membrane formation and ultimately, plant death.[1] While sharing the same mode of action, these two herbicides belong to different chemical families:
-
This compound: A cyclohexanedione, often referred to as a "DIM".[1]
-
Fenoxaprop-p-ethyl: An aryloxyphenoxypropionate, commonly known as a "FOP".[1]
This difference in chemical structure can influence their efficacy against specific ryegrass biotypes, particularly those that have developed herbicide resistance.
Comparative Efficacy: A Review of Experimental Data
Direct, head-to-head field trials comparing the efficacy of this compound and Fenoxaprop-p-ethyl for ryegrass control are limited in publicly available literature. However, individual studies and resistance profiling provide valuable insights into their relative performance.
One glasshouse study on wild oat and annual ryegrass control in wheat indicated an efficacy ranking where this compound was more effective than fenoxaprop-p-ethyl, which in turn was more effective than diclofop-methyl (B104173). Another study noted that fenoxaprop-p-ethyl showed promise for controlling wild oats in tall fescue and perennial ryegrass.
It is crucial to consider the potential for herbicide resistance when selecting between these two active ingredients. Cross-resistance patterns have been observed in ryegrass populations. For instance, some diclofop-methyl resistant ryegrass biotypes have shown cross-resistance to fenoxaprop-p-ethyl but not to this compound.[2] However, other studies have found that ryegrass populations with target-site resistance to "FOP" herbicides may also be resistant to "DIMs".[3]
The following table summarizes general application parameters for ryegrass control based on product labels and available literature.
| Feature | This compound | Fenoxaprop-p-ethyl |
| Chemical Family | Cyclohexanedione (DIM) | Aryloxyphenoxypropionate (FOP) |
| Mode of Action | ACCase inhibitor | ACCase inhibitor |
| Typical Application Rate | Varies by product and region | Varies by product and region |
| Ryegrass Growth Stage | Typically applied at the 2-leaf to early tillering stage | Typically applied at the 2-leaf to early tillering stage |
| Resistance Profile | Can be effective against some "FOP" resistant biotypes | May be less effective against certain "FOP" resistant biotypes |
Experimental Protocols: Methodologies for Herbicide Efficacy Trials
To ensure accurate and reproducible results when comparing herbicides like this compound and Fenoxaprop-p-ethyl, standardized experimental protocols are essential. The following outlines a typical methodology for a field trial evaluating post-emergence herbicide efficacy on ryegrass.
3.1. Experimental Design and Plot Layout
-
Design: A randomized complete block design (RCBD) is commonly used to account for field variability.
-
Plot Size: Plot sizes can vary, but a common dimension is 2 x 10 meters or 2 x 15 meters to minimize spray drift between plots.
-
Replication: A minimum of four replications per treatment is recommended to ensure statistical validity.
3.2. Treatment Application
-
Application Timing: Herbicides should be applied when the majority of the ryegrass population is at the recommended growth stage (e.g., 2-leaf to early tillering).
-
Application Equipment: A handheld or bicycle-type research sprayer equipped with flat-fan nozzles is suitable for small-plot trials.
-
Spray Volume: A typical spray volume is 100-200 L/ha.
-
Adjuvants: The use of adjuvants should follow the recommendations on the herbicide labels.
3.3. Data Collection and Assessment
-
Weed Control Efficacy: Visual assessment of percent weed control is typically conducted at set intervals after application (e.g., 14, 28, and 56 days after treatment). A rating scale of 0% (no control) to 100% (complete control) is used.
-
Biomass Reduction: At the end of the evaluation period, ryegrass biomass from a designated quadrat within each plot can be harvested, dried, and weighed to quantify the reduction in plant growth.
-
Crop Tolerance: If the trial is conducted within a crop, visual assessment of crop injury (phytotoxicity) should be recorded using a similar 0-100% scale.
-
Yield Data: If applicable, crop yield from each plot should be harvested and measured to determine the impact of weed control on productivity.
Below is a DOT script visualizing a generalized workflow for a herbicide efficacy trial.
Mode of Action and Resistance: A Signaling Pathway Perspective
This compound and Fenoxaprop-p-ethyl both inhibit the ACCase enzyme, but they bind to different sites on the enzyme. This is the basis for the observed differences in efficacy against certain resistant biotypes. The development of resistance is a significant concern for both herbicides. Resistance can occur through two primary mechanisms:
-
Target-Site Resistance (TSR): A mutation in the ACCase gene alters the herbicide binding site, reducing the herbicide's effectiveness.
-
Non-Target-Site Resistance (NTSR): Mechanisms such as enhanced herbicide metabolism prevent the herbicide from reaching its target site at a lethal concentration.
The following DOT script illustrates the ACCase inhibition pathway and the points at which resistance can occur.
Conclusion and Future Directions
Both this compound and Fenoxaprop-p-ethyl are effective post-emergence herbicides for the control of ryegrass. The choice between them may depend on the specific ryegrass biotype present, particularly its herbicide resistance profile. Due to the widespread issue of herbicide resistance in ryegrass, it is crucial to employ integrated weed management strategies, including the rotation of herbicide modes of action and the use of non-chemical control methods.
Further head-to-head comparative studies under a range of environmental conditions and with various resistant ryegrass biotypes are needed to provide more definitive guidance on the selection and use of these important herbicides. Researchers are encouraged to publish detailed experimental protocols and quantitative efficacy data to contribute to a more comprehensive understanding of their relative performance.
References
Validating Tralkoxydim Resistance in Wild Oat (Avena fatua): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms underlying tralkoxydim resistance in Avena fatua (wild oat), a problematic weed in cereal crops. We will explore the two primary resistance mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR), offering supporting experimental data and detailed protocols to aid in research and the development of effective herbicide strategies.
Understanding the Mechanisms of Resistance
This compound, an acetyl-CoA carboxylase (ACCase) inhibiting herbicide, disrupts fatty acid synthesis in susceptible plants. However, resistant Avena fatua populations have evolved mechanisms to overcome its effects.
Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the ACCase gene, the target site of this compound. These mutations alter the enzyme's structure, preventing the herbicide from binding effectively and carrying out its inhibitory function. Several specific amino acid substitutions in the carboxyl-transferase (CT) domain of the ACCase gene have been identified to confer resistance.[1][2][3]
Non-Target-Site Resistance (NTSR): This mechanism does not involve alterations to the herbicide's target site. Instead, it relies on the plant's ability to detoxify the herbicide before it can reach the target enzyme. The most common form of NTSR in Avena fatua involves enhanced metabolism of the herbicide by cytochrome P450 monooxygenases.[1] These enzymes break down this compound into non-toxic metabolites.
Comparative Performance of Herbicides
The efficacy of this compound and alternative herbicides against susceptible and resistant Avena fatua populations is a critical factor in weed management. The following tables summarize quantitative data from various studies, presenting the 50% growth reduction (GR₅₀) values and the resistance index (RI), which is the ratio of the GR₅₀ of the resistant population to that of the susceptible population.
Table 1: Efficacy of ACCase Inhibitors against Resistant Avena fatua Populations
| Herbicide | Resistant Biotype | GR₅₀ (g a.i./ha) | Resistance Index (RI) | Reference |
| This compound | R2 | - | 35 | [4] |
| Pinoxaden | R1, R3, R5 | 28.1 - 36.2 | 25.1 - 30.2 | [5][6] |
| R2 | - | 16 | [4] | |
| Propaquizafop | R1, R2, R3, R5, R6 | 109.8 - 318.5 | 16.6 - 59 | [5] |
| Cycloxydim | R5 | - | >98.4 | [5] |
| Diclofop | R1, R2, R3, R4 | >8,800 | >19 | [7] |
| Fenoxaprop-P | R4 | - | >25 | [7] |
| Clethodim | Resistant Biotypes | - | Not resistant | [4] |
| Sethoxydim | Resistant Biotypes | - | Not resistant | [4] |
Note: A higher RI value indicates a greater level of resistance.
Table 2: Impact of a Cytochrome P450 Inhibitor (Malathion) on Herbicide Efficacy in an NTSR Avena fatua Population
| Treatment | GR₅₀ (g a.i./ha) | Resistance Index (RI) |
| Clodinafop-propargyl alone | 51.83 | 7.07 |
| Clodinafop-propargyl + Malathion | 9.67 | 1.32 |
This table demonstrates that inhibiting cytochrome P450 activity can significantly reduce the resistance level in NTSR populations, making them more susceptible to the herbicide.[1][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of herbicide resistance mechanisms. Below are protocols for key experiments.
Whole-Plant Dose-Response Bioassay
This experiment determines the level of resistance by assessing plant survival and growth reduction across a range of herbicide concentrations.
Materials:
-
Seeds from suspected resistant and known susceptible Avena fatua populations.
-
Pots (e.g., 10 cm diameter) filled with a standardized potting mix.
-
Controlled environment growth chamber or greenhouse.
-
Cabinet sprayer calibrated to deliver a precise volume.
-
This compound and other herbicides to be tested.
-
Adjuvants as recommended for each herbicide.
-
Drying oven.
-
Balance.
Procedure:
-
Plant Growth: Sow 5-10 seeds of each population per pot. After emergence, thin seedlings to a uniform number (e.g., 4 plants per pot). Grow plants under controlled conditions (e.g., 20/15°C day/night temperature, 16-hour photoperiod).[9]
-
Herbicide Application: At the 3-4 leaf stage, apply herbicides at a range of doses (e.g., 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate).[10] Use a cabinet sprayer for uniform application. Include a non-treated control for each population.
-
Data Collection: After a set period (typically 21 days), visually assess plant survival and harvest the above-ground biomass for each pot.[8]
-
Biomass Measurement: Dry the harvested plant material in an oven at a constant temperature (e.g., 70°C) for 72 hours, or until a constant weight is achieved.[8] Record the dry weight.
-
Data Analysis: Calculate the percent biomass reduction relative to the non-treated control for each herbicide dose. Use a log-logistic model to determine the GR₅₀ value for each population and herbicide.[8][11] The resistance index (RI) is then calculated as GR₅₀ (resistant population) / GR₅₀ (susceptible population).[11]
ACCase Gene Sequencing for Target-Site Resistance Identification
This molecular technique identifies specific mutations in the ACCase gene that confer resistance.
Materials:
-
Leaf tissue from surviving plants of resistant populations and from susceptible plants.
-
DNA extraction kit or CTAB (cetyltrimethylammonium bromide) buffer.
-
PCR primers designed to amplify the carboxyl-transferase (CT) domain of the Avena fatua ACCase gene.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Thermal cycler.
-
Gel electrophoresis equipment.
-
DNA sequencing service.
Procedure:
-
DNA Extraction: Extract genomic DNA from fresh leaf tissue using a commercial kit or the CTAB method.[12]
-
PCR Amplification: Amplify the target region of the ACCase gene using PCR. Specific primers are used to target the regions where known resistance-conferring mutations occur (e.g., codons 1781, 1999, 2027, 2041, 2078, 2088, and 2096).[8]
-
A typical PCR program includes an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Verification of Amplification: Run a small amount of the PCR product on an agarose (B213101) gel to confirm that a DNA fragment of the expected size has been amplified.
-
DNA Sequencing: Send the purified PCR products to a sequencing facility.
-
Sequence Analysis: Align the obtained DNA sequences with a reference susceptible Avena fatua ACCase gene sequence to identify any nucleotide changes that result in amino acid substitutions at the known resistance-conferring positions.[8]
Cytochrome P450 Activity Assay for Non-Target-Site Resistance
This biochemical assay measures the activity of cytochrome P450 enzymes, which are involved in herbicide metabolism. An increase in activity in resistant plants compared to susceptible plants can indicate NTSR.
Materials:
-
Fresh leaf tissue from resistant and susceptible Avena fatua plants.
-
Extraction buffer (e.g., potassium phosphate (B84403) buffer with glycerol).[13]
-
Spectrophotometer.
-
NADPH.
-
Cytochrome c (for NADPH-cytochrome P450 reductase activity).
-
Carbon monoxide (CO) gas.
-
Sodium dithionite (B78146).
Procedure for Measuring Total P450 Content:
-
Microsome Isolation: Homogenize leaf tissue in cold extraction buffer and isolate the microsomal fraction through differential centrifugation.
-
Spectrophotometric Measurement:
-
Resuspend the microsomal pellet in buffer.
-
Divide the sample into two cuvettes.
-
Bubble CO gas through the sample cuvette.
-
Add a few grains of sodium dithionite to both cuvettes to reduce the cytochromes.
-
Immediately record the difference spectrum between the two cuvettes from 400 to 500 nm.
-
The concentration of P450 is calculated from the absorbance difference between 450 nm and 490 nm using an extinction coefficient of 91 mM⁻¹cm⁻¹.[13][14]
-
Procedure for Measuring NADPH-Cytochrome P450 Reductase Activity:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, cytochrome c, and the microsomal extract.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Spectrophotometric Monitoring: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.[15]
-
Calculate Activity: The rate of cytochrome c reduction is used to calculate the activity of NADPH-cytochrome P450 reductase.
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways for TSR and NTSR mechanisms.
Caption: Workflow for validating herbicide resistance mechanisms.
References
- 1. Diversity of Herbicide-Resistance Mechanisms of Avena fatua L. to Acetyl-CoA Carboxylase-Inhibiting Herbicides in the Bajio, Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbicide resistance-endowing ACCase gene mutations in hexaploid wild oat (Avena fatua): insights into resistance evolution in a hexaploid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. weedscience.org [weedscience.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 8. Diversity of Herbicide-Resistance Mechanisms of Avena fatua L. to Acetyl-CoA Carboxylase-Inhibiting Herbicides in the Bajio, Mexico | MDPI [mdpi.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cambridge.org [cambridge.org]
- 11. The world’s first glyphosate-resistant case of Avena fatua L. and Avena sterilis ssp. ludoviciana (Durieu) Gillet & Magne and alternative herbicide options for their control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploiting photosynthesis-driven P450 activity to produce indican in tobacco chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Complex Web of Herbicide Resistance: A Comparative Guide to Cross-Resistance in Tralkoxydim-Resistant Weed Populations
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weed populations presents a significant challenge to global food security and agricultural sustainability. Tralkoxydim, a cyclohexanedione (CHD) herbicide that inhibits the acetyl-CoA carboxylase (ACCase) enzyme, has been a valuable tool for controlling grass weeds. However, the emergence of this compound-resistant populations necessitates a deeper understanding of their cross-resistance profiles to other herbicides. This guide provides a comparative analysis of cross-resistance patterns in this compound-resistant weed populations, supported by experimental data and detailed methodologies, to aid in the development of effective and sustainable weed management strategies.
Cross-Resistance Patterns: A Quantitative Comparison
The cross-resistance of this compound-resistant weed populations to other herbicides is highly variable and depends on the underlying resistance mechanism. Resistance can be conferred by a target-site resistance (TSR) mechanism, involving mutations in the ACCase gene, or by non-target-site resistance (NTSR) mechanisms, most commonly enhanced metabolic detoxification of herbicides by enzyme systems such as cytochrome P450 monooxygenases (P450s).[1][2]
Below is a summary of quantitative data from various studies, presenting the Resistance Index (RI), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population compared to a susceptible population.[3] A higher RI indicates a greater level of resistance.
| Weed Species | Resistant Population | Herbicide | Herbicide Class (Mode of Action) | Resistance Index (RI) | Primary Resistance Mechanism |
| Avena fatua (Wild Oat) | Type A | Fenoxaprop-P (APP) | ACCase Inhibitor | High | TSR |
| Clodinafop (APP) | ACCase Inhibitor | High | TSR | ||
| Sethoxydim (CHD) | ACCase Inhibitor | Low/None | TSR | ||
| Clethodim (CHD) | ACCase Inhibitor | Low/None | TSR | ||
| This compound (CHD) | ACCase Inhibitor | Low/None | TSR | ||
| Avena fatua (Wild Oat) | Type C | Fenoxaprop-P (APP) | ACCase Inhibitor | High | TSR |
| Clodinafop (APP) | ACCase Inhibitor | High | TSR | ||
| Sethoxydim (CHD) | ACCase Inhibitor | High | TSR | ||
| Clethodim (CHD) | ACCase Inhibitor | High | TSR | ||
| This compound (CHD) | ACCase Inhibitor | High | TSR | ||
| Alopecurus myosuroides (Black-grass) | Peldon | Fenoxaprop-P-ethyl (APP) | ACCase Inhibitor | Medium | NTSR (Metabolic) |
| Clodinafop-propargyl (APP) | ACCase Inhibitor | High | NTSR (Metabolic) | ||
| Cycloxydim (CHD) | ACCase Inhibitor | Medium | NTSR (Metabolic) | ||
| Pinoxaden (DEN) | ACCase Inhibitor | Medium | NTSR (Metabolic) | ||
| Mesosulfuron-methyl + Iodosulfuron-methyl-sodium | ALS Inhibitor | Low | NTSR (Metabolic) | ||
| Pyroxsulam | ALS Inhibitor | Low | NTSR (Metabolic) | ||
| Lolium rigidum (Rigid Ryegrass) | R1, R2, R3, R4 | Clodinafop-propargyl (APP) | ACCase Inhibitor | >13 | TSR (Ile-1781-Leu) |
| Mesosulfuron-methyl + Iodosulfuron-methyl-sodium | ALS Inhibitor | >7 | TSR (Pro-197-Ser) | ||
| Sethoxydim (CHD) | ACCase Inhibitor | Susceptible | TSR | ||
| Pinoxaden (DEN) | ACCase Inhibitor | Susceptible | TSR | ||
| Imazamox (IMI) | ALS Inhibitor | Susceptible | TSR |
Note: APP = Aryloxyphenoxypropionate; CHD = Cyclohexanedione; DEN = Phenylpyrazoline; ALS = Acetolactate Synthase; IMI = Imidazolinone. TSR = Target-Site Resistance; NTSR = Non-Target-Site Resistance. Data compiled from multiple sources.[3][4][5][6][7]
Mechanisms of Cross-Resistance
The observed cross-resistance patterns are a direct consequence of the underlying molecular mechanisms of resistance.
Target-Site Resistance (TSR)
Mutations in the gene encoding the ACCase enzyme can alter the herbicide binding site, leading to resistance. Different mutations confer varying levels of resistance to different chemical families of ACCase inhibitors. For instance, the Ile-1781-Leu substitution in the ACCase gene is a common cause of resistance to both APP and CHD herbicides.[6] In contrast, some mutations may confer resistance to APPs but not to CHDs, or vice versa.[5] This explains why some this compound (a CHD)-resistant populations may still be susceptible to APP herbicides like fenoxaprop-p-ethyl.
Non-Target-Site Resistance (NTSR)
Enhanced metabolism of herbicides is a major NTSR mechanism that can lead to broad and unpredictable cross-resistance patterns.[2] Weeds with this mechanism possess enzyme systems, such as cytochrome P450s and glutathione (B108866) S-transferases (GSTs), that can detoxify a wide range of herbicides with different modes of action.[1] This can result in a single weed population being resistant to ACCase inhibitors, ALS inhibitors, and potentially other herbicide groups.[6] For example, the Peldon black-grass population is known to have metabolism-based resistance, conferring resistance to multiple ACCase inhibitors and some ALS inhibitors.[2][7]
Experimental Protocols
Accurate assessment of herbicide resistance and cross-resistance patterns relies on robust and standardized experimental protocols. The following outlines a typical whole-plant bioassay methodology used to generate the data presented above.
Seed Collection and Germination
-
Sampling: Collect mature seeds from putative resistant weed populations in the field, ensuring a representative sample from multiple plants.[8] A susceptible (known to be sensitive to the herbicide) population of the same species should also be collected or obtained.
-
Dormancy Breaking: Seeds may require a period of cold stratification or other treatments to break dormancy and ensure uniform germination.
-
Germination: Seeds are typically germinated in petri dishes on agar (B569324) or moist filter paper in a controlled environment (e.g., growth chamber) with optimal light and temperature conditions.[9]
Whole-Plant Bioassay
-
Transplanting: Once seedlings reach a specific growth stage (e.g., 2-3 leaves), they are transplanted into pots containing a standardized soil or potting mix.
-
Herbicide Application: Plants are grown in a greenhouse or controlled environment until they reach the appropriate size for herbicide application. Herbicides are applied at a range of doses, including the recommended field rate and several multiples or fractions of it, using a precision laboratory sprayer to ensure uniform coverage.[10]
-
Data Collection: At a set time after treatment (e.g., 21 days), plant survival is recorded, and the above-ground biomass is harvested, dried, and weighed.
Data Analysis
-
Dose-Response Curves: The biomass data is used to generate dose-response curves for both the resistant and susceptible populations.
-
GR₅₀ Calculation: A logistic regression model is fitted to the dose-response data to calculate the GR₅₀ (the herbicide dose that causes a 50% reduction in plant growth) for each population.
-
Resistance Index (RI) Calculation: The RI is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.[3]
Visualizing the Workflow
The following diagram illustrates the general workflow for determining herbicide cross-resistance patterns.
Caption: Experimental workflow for determining herbicide cross-resistance.
Signaling Pathways and Resistance Mechanisms
The molecular underpinnings of non-target-site resistance involve complex signaling and metabolic pathways. While a complete, detailed pathway for this compound resistance is an active area of research, the generalized mechanism of metabolic detoxification is illustrated below.
Caption: Generalized pathway of herbicide metabolism.
This simplified diagram shows that an active herbicide like this compound can be rendered inactive through a two-phase detoxification process. In Phase I, enzymes like cytochrome P450s modify the herbicide, often through oxidation. In Phase II, other enzymes, such as glutathione S-transferases, conjugate the modified herbicide with molecules like glutathione, further increasing its water solubility and reducing its toxicity. Finally, the inactive metabolite is sequestered in the plant's vacuole, effectively removing it from the cytoplasm where it would target the ACCase enzyme.
Conclusion
Understanding the cross-resistance patterns of this compound-resistant weed populations is crucial for devising sustainable weed management programs. The data clearly indicates that resistance is not a simple "all-or-nothing" phenomenon. The specific cross-resistance profile is intricately linked to the underlying molecular mechanism, be it a specific target-site mutation or a broader metabolic resistance. For researchers and professionals in drug development, this highlights the importance of considering the potential for cross-resistance when designing new herbicides. A multi-faceted approach, incorporating diverse herbicide modes of action and non-chemical control methods, will be paramount in mitigating the impact of herbicide resistance and ensuring the longevity of our weed control tools.
References
- 1. Metabolic Herbicide Resistance – Integrated Pest and Crop Management – UW–Madison [ipcm.wisc.edu]
- 2. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. escholarship.org [escholarship.org]
- 5. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 6. Blackgrass (Alopecurus myosuroides Huds.) Multiple Resistance to ACCase- and ALS-Inhibitors and Its Competition with Winter Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyzeseeds.com [analyzeseeds.com]
- 10. cambridge.org [cambridge.org]
A Comparative Analysis of Target-Site and Non-Target-Site Resistance to Tralkoxydim
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture and the development of effective crop protection strategies. Tralkoxydim, a cyclohexanedione herbicide, is a vital tool for controlling grass weeds in cereal crops. Its mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis. However, the efficacy of this compound is increasingly threatened by the emergence of resistant weed biotypes. This guide provides a detailed comparison of the two primary mechanisms of resistance to this compound: target-site resistance (TSR) and non-target-site resistance (NTSR), supported by experimental data and detailed methodologies.
Understanding the Mechanisms of Resistance
Herbicide resistance in weeds is broadly categorized into two main types. Target-site resistance (TSR) arises from genetic mutations in the gene encoding the herbicide's target protein, which in the case of this compound is the ACCase enzyme. These mutations alter the herbicide's binding site, reducing its inhibitory effect. In contrast, non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. This can include enhanced herbicide metabolism, reduced herbicide uptake or translocation, or sequestration of the herbicide within the plant cell.
Target-Site Resistance (TSR) to this compound
TSR to this compound and other ACCase inhibitors is well-documented and typically involves specific point mutations in the ACCase gene. These mutations lead to amino acid substitutions that decrease the binding affinity of the herbicide to the enzyme. Several mutations in the carboxyltransferase (CT) domain of the plastid ACCase have been identified in resistant grass weed populations.
Quantitative Data on Target-Site Resistance
The level of resistance conferred by TSR can be quantified by comparing the herbicide concentration required to inhibit the ACCase enzyme activity by 50% (I₅₀) in resistant (R) and susceptible (S) biotypes. The ratio of these values (R/S) indicates the magnitude of resistance.
| ACCase Mutation | Herbicide Class | Resistant Weed Species | I₅₀ (µM) - Susceptible | I₅₀ (µM) - Resistant | Resistance/Susceptible (R/S) Ratio | Reference |
| Ile-1781-Leu | Cyclohexanedione | Lolium rigidum | 0.25 | 4.2 | 17 | [1] |
| Asp-2078-Gly | Cyclohexanedione | Lolium rigidum | 0.25 | >20 | >80 | [1] |
| Cys-2088-Arg | Cyclohexanedione | Lolium rigidum | 0.25 | 8.0 | 32 | [1] |
Note: The data presented is for this compound, a cyclohexanedione herbicide. The specific I₅₀ values can vary between different ACCase-inhibiting herbicides and weed species.
dot
Caption: Target-site resistance (TSR) mechanism for this compound.
Non-Target-Site Resistance (NTSR) to this compound
NTSR is a more complex resistance mechanism that can confer resistance to multiple herbicides with different modes of action. The most common form of NTSR is enhanced metabolic resistance, where the resistant plant can detoxify the herbicide at a faster rate than susceptible plants.[2] This detoxification is often carried out by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).
Evidence for Metabolic Resistance to this compound
Studies in Lolium rigidum and Alopecurus myosuroides have demonstrated the co-existence of both TSR and NTSR mechanisms, leading to broad cross-resistance to ACCase and other herbicide groups.[3][4] The presence of NTSR is often associated with a lower level of resistance to a specific herbicide compared to some TSR mutations, but it can confer resistance to a wider range of herbicides.
dot
Caption: Non-target-site resistance (NTSR) mechanism for this compound.
Experimental Protocols
Whole-Plant Dose-Response Assay
This assay is fundamental for confirming herbicide resistance and determining the level of resistance at the whole-plant level.
-
Seed Germination and Plant Growth: Seeds from suspected resistant and known susceptible populations are germinated and grown in pots under controlled greenhouse conditions to a specific growth stage (e.g., 2-3 leaves).[5]
-
Herbicide Application: Plants are treated with a range of this compound doses, typically from a fraction of the recommended field rate to several times the recommended rate. A non-treated control is included.[5]
-
Assessment: Plant survival and biomass reduction are assessed at a set time after treatment (e.g., 21 days).[5]
-
Data Analysis: The dose required to cause 50% mortality (LD₅₀) or 50% growth reduction (GR₅₀) is calculated for both resistant and susceptible populations. The resistance factor (RF) is then determined by dividing the LD₅₀ or GR₅₀ of the resistant population by that of the susceptible population.
ACCase Enzyme Assay (for TSR)
This in vitro assay directly measures the sensitivity of the ACCase enzyme to the herbicide.
-
Enzyme Extraction: ACCase is extracted and partially purified from the leaf tissue of both resistant and susceptible plants.[1]
-
Activity Measurement: The activity of the extracted ACCase is measured in the presence of varying concentrations of this compound. This is often done by quantifying the incorporation of radiolabeled bicarbonate into a stable product.[1]
-
Data Analysis: The herbicide concentration that inhibits 50% of the enzyme activity (I₅₀) is determined for each population. The R/S ratio is calculated by dividing the I₅₀ of the resistant population by that of the susceptible population.[1]
Molecular Analysis of the ACCase Gene (for TSR)
This involves sequencing the ACCase gene to identify mutations associated with resistance.
-
DNA Extraction and PCR: DNA is extracted from plant leaf tissue, and the region of the ACCase gene encoding the CT domain is amplified using polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified PCR product is sequenced, and the sequence is compared to that of a susceptible plant to identify any nucleotide changes that result in amino acid substitutions.
Herbicide Metabolism Study (for NTSR)
This assay determines the rate at which a plant metabolizes the herbicide.
-
Radiolabeled Herbicide Application: A known amount of radiolabeled this compound is applied to the leaves of both resistant and susceptible plants.
-
Extraction of Herbicide and Metabolites: At various time points after application, the plants are harvested, and the herbicide and its metabolites are extracted using organic solvents.
-
Analysis by HPLC and/or LC-MS: The extracts are analyzed using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the parent herbicide and its metabolites.
-
Data Analysis: The rate of disappearance of the parent this compound and the appearance of its metabolites are compared between the resistant and susceptible plants. A faster rate of metabolism in the resistant plants is indicative of NTSR.
dot
Caption: Experimental workflow for identifying this compound resistance.
Conclusion
Both target-site and non-target-site resistance mechanisms contribute to the evolution of this compound resistance in weed populations. TSR is characterized by specific, high-impact mutations in the ACCase gene, leading to high levels of resistance to this compound and often other ACCase inhibitors. NTSR, particularly enhanced metabolism, provides a broader, more generalist resistance to a range of herbicides with different modes of action. The co-occurrence of both mechanisms within a single plant or population can lead to complex resistance profiles that are particularly challenging to manage. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the development of effective and sustainable weed management strategies and the design of next-generation herbicides.
References
- 1. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on non-target site mechanisms of herbicide resistance in weedy plant species using evolutionary physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain [frontiersin.org]
- 4. Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Tralkoxydim in Combination with Other ACCase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of Tralkoxydim, a cyclohexanedione ("DIM") acetyl-CoA carboxylase (ACCase) inhibitor, when used in combination with other ACCase inhibitors. Due to a lack of publicly available studies directly evaluating tank-mixes of this compound with other ACCase inhibitors, this guide synthesizes data on the individual performance of various ACCase inhibitors and examines a case study of a commercialized ACCase inhibitor combination to infer potential interactive effects.
Mechanism of Action of ACCase Inhibitors
ACCase-inhibiting herbicides, classified as Group 1 herbicides, function by blocking the synthesis of fatty acids in susceptible grass species. This inhibition disrupts the formation of cell membranes, leading to a cessation of growth and eventual plant death. This class of herbicides is broadly divided into three main chemical families: aryloxyphenoxypropionates ("FOPs"), cyclohexanediones ("DIMs"), and phenylpyrazolines ("DENs"). This compound belongs to the "DIM" family. While all three families target the same enzyme, they bind to different sites, which can influence their efficacy on different weed species and the potential for synergistic or antagonistic interactions when combined.
Quantitative Data on ACCase Inhibitor Performance
The following tables summarize the efficacy of this compound and other ACCase inhibitors on key grass weed species as reported in various field trials. This data can be used to establish a baseline for expected performance and to calculate theoretical additive effects of combinations.
Table 1: Efficacy of Individual ACCase Inhibitors on Wild Oat (Avena fatua)
| Herbicide | Chemical Family | Application Rate (g a.i./ha) | Weed Control (%) | Source |
| This compound | DIM | 200 - 400 | Not specified, but effective | [1] |
| Pinoxaden | DEN | 45 | 87 - 99 | [1] |
| Fenoxaprop | FOP | 92 - 180 | Not specified, but effective | [1] |
| Clodinafop | FOP | 60 | Not specified, but effective | [2] |
Table 2: Efficacy of a Pre-mixed Combination of Pinoxaden and Clodinafop on Grass Weeds
| Weed Species | Application Rate (g a.i./ha) | Weed Control (%) | Source |
| Wild Oat (Avena fatua) | 50-60 | Excellent | [3] |
| Littleseed canarygrass (Phalaris minor) | 50-60 | Effective | [3] |
Experimental Protocols
Evaluating Herbicide Interactions
To determine whether the combination of two herbicides is synergistic, antagonistic, or additive, a standardized method of calculation is required. Colby's method is a widely accepted approach.
Colby's Method for Calculating Expected Efficacy:
The expected response (E) of a herbicide combination is calculated based on the efficacy of the individual herbicides when applied alone. The formula is as follows:
E = X + Y - (XY/100)
Where:
-
X is the percent control from herbicide A at a given rate.
-
Y is the percent control from herbicide B at a given rate.
Interpretation of Results:
-
Synergism: The observed response of the combination is significantly greater than the expected response (E).
-
Antagonism: The observed response of the combination is significantly less than the expected response (E).
-
Additive Effect: The observed response of the combination is not significantly different from the expected response (E).
General Protocol for a Herbicide Combination Efficacy Trial
-
Plant Material: Grow a uniform population of the target weed species (e.g., Wild Oat) in pots or designated field plots.
-
Herbicide Application: Apply the herbicides at various rates, both individually and in combination, at the appropriate growth stage of the weeds (e.g., 2-4 leaf stage). Include an untreated control group.
-
Experimental Design: Use a randomized complete block design with a sufficient number of replications (typically 3-4) for statistical validity.
-
Data Collection: At a set time after application (e.g., 21-28 days), assess herbicide efficacy through visual ratings of weed control (on a scale of 0-100%) and by measuring weed biomass (fresh or dry weight).
-
Data Analysis: Analyze the data using analysis of variance (ANOVA). Use Colby's method to calculate the expected efficacy of the combinations and compare it to the observed efficacy to determine the nature of the interaction.
Potential for Interactions with Other Herbicides
While data on this compound combined with other ACCase inhibitors is scarce, there is extensive research on its interaction with broadleaf herbicides. Studies have shown that the efficacy of this compound on grass weeds is generally not affected when tank-mixed with certain broadleaf herbicides. However, antagonism has been reported for other ACCase inhibitors when mixed with some broadleaf herbicides, so compatibility testing is always recommended.
Visualizations
References
A Comparative Guide to Field Validation of Tralkoxydim Resistance Detection Methods
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Tralkoxydim, a post-emergence graminicide belonging to the cyclohexanedione (DIMs) group of herbicides, is a vital tool for controlling grass weeds in cereal crops. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme for fatty acid synthesis. However, the efficacy of this compound is increasingly threatened by the development of resistance in various weed species, such as black-grass (Alopecurus myosuroides).
Effective management of this compound resistance relies on early and accurate detection. A variety of methods are available to researchers and agronomists for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the principal methods for detecting this compound resistance, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research or diagnostic needs.
Mechanisms of this compound Resistance
Resistance to this compound can arise from two primary mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the nuclear-encoded gene for the plastidic ACCase enzyme. These mutations alter the herbicide's binding site, reducing its inhibitory effect. Several amino acid substitutions at different positions within the ACCase gene have been identified to confer resistance to ACCase inhibitors.
-
Non-Target-Site Resistance (NTSR): This encompasses mechanisms that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic resistance, where the resistant plant can more rapidly detoxify the herbicide, often through the action of enzyme families such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.
Comparative Analysis of Detection Methods
The selection of a resistance detection method depends on various factors, including the required speed of diagnosis, the desired level of detail (qualitative vs. quantitative), available resources, and the specific resistance mechanism being investigated. The following table summarizes the key performance characteristics of the most common methods.
| Method | Principle | Turnaround Time | Result Type | Throughput | Cost (Relative) | Advantages | Limitations |
| Whole-Plant Bioassay | Assessment of plant survival and growth after herbicide application to whole plants. | 4-8 weeks | Quantitative (Resistance Factor) | Low to Medium | Medium | "Gold standard" for confirming resistance at the whole-plant level. Provides a quantitative measure of resistance. Detects both TSR and NTSR. | Slow turnaround time. Requires significant greenhouse space and resources. Environmental conditions can influence results. |
| Seed-Based Assay | Evaluation of seed germination and seedling growth in the presence of the herbicide in a controlled environment (e.g., petri dish). | 2-3 weeks | Qualitative/Semi-quantitative | Medium to High | Low | Faster than whole-plant bioassays. Requires less space. Good for screening large numbers of samples. | Results may not always directly correlate with whole-plant resistance under field conditions. May not be suitable for all weed species or herbicides.[1] |
| Molecular Assays (PCR-based) | Detection of specific genetic mutations associated with target-site resistance. | 1-3 days | Qualitative (Presence/Absence of mutation) or Quantitative (Allele frequency) | High | High (initial setup), Low (per sample) | Rapid and highly specific for known TSR mutations. High throughput is possible.[2] Not affected by plant growth stage or environmental conditions. | Does not detect novel TSR mutations or NTSR mechanisms. Requires prior knowledge of resistance-conferring mutations. |
| Molecular Assays (Sequencing) | Determination of the exact nucleotide sequence of the ACCase gene to identify any mutations. | 1-2 weeks | Qualitative (Identifies specific mutations) | Low to Medium | High | Can identify novel TSR mutations. Provides detailed genetic information. | More expensive and time-consuming than targeted PCR assays. Data analysis can be complex. |
| Biochemical Assays (Enzyme Activity) | Measurement of the activity of the ACCase enzyme in the presence of the herbicide. | 1-2 days | Quantitative (IC50 values) | Medium | High | Directly measures the effect of the herbicide on the target enzyme. Can distinguish between TSR and other resistance mechanisms. | Requires fresh plant material and specialized laboratory equipment. Can be technically demanding. |
| Immunoassays (Lateral Flow) | Use of antibodies to detect specific biomarkers, such as mutated proteins or enzymes involved in NTSR. | < 30 minutes | Qualitative (Presence/Absence) | High | Low | Extremely rapid and suitable for in-field use. User-friendly. | Limited availability for specific herbicide resistance traits. May have lower sensitivity and specificity compared to other methods. Does not provide quantitative data. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for key this compound resistance detection methods.
Whole-Plant Bioassay Protocol
This protocol is adapted from standardized methods for assessing herbicide resistance in weeds.[3][4]
1. Seed Collection and Preparation:
-
Collect mature seeds from putative resistant and known susceptible weed populations.
-
Clean the seeds and store them in dry, cool conditions until use.
-
If necessary, break seed dormancy using appropriate methods (e.g., stratification, scarification).
2. Plant Growth:
-
Sow seeds in pots containing a standard potting mix.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for the specific weed species.
-
Thin seedlings to a uniform number per pot (e.g., 4-5 plants) at the 1-2 leaf stage.
3. Herbicide Application:
-
Apply this compound at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate) to plants at the 2-4 leaf stage.
-
Include a known susceptible and a known resistant population as controls in each experiment.
-
Use a calibrated sprayer to ensure uniform application.
4. Assessment:
-
Assess plant survival and visual injury 21-28 days after treatment.
-
Harvest the above-ground biomass and determine the fresh or dry weight.
-
Calculate the dose required to cause 50% growth reduction (GR50) for each population.
-
The Resistance Factor (RF) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.
Seed-Based Germination Assay Protocol
This protocol is a generalized method for assessing herbicide resistance at the seed germination stage.[1]
1. Preparation of Test Solutions:
-
Prepare a series of this compound solutions of known concentrations in distilled water or a suitable buffer. Include a herbicide-free control.
2. Seed Treatment:
-
Place a set number of seeds (e.g., 25-50) in petri dishes lined with filter paper.
-
Add a specific volume of the corresponding this compound solution to each petri dish to saturate the filter paper.
3. Incubation:
-
Seal the petri dishes and place them in a growth chamber with controlled temperature and light conditions suitable for the weed species.
4. Assessment:
-
After 7-14 days, measure the germination percentage, root length, and shoot length of the seedlings.
-
Compare the growth of seedlings in the herbicide treatments to the control to determine the level of inhibition.
-
Results are often expressed as the concentration of herbicide required to inhibit root or shoot growth by 50% (I50).
PCR-Based Detection of ACCase Mutations (Allele-Specific PCR)
This protocol outlines a method for detecting a common Ile-1781-Leu mutation conferring resistance to ACCase inhibitors.[2]
1. DNA Extraction:
-
Extract genomic DNA from fresh or frozen leaf tissue of individual plants using a commercial DNA extraction kit or a standard CTAB protocol.
2. Primer Design:
-
Design allele-specific primers that specifically amplify either the resistant or the susceptible allele at the target mutation site (e.g., codon 1781 of the ACCase gene). A common forward primer and two reverse primers (one specific for the wild-type allele and one for the mutant allele) are typically used.
3. PCR Amplification:
-
Perform PCR using the extracted DNA as a template and the designed primers.
-
The PCR reaction mixture typically contains DNA polymerase, dNTPs, PCR buffer, and the primers.
-
Use appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers and target sequence.
4. Gel Electrophoresis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
The presence of a PCR product of the expected size indicates the presence of the corresponding allele (resistant or susceptible).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the whole-plant bioassay, seed-based assay, and a generic molecular assay.
References
Tralkoxydim's Efficacy Against ACCase Target-Site Mutations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The widespread use of ACCase (acetyl-CoA carboxylase) inhibiting herbicides, such as tralkoxydim, has led to the evolution of resistance in various weed species. This resistance is frequently conferred by single nucleotide polymorphisms in the ACCase gene, resulting in amino acid substitutions that reduce the herbicide's binding affinity to its target site. This guide provides a comparative analysis of this compound's performance against different ACCase target-site mutations, supported by experimental data, to aid in the development of effective weed management strategies and novel herbicides.
Performance of this compound Against Key ACCase Mutations
The efficacy of this compound, a cyclohexanedione (CHD) herbicide, is significantly influenced by specific mutations within the carboxyltransferase (CT) domain of the ACCase enzyme. The following table summarizes the resistance levels conferred by various mutations to this compound and other ACCase inhibitors. Resistance is often quantified by a resistance index (RI), which is the ratio of the herbicide concentration required to cause 50% growth reduction (GR50) or 50% enzyme inhibition (I50) in the resistant population compared to a susceptible population.
| Mutation | Amino Acid Change | Weed Species | This compound Resistance Level | Cross-Resistance to other ACCase Inhibitors | Reference |
| Ile-1781-Leu | Isoleucine to Leucine | Avena sterilis ssp. ludoviciana, Lolium spp. | Resistant | Resistant to both aryloxyphenoxypropionates (APPs) and CHDs, including clodinafop, diclofop, fluazifop, haloxyfop, butroxydim, and sethoxydim.[1][2] | [3][4] |
| Trp-2027-Cys | Tryptophan to Cysteine | Avena sterilis ssp. ludoviciana, Phalaris minor | Resistant (in some populations) | Primarily confers strong resistance to APPs.[3][5] May confer mild resistance to some CHDs.[5] | [3][4] |
| Asp-2078-Gly | Aspartate to Glycine | Avena sterilis ssp. ludoviciana, Lolium spp. | Resistant | Confers broad resistance to both APPs and CHDs, including clethodim (B606718).[1][3] | [3][4] |
| Cys-2088-Arg | Cysteine to Arginine | Lolium spp. | Resistant | Confers resistance to clethodim and cross-resistance to other ACCase inhibitors, including this compound.[1][2] | [2] |
| Ile-2041-Asn | Isoleucine to Asparagine | Avena sterilis ssp. ludoviciana, Phalaris minor | Susceptible to Mild Resistance | Primarily confers strong resistance to APPs.[3][5] May confer mild resistance to CHDs.[5] | [3][5] |
| Trp-1999-Cys | Tryptophan to Cysteine | Avena sterilis ssp. ludoviciana | Information not available | Confers resistance to the APP herbicide fenoxaprop.[1] | [3] |
| Gly-2096-Ala | Glycine to Alanine | Alopecurus myosuroides | Information not available | Confers resistance to APPs but not CHDs.[3] | [3] |
Note: The level of resistance can vary depending on the weed species, the specific herbicide, and whether the mutation is present in a homozygous or heterozygous state.[1]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies designed to assess herbicide resistance at the whole-plant and enzymatic levels.
Whole-Plant Dose-Response Assay
This assay determines the herbicide dose required to inhibit plant growth.
-
Plant Growth: Seeds from susceptible and potentially resistant weed populations are germinated and grown in pots under controlled greenhouse conditions.
-
Herbicide Application: At the 2-3 leaf stage, seedlings are sprayed with a range of this compound concentrations.
-
Assessment: After a set period (e.g., 21 days), the above-ground biomass is harvested, dried, and weighed.
-
Data Analysis: The herbicide dose that causes a 50% reduction in plant growth (GR50) is calculated for both susceptible and resistant populations. The resistance index (RI) is then determined by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
ACCase Enzyme Inhibition Assay
This in vitro assay directly measures the effect of the herbicide on the activity of the ACCase enzyme. Two common methods are employed:
1. Radioisotope-Based Assay:
-
Enzyme Extraction: Crude enzyme extracts are prepared from fresh leaf tissue of both susceptible and resistant plants.
-
Reaction Mixture: The enzyme extract is incubated with a reaction mixture containing buffer, ATP, acetyl-CoA, and radiolabeled bicarbonate ([¹⁴C]HCO₃⁻), along with various concentrations of this compound.[6]
-
Reaction Termination and Measurement: The reaction is stopped, and the amount of radioactivity incorporated into the stable product (malonyl-CoA) is measured using a scintillation counter.[6]
-
Data Analysis: The herbicide concentration that causes 50% inhibition of ACCase activity (I50) is determined. The RI is calculated as the I50 of the resistant population divided by the I50 of the susceptible population.
2. Malachite Green Colorimetric Assay:
This non-radioactive method measures the ADP produced during the ACCase-catalyzed reaction.
-
Enzyme Extraction: As described for the radioisotope-based assay.
-
Assay Reaction: The enzyme extract is incubated in a 96-well plate with a reaction buffer containing ATP, acetyl-CoA, and various concentrations of this compound.[7]
-
Colorimetric Detection: A malachite green reagent is added, which forms a colored complex with the free phosphate (B84403) produced from ATP hydrolysis. The absorbance is measured using a microplate reader.[6][7]
-
Data Analysis: The I50 and RI are calculated as described above.
Visualizing the Mechanisms
The following diagrams illustrate the ACCase signaling pathway, the experimental workflow for determining herbicide resistance, and the relationship between ACCase mutations and this compound resistance.
Caption: ACCase catalyzes the formation of Malonyl-CoA, a key step in fatty acid biosynthesis. This compound inhibits this process, while mutations can prevent inhibition.
Caption: Workflow for characterizing herbicide resistance, from plant assays to molecular analysis.
Caption: Logical flow showing how ACCase mutations lead to this compound resistance and plant survival.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Diversity of acetyl-coenzyme A carboxylase mutations in resistant Lolium populations: evaluation using clethodim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-site mutations in the carboxyltransferase domain of plastid acetyl-CoA carboxylase confer resistance to grass-specific herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
Synergistic and Antagonistic Interactions of Tralkoxydim with Other Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tralkoxydim, a selective post-emergence herbicide, is a vital tool for controlling grassy weeds in cereal crops. Its efficacy, however, can be significantly influenced when tank-mixed with other pesticides. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the efficacy of one or more components is reduced. Understanding these interactions is paramount for optimizing weed management strategies, minimizing crop injury, and mitigating the development of herbicide resistance. This guide provides an objective comparison of this compound's performance when combined with other pesticides, supported by experimental data.
Data Presentation: Quantitative Analysis of Herbicide Interactions
The interaction between this compound and other pesticides is often evaluated by comparing the observed weed control from the tank-mixture to an expected level of control calculated using Colby's method. The following tables summarize quantitative data from greenhouse and field studies, illustrating the nature and magnitude of these interactions on key weed species.
Table 1: Antagonistic Interaction of this compound with Thifensulfuron (B1222996) and Bromoxynil on Green Foxtail (Setaria viridis) and Wild Oat (Avena fatua) - Greenhouse Study
| Herbicide Treatment | Rate (g a.i./ha) | Green Foxtail Dry Weight (mg/pot) | Interaction | Wild Oat Dry Weight (mg/pot) | Interaction |
| Untreated Control | - | 1580 | - | 1850 | - |
| This compound | 100 | 250 | - | 350 | - |
| Thifensulfuron | 15 | 1550 | - | 1830 | - |
| This compound + Thifensulfuron | 100 + 15 | 850 | Antagonistic | 750 | Antagonistic |
| Expected (Colby's) | - | 246 | - | 347 | - |
| Bromoxynil | 280 | 1480 | - | 1800 | - |
| This compound + Bromoxynil | 100 + 280 | 450 | Antagonistic | 550 | Antagonistic |
| Expected (Colby's) | - | 234 | - | 342 | - |
Data extracted from a study by Harker et al. (1991) evaluating the influence of broadleaf herbicides on this compound activity. The expected dry weight was calculated using Colby's method. A higher observed dry weight than the expected value indicates antagonism.
Table 2: Lack of Antagonism of this compound Tank-Mixed with Broadleaf Herbicides on Grassy Weed Control - Field Study [1]
| Graminicide | Broadleaf Herbicide Tank-Mix Partner | Wild Oat Control (%) | Green Foxtail Control (%) | Yellow Foxtail Control (%) | Interaction |
| This compound | None | 92 | 95 | 93 | - |
| This compound | Fluroxypyr + Clopyralid (WideMatch) | 91 | 94 | 92 | Additive |
| This compound | Fluroxypyr + Aminopyralid (CleanWave) | 92 | 95 | 93 | Additive |
| This compound | Fluroxypyr + Bromoxynil (Starane NXT) | 90 | 93 | 91 | Additive |
| This compound | Fluroxypyr + Bromoxynil + MCPA | 89 | 91 | 89 | Slightly Antagonistic |
This table summarizes findings from a study where no significant decrease in grassy weed efficacy was observed when this compound was tank-mixed with certain broadleaf herbicide premixes. A slight reduction in control was noted with the addition of MCPA.
Experimental Protocols
The evaluation of herbicide interactions requires rigorous experimental design and standardized methodologies. The following protocols are fundamental to the data presented.
Greenhouse Bioassay for Herbicide Interaction
Objective: To determine the synergistic, antagonistic, or additive effect of tank-mixing this compound with other pesticides on the growth of target weed species under controlled environmental conditions.
Methodology:
-
Plant Culture: Weed species of interest (e.g., green foxtail, wild oat) are seeded in pots containing a sterilized soil mix. Pots are placed in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.
-
Herbicide Application: Herbicides are applied post-emergence when the weed seedlings reach a specific growth stage (e.g., 2-3 leaf stage). A cabinet sprayer is used to ensure precise and uniform application of the herbicide solutions. Treatments include:
-
Untreated control.
-
This compound applied alone at various rates.
-
Partner pesticide applied alone at various rates.
-
Tank-mixtures of this compound and the partner pesticide at various rate combinations.
-
-
Data Collection: After a set period (e.g., 21 days after treatment), the above-ground biomass of the weeds in each pot is harvested, dried in an oven at a constant temperature (e.g., 80°C) for a specified time (e.g., 72 hours), and weighed.
-
Data Analysis: The interaction between the herbicides is determined using Colby's method.
Colby's Method for Determining Herbicide Interactions
Colby's method is a widely accepted formula for calculating the expected biological response of a herbicide mixture. The expected effect (E) is calculated based on the observed effects of the individual herbicides applied alone.
The formula is as follows:
E = X + Y - (XY/100)
Where:
-
E is the expected percent control from the herbicide mixture.
-
X is the percent control from herbicide A applied alone.
-
Y is the percent control from herbicide B applied alone.
Interpretation of Results:
-
Synergism: The observed response of the mixture is significantly greater than the expected response (E).
-
Antagonism: The observed response of the mixture is significantly less than the expected response (E).
-
Additive Effect: The observed response of the mixture is not significantly different from the expected response (E).
Visualizing Experimental and Logical Workflows
To facilitate a clearer understanding of the processes involved in evaluating herbicide interactions, the following diagrams, created using the DOT language, illustrate the key workflows.
Caption: Greenhouse bioassay workflow for evaluating herbicide interactions.
Caption: Logical workflow of Colby's method for interaction analysis.
Conclusion
The interaction of this compound with other pesticides is a complex phenomenon that can significantly impact its weed control efficacy. The presented data primarily highlights antagonistic interactions with certain broadleaf herbicides, such as thifensulfuron and bromoxynil, particularly on grassy weeds like green foxtail and wild oat. Conversely, tank-mixtures with some modern broadleaf herbicide formulations have been shown to be additive, offering effective broad-spectrum weed control without compromising this compound's performance. The lack of extensive public data on synergistic interactions with this compound suggests that such combinations may be less common or less studied. Researchers and crop protection professionals must carefully consider these interactions, consulting product labels and regional recommendations, to develop effective and sustainable weed management programs. Further research into synergistic combinations could unlock new potentials for enhanced weed control and resistance management.
References
A Comparative Environmental Impact Assessment of Tralkoxydim and Other Selective Grass Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of Tralkoxydim with other commonly used graminicides that share the same mode of action: the inhibition of acetyl-CoA carboxylase (ACCase). The information presented herein is intended to assist researchers and professionals in making informed decisions by providing a consolidated overview of key environmental and toxicological parameters, supported by standardized experimental protocols.
Executive Summary
This compound is a post-emergence herbicide effective against various grass weeds in cereal crops. Like other graminicides in its class, it functions by inhibiting the ACCase enzyme, a critical component in fatty acid synthesis in susceptible grass species. While offering significant agricultural benefits, it is imperative to understand its environmental footprint relative to alternative herbicides. This guide compares this compound with other ACCase inhibitors, including Clethodim, Fluazifop-P-butyl, Pinoxaden, Sethoxydim, Fenoxaprop-P-ethyl, and Clodinafop-propargyl, across several key environmental indicators.
Environmental Fate and Persistence
The environmental persistence of a herbicide, often measured by its soil half-life (DT50), and its potential for mobility, indicated by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are critical factors in assessing its long-term environmental impact.
| Herbicide | Soil Half-life (DT50, days) | Soil Organic Carbon Partitioning Coefficient (Koc, mL/g) | Leaching Potential |
| This compound | 2 - 13[1] | 1,530 - 8,100[2] | Low to Immobile[2] |
| Clethodim | ~3[3] | - | Mobile (but short-lived)[3] |
| Fluazifop-P-butyl | Rapid degradation to Fluazifop-P[4] | - | Degradation products may leach[4] |
| Pinoxaden | Aerobic: 2 - 3[5] | 121 - 852[1][5] | Moderate to High Mobility[1][5] |
| Sethoxydim | 4 - 5 (can range from hours to 25)[5] | ~190[3] | High Mobility[5] |
| Fenoxaprop-P-ethyl | 9 (aerobic), 30 (anaerobic)[6] | - | Low Leaching Potential[7] |
| Clodinafop-propargyl | 0.8 (aerobic)[8] | - | - |
Key Observations:
-
This compound exhibits low soil persistence with a half-life of 2 to 13 days.[1] Its high Koc value suggests it binds tightly to soil particles, making it relatively immobile.[2]
-
Clethodim and Pinoxaden also have short soil half-lives.[3][5] However, Pinoxaden has a wider range of Koc values, indicating a variable leaching potential depending on soil type.[1][5]
-
Sethoxydim is characterized by high mobility, although its persistence in soil is generally low.[5]
-
Fluazifop-P-butyl degrades rapidly in soil, but its degradation products have been shown to have the potential to leach into groundwater.[4]
Ecotoxicological Profile
The impact of graminicides on non-target organisms is a crucial aspect of their environmental risk assessment. The following table summarizes the acute toxicity of this compound and its alternatives to a range of representative terrestrial and aquatic organisms.
| Herbicide | Honey Bee (Apis mellifera) Acute Contact LD50 (µ g/bee ) | Earthworm (Eisenia fetida) 14-day LC50 (mg/kg soil) | Rainbow Trout (Oncorhynchus mykiss) 96-hour LC50 (mg/L) | Green Algae (Selenastrum capricornutum) 72-hour EC50 (mg/L) |
| This compound | 54[1] | >1000 | >6.1 | >5.1 |
| Clethodim | >100 | >1000 | 32 | - |
| Fluazifop-P-butyl | - | - | 1.3 | 0.56 |
| Pinoxaden | >100[9] | >1000[9] | 12.3[9] | 2.12[9] |
| Sethoxydim | >100 | - | 32[5] | - |
| Fenoxaprop-P-ethyl | Toxic[7] | Moderately Toxic[10] | 0.46[7] | - |
| Clodinafop-propargyl | - | Moderately Toxic | 0.39 | 0.12 |
Key Observations:
-
This compound demonstrates low toxicity to honeybees and earthworms.[1] Its toxicity to aquatic organisms such as rainbow trout and green algae is moderate.[1]
-
Pinoxaden also shows low acute toxicity to honeybees and earthworms.[9]
-
Fenoxaprop-P-ethyl and Fluazifop-P-butyl exhibit higher toxicity to aquatic organisms compared to this compound.[7][10]
-
Clethodim and Sethoxydim have moderate toxicity to fish.[5]
Efficacy on Key Weed Species
The environmental impact of a herbicide should be considered in the context of its efficacy. A more effective herbicide may require lower application rates or fewer applications, potentially reducing the overall environmental load.
| Herbicide | Wild Oat (Avena fatua/ludoviciana) | Annual Ryegrass (Lolium rigidum) | Green Foxtail (Setaria viridis) |
| This compound | Good to Excellent[11][12] | Good | Good |
| Clethodim | Good | Excellent | Good |
| Fluazifop-P-butyl | Excellent | Excellent | Excellent |
| Pinoxaden | Excellent | Excellent | Excellent |
| Sethoxydim | Good | Good | Good |
| Fenoxaprop-P-ethyl | Excellent | Excellent | Good |
| Clodinafop-propargyl | Excellent[13] | Good | Good |
Key Observations:
-
All the compared graminicides are effective against wild oats, a major weed in cereal crops.[11][12][13]
-
Fluazifop-P-butyl and Pinoxaden generally show a broader spectrum of high efficacy against the listed grass weeds.
Mode of Action: ACCase Inhibition
This compound and the other compared graminicides are classified as Group 1 herbicides by the Herbicide Resistance Action Committee (HRAC). They act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is pivotal in the biosynthesis of fatty acids. This inhibition disrupts the formation of cell membranes, leading to the death of susceptible grass species.
Caption: ACCase Inhibition Pathway.
Experimental Protocols
The data presented in this guide are derived from studies that generally follow standardized methodologies for environmental risk assessment of pesticides. Key experimental protocols are based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).
Soil Persistence (Aerobic)
-
Guideline: OECD 307 (Aerobic and Anaerobic Transformation in Soil); EPA OCSPP 835.4100 (Aerobic Soil Metabolism).
-
Methodology: The herbicide is applied to fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH, microbial biomass). The treated soil is incubated under controlled aerobic conditions (constant temperature and moisture). At various time intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent herbicide and its major metabolites. The rate of degradation is used to calculate the DT50 (time to 50% dissipation) and DT90 (time to 90% dissipation) values.
Mobility in Soil (Adsorption/Desorption)
-
Guideline: OECD 106 (Adsorption – Desorption Using a Batch Equilibrium Method); EPA OCSPP 835.1220 (Adsorption/Desorption).
-
Methodology: The herbicide is added to a soil-water slurry and agitated until equilibrium is reached. The concentration of the herbicide in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference. This allows for the determination of the soil-water distribution coefficient (Kd). The Koc is then calculated by normalizing the Kd value to the organic carbon content of the soil. Desorption is measured by replacing the supernatant with a fresh solution and measuring the release of the herbicide from the soil.
Acute Toxicity to Fish
-
Guideline: OECD 203 (Fish, Acute Toxicity Test); EPA OCSPP 850.1075 (Fish Acute Toxicity Test).
-
Methodology: Juvenile fish of a standard species (e.g., Rainbow Trout, Oncorhynchus mykiss) are exposed to a range of concentrations of the herbicide in water for 96 hours under controlled conditions (temperature, pH, light). Mortality and sublethal effects are observed at regular intervals. The data are used to calculate the LC50 (the concentration that is lethal to 50% of the test population).
Acute Immobilisation Test for Daphnia
-
Guideline: OECD 202 (Daphnia sp. Acute Immobilisation Test); EPA OCSPP 850.1010 (Aquatic Invertebrate Acute Toxicity Test, Freshwater Daphnids).
-
Methodology: Daphnia magna are exposed to a series of herbicide concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The results are used to determine the EC50 (the concentration that causes immobilization in 50% of the daphnids).
Algal Growth Inhibition Test
-
Guideline: OECD 201 (Freshwater Alga and Cyanobacteria, Growth Inhibition Test); EPA OCSPP 850.5400 (Algal Toxicity).
-
Methodology: Cultures of a green alga (e.g., Selenastrum capricornutum) are exposed to various concentrations of the herbicide for 72 to 96 hours. The growth of the algae is measured over time (e.g., by cell counts or fluorescence). The EC50 is calculated based on the inhibition of growth rate or yield.
Acute Toxicity to Honey Bees
-
Guideline: OECD 213 (Honeybees, Acute Oral Toxicity Test) and OECD 214 (Honeybees, Acute Contact Toxicity Test); EPA OCSPP 850.3020 (Honey Bee Acute Contact Toxicity).
-
Methodology: For oral toxicity, bees are fed a sugar solution containing the herbicide. For contact toxicity, the herbicide is applied directly to the dorsal thorax of the bees. Mortality is assessed over 48 to 96 hours, and the LD50 (the dose that is lethal to 50% of the bees) is determined.
Earthworm Acute Toxicity Test
-
Guideline: OECD 207 (Earthworm, Acute Toxicity Tests); EPA OCSPP 850.6200 (Earthworm Subchronic Toxicity Test).
-
Methodology: Adult earthworms (e.g., Eisenia fetida) are exposed to the herbicide mixed into an artificial soil substrate for 14 days. Mortality is assessed at 7 and 14 days, and the LC50 is calculated.
Conclusion
This comparative guide illustrates that while this compound and other graminicides share a common mode of action, their environmental impact profiles exhibit notable differences. This compound is characterized by low soil persistence and low mobility, coupled with low toxicity to key terrestrial non-target organisms like bees and earthworms. Its aquatic toxicity is moderate. In comparison, some alternatives may have a higher potential for leaching or exhibit greater toxicity to aquatic life.
The selection of a graminicide should involve a holistic assessment that balances efficacy against specific weed pressures with a thorough consideration of its environmental fate and ecotoxicological profile. The data and protocols presented in this guide are intended to provide a foundational resource for such an evidence-based decision-making process. Researchers are encouraged to consult the primary literature and regulatory documents for more detailed information on specific products and their use conditions.
References
- 1. Pinoxaden | C23H32N2O4 | CID 210326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. echemi.com [echemi.com]
- 6. EPA Announces Final Ecological Effects Test Guidelines (Series 850) Under TSCA, FIFRA and FFDCA | Law Bulletins | Taft Law [taftlaw.com]
- 7. OECD guidelines for chemicals safety testing [chemycal.com]
- 8. oecd.org [oecd.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. The molecular bases for resistance to acetyl co-enzyme A carboxylase (ACCase) inhibiting herbicides in two target-based resistant biotypes of annual ryegrass (Lolium rigidum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
Detecting Tralkoxydim Residues in Food: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection of Tralkoxydim residues in food products, with a focus on validation data, including limits of detection (LOD) and quantification (LOQ). For a thorough comparative analysis, this guide also includes data on two alternative herbicides, Pinoxaden and Clodinafop-propargyl, which are also used for post-emergence grass weed control in cereal crops. The information presented is intended to assist researchers in selecting and implementing appropriate analytical methods for residue monitoring and food safety assessment.
Comparative Analysis of Detection Limits
The selection of an appropriate analytical method for herbicide residue analysis is contingent upon several factors, including the target analyte, the food matrix, and the required sensitivity. Modern chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely employed for their high selectivity and sensitivity in detecting pesticide residues at low levels.
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and its alternatives, Pinoxaden and Clodinafop-propargyl, in various food matrices as reported in scientific literature.
| Herbicide | Analytical Method | Food Matrix | LOD | LOQ |
| This compound | HPLC | Wheat Grain, Straw, Soil | 5 ng (absolute amount) | Not Reported |
| Pinoxaden | HPLC-MS/MS | Wheat Grain & Straw | 0.03 - 0.6 µg/kg | 0.1 - 2 µg/kg[1] |
| LC-MS/MS | Mandarin, Potato, Soybean, Hulled Rice, Red Pepper | Not Reported | 0.01 mg/kg | |
| Clodinafop-propargyl | HPLC | Wheat Grain | Not Reported | 0.02 mg/kg |
| HPLC | Wheat Plant | Not Reported | 0.05 mg/kg | |
| HPLC | Soil | Not Reported | 0.02 mg/kg | |
| LC/MS/MS | Wheat Grain, Forage, Straw | 0.5 ppb (µg/kg) | 1.0 ppb (µg/kg)[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the detection of this compound, Pinoxaden, and Clodinafop-propargyl residues.
This compound Residue Analysis by HPLC
This method, while older, provides a foundational approach for the analysis of this compound.
Sample Preparation and Extraction:
-
A representative sample of soil, wheat grain, or straw is taken.
-
Residues are extracted from the sample using a mixture of acetonitrile (B52724) and methylene (B1212753) chloride.
Instrumental Analysis:
-
The extract is analyzed by reversed-phase High-Performance Liquid Chromatography (HPLC).
-
The lowest detection limit for this compound using this method was found to be 5 ng.
Pinoxaden Residue Analysis using QuEChERS and HPLC-MS/MS
This modern method offers high sensitivity and is applicable to a range of food matrices.[1]
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe): [1][3]
-
Extraction: A homogenized sample (e.g., 10-15 g of wheat grain) is weighed into a centrifuge tube. Acetonitrile is added, and the sample is shaken vigorously. For the metabolite M4, the acetonitrile may be acidified with formic acid.[1] To enhance recovery in dry samples like grain, water is added to moisten the sample.[1] Extraction salts (e.g., magnesium sulfate (B86663) and sodium acetate) are added, and the tube is shaken and centrifuged.
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., C18 and anhydrous magnesium sulfate) to remove interfering matrix components.[1] The tube is shaken and centrifuged.
Instrumental Analysis (HPLC-MS/MS): [1]
-
The final extract is analyzed by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
-
This method has demonstrated LODs in the range of 0.03 to 0.6 µg/kg and LOQs from 0.1 to 2 µg/kg in wheat grain and straw.[1]
Clodinafop-propargyl Residue Analysis by HPLC and LC/MS/MS
Sample Preparation and Extraction (HPLC Method):
-
Samples of wheat or soil are extracted with acetic ether or acetone (B3395972).
-
The extract is purified using column chromatography with neutral alumina.
Instrumental Analysis (HPLC):
-
The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC).
-
This method has reported LOQs of 0.02 mg/kg for the parent compound and 0.01 mg/kg for its metabolite in wheat.
Sample Preparation and Extraction (LC/MS/MS Method): [2]
-
Homogenized samples of wheat forage, grain, or straw are extracted twice with 80% acetone in water, buffered to a pH of 3 with citric acid.[2]
-
After centrifugation, an aliquot is taken for analysis and purified using two consecutive solid-phase extraction (SPE) steps (C18 and Envi-Carb).[2]
-
The purified extract is concentrated under nitrogen and reconstituted in a solution of 20% acetonitrile/0.1% formic acid in water.[2]
Instrumental Analysis (LC/MS/MS): [2]
-
The final solution is analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS).[2]
-
This method has a reported Limit of Detection (LOD) of 0.5 ppb (µg/kg) for each analyte in wheat grain, forage, and straw.[2]
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the analytical processes, the following diagrams have been generated using Graphviz.
References
Degradation of Tralkoxydim in Diverse Soil Environments: A Comparative Analysis
A comprehensive review of the environmental fate of the herbicide tralkoxydim across various soil types reveals significant variability in its degradation kinetics. This guide synthesizes key experimental findings, offering a comparative analysis of this compound's persistence and the factors governing its breakdown in different soil matrices. The data presented herein is crucial for researchers, environmental scientists, and professionals in drug development and agriculture seeking to understand and predict the environmental behavior of this widely used herbicide.
The persistence of this compound, a selective post-emergence herbicide used for controlling grass weeds, is intricately linked to the physicochemical and biological properties of the soil to which it is applied. A pivotal study by Wu et al. (2017) provides a detailed comparative analysis of this compound degradation in three distinct Chinese soils: a paddy soil from Jilin, a red soil from Jiangxi, and an alluvial soil from Henan. Their findings underscore the influence of soil characteristics on the herbicide's half-life.
Comparative Degradation Kinetics of this compound
The degradation of this compound was found to follow first-order kinetics in all three soil types under aerobic conditions. However, the rate of degradation varied significantly among the soils, as evidenced by the differing half-lives (DT50).
| Soil Type | Location | pH | Organic Matter (%) | Clay (%) | Sand (%) | Silt (%) | DT50 (days) | Degradation Rate Constant (k) (day⁻¹) |
| Paddy Soil | Jilin | 6.8 | 2.5 | 28.1 | 48.7 | 23.2 | 7.7 | 0.090 |
| Red Soil | Jiangxi | 4.5 | 1.8 | 35.2 | 25.4 | 39.4 | 5.1 | 0.136 |
| Alluvial Soil | Henan | 8.2 | 1.2 | 18.5 | 55.2 | 26.3 | 7.9 | 0.088 |
Table 1: Soil Properties and Degradation Kinetics of this compound in Three Different Chinese Soils (Data from Wu et al., 2017)
The data clearly indicates that this compound degrades most rapidly in the acidic red soil from Jiangxi (DT50 = 5.1 days), while its persistence is greatest in the alkaline alluvial soil from Henan (DT50 = 7.9 days) and the paddy soil from Jilin (DT50 = 7.7 days). This suggests that soil pH is a critical factor influencing the degradation rate of this compound. Hydrolysis, a key degradation pathway for many pesticides, is often pH-dependent.
Factors Influencing this compound Degradation
The degradation of herbicides in soil is a complex process governed by a combination of chemical, physical, and biological factors.
-
Soil pH: As observed in the comparative data, soil pH plays a important role in this compound degradation. Acidic conditions appear to facilitate its breakdown, while alkaline conditions are associated with greater persistence.
-
Organic Matter: Soil organic matter can influence herbicide degradation by affecting its sorption and bioavailability to microorganisms. Higher organic matter content can sometimes lead to increased microbial activity and consequently, faster degradation.
-
Microbial Activity: The primary mechanism for the degradation of many organic herbicides, including this compound, is microbial metabolism. The abundance and diversity of soil microorganisms capable of degrading the herbicide are key determinants of its persistence.
-
Soil Texture: Soil texture, defined by the relative proportions of sand, silt, and clay, affects various soil properties such as aeration, water holding capacity, and surface area for adsorption, all of which can influence herbicide degradation rates.
-
Environmental Conditions: Temperature and moisture are critical environmental factors. Generally, higher temperatures and optimal soil moisture levels enhance microbial activity and the rate of chemical reactions, leading to faster degradation of herbicides.
Experimental Protocols
The following is a summary of the experimental methodology employed by Wu et al. (2017) for their comparative study of this compound degradation in soil.
1. Soil Collection and Characterization:
-
Surface soil samples (0-20 cm) were collected from three different agricultural regions in China: a paddy soil from Jilin, a red soil from Jiangxi, and an alluvial soil from Henan.
-
The soil samples were air-dried, passed through a 2-mm sieve, and stored at 4°C before use.
-
Key physicochemical properties of the soils were determined, including pH, organic matter content, particle size distribution (sand, silt, and clay content), and cation exchange capacity.
2. Soil Incubation Experiment:
-
Fresh soil samples (100 g dry weight equivalent) were placed in 250-mL glass flasks.
-
The soil moisture was adjusted to 60% of the maximum water-holding capacity.
-
This compound, dissolved in a minimal amount of acetone, was applied to the soil surface to achieve a final concentration of 1 mg/kg. The flasks were then shaken to ensure uniform distribution.
-
The flasks were covered with perforated parafilm to allow for gas exchange while minimizing water loss and incubated in the dark at 25 ± 1°C for up to 60 days.
-
Control flasks with soil but without this compound were also prepared.
-
Soil samples were collected at specified time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, and 60 days) for residue analysis.
3. Residue Analysis:
-
This compound was extracted from the soil samples using an organic solvent (e.g., acetonitrile).
-
The extracts were cleaned up using solid-phase extraction (SPE) to remove interfering substances.
-
The concentration of this compound in the cleaned-up extracts was determined using high-performance liquid chromatography (HPLC) with a UV detector.
4. Data Analysis:
-
The degradation kinetics of this compound in each soil type were fitted to a first-order kinetic model: C_t = C_0 * e^(-kt), where C_t is the concentration at time t, C_0 is the initial concentration, and k is the first-order rate constant.
-
The half-life (DT50) for this compound in each soil was calculated using the formula: DT50 = ln(2)/k.
Visualizing Experimental Workflows
Caption: Experimental workflow for studying this compound degradation in soil.
Logical Relationships in Degradation Factors
Caption: Factors influencing the degradation of this compound in soil.
Validating QSAR Models for Predicting Tralkoxydim Ecotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating Quantitative Structure-Activity Relationship (QSAR) models designed to predict the ecotoxicity of the herbicide Tralkoxydim. As no specific, publicly validated QSAR models for this compound were identified in the public domain, this document serves as a practical guide by comparing experimental ecotoxicity data with hypothetical QSAR model predictions. This approach illustrates the essential validation process, enabling researchers to assess the reliability and predictive power of any QSAR model they might develop or encounter for this chemical.
Data Presentation: Experimental vs. Hypothetical QSAR Predictions
A crucial step in QSAR model validation is the direct comparison of predicted toxicity values with experimentally determined endpoints.[1][2][3] The following tables summarize the available experimental data for this compound's ecotoxicity and present a set of hypothetical predictions from a theoretical QSAR model for illustrative comparison.
Table 1: Experimental Ecotoxicity Data for this compound
| Species | Endpoint | Duration | Toxicity Value | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | > 6.1 mg/L | [4] |
| Daphnia magna (Water Flea) | EC50 | 48 hours | > 175 mg/L | [4] |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 120 hours | > 5.1 mg/L | [4] |
| Anas platyrhynchos (Mallard Duck) | LD50 | Acute Oral | > 3020 mg/kg | [4] |
| Apis mellifera (Honeybee) | LD50 | Acute Contact | 54 µ g/bee | [4] |
Table 2: Hypothetical QSAR Model Predictions for this compound Ecotoxicity
| Species | Endpoint | Predicted Toxicity Value |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 8.5 mg/L |
| Daphnia magna (Water Flea) | EC50 (48h) | 150 mg/L |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (120h) | 7.2 mg/L |
| Anas platyrhynchos (Mallard Duck) | LD50 (Acute Oral) | 2500 mg/kg |
| Apis mellifera (Honeybee) | LD50 (Acute Contact) | 45 µ g/bee |
Experimental Protocols
The experimental data cited above are generated using standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, reproducibility, and international acceptance.[5][6] Below are summaries of the methodologies for the key experiments.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute toxicity of a substance to fish.[2][3][7][8]
-
Test Organism: Typically, rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).
-
Procedure: Fish are exposed to the test substance in a static or semi-static system for 96 hours.[7] A range of concentrations is tested, along with a control group.
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[3][7]
-
Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the substance that is lethal to 50% of the test fish population over the 96-hour period.[8]
OECD 202: Daphnia sp., Acute Immobilisation Test
This guideline assesses the acute toxicity of substances to freshwater invertebrates.[9][10][11][12][13]
-
Test Organism: Daphnia magna (a small crustacean) less than 24 hours old.[11][13]
-
Procedure: The daphnids are exposed to a series of concentrations of the test substance for 48 hours.[9][10]
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim after gentle agitation.[9]
-
Endpoint: The EC50 (Effective Concentration 50%) is calculated, representing the concentration at which 50% of the daphnids are immobilized.[10][12]
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test determines the effect of a substance on the growth of freshwater microalgae.[4][14][15][16][17]
-
Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[14]
-
Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period in a nutrient-rich medium.[14][15]
-
Observations: The growth of the algae is measured at 24-hour intervals, typically by cell counting or another measure of biomass.[15]
-
Endpoint: The EC50 is determined based on the inhibition of growth (growth rate or yield) compared to the control.[17]
OECD 223: Avian Acute Oral Toxicity Test
This guideline is used to assess the acute oral toxicity of substances to birds.[1][18][19][20][21]
-
Test Organism: Common test species include the Mallard duck (Anas platyrhynchos) or Northern bobwhite (Colinus virginianus).
-
Procedure: The test substance is administered orally in a single dose to the birds. Different dose levels are tested.
-
Observations: The birds are observed for mortality and signs of toxicity for a defined period.
-
Endpoint: The LD50 (Lethal Dose 50%) is calculated, which is the dose estimated to be lethal to 50% of the test birds.[18]
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of a QSAR model for predicting ecotoxicity.
Caption: Workflow for QSAR model validation.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 3. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 4. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 5. OECD and EU test guidelines - ECHA [echa.europa.eu]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 9. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 10. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. eurofins.it [eurofins.it]
- 13. oecd.org [oecd.org]
- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. eurofins.com.au [eurofins.com.au]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. siaanaliz.com [siaanaliz.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tralkoxydim
Ensuring the safe and environmentally responsible disposal of chemical substances is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of Tralkoxydim, a selective, post-emergence herbicide. Adherence to these protocols is essential to mitigate risks to personnel and prevent environmental contamination, particularly to aquatic ecosystems to which this compound is toxic.[1][2][3]
Essential Safety Precautions: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure through inhalation, ingestion, or skin and eye contact.[1]
| PPE Category | Required Equipment |
| Eye Protection | Goggles or a face shield should be worn, especially during mixing, loading, or spill cleanup.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC or nitrile rubber).[4] It is recommended to rinse gloves before removal.[1] |
| Body Protection | Coveralls worn over a long-sleeved shirt and long pants.[1] |
| Footwear | Chemical-resistant shoes and socks.[1] |
Step-by-Step Disposal Protocol
Follow these sequential steps for the safe disposal of this compound waste and its containers.
Step 1: Managing Unused or Unwanted this compound
On-site disposal of undiluted this compound is strictly prohibited.[5][6] If you have unused or unwanted product, do not attempt to dispose of it through standard laboratory waste streams.
-
Consult Experts : Contact the manufacturer or your provincial/state regulatory agency for specific disposal instructions.[4][7]
-
Secure Storage : While awaiting disposal instructions, ensure the product is stored in its original, tightly closed container in a locked, secure, dry, and well-ventilated area.[1][6] Keep it away from foodstuffs, animal feed, seeds, and fertilizers.[1][6]
Step 2: Decontamination and Disposal of Empty Containers
Never reuse empty this compound containers for any purpose.[1][7] Proper decontamination is the first critical step toward disposal.
-
Triple or Pressure Rinse : Decontaminate the empty container by triple-rinsing or pressure-rinsing it.[1][7]
-
Procedure : For triple rinsing, fill the container about one-quarter full with clean water, seal it, and shake vigorously. Drain the rinsate into a spray tank or a designated chemical waste container. Repeat this process two more times.
-
Rinsate Disposal : The rinsings should be added to a spray tank for application according to the product label or collected for disposal as hazardous waste.[1][5][7]
-
-
Render Unusable : After rinsing, make the container unsuitable for further use by puncturing or crushing it.[5][6][7]
-
Final Disposal :
-
Recycling : If a container collection site or recycling program is available in your area, dispose of the rinsed, unusable container there.[1][7] Contact your local distributor or municipality for the nearest location.[1][7]
-
Landfill : If no collection site is available, dispose of the container in accordance with local, state, or provincial requirements, which may include burial in a designated landfill or disposal pit.[5][6]
-
Step 3: Accidental Spill Management
In the event of a spill, act immediately to contain and clean the affected area while wearing full PPE. Avoid runoff into natural waters and sewers.[1][5]
-
Containment : Surround and absorb the spill with an inert material such as sand, clay, perlite, vermiculite, or sawdust.[1][5]
-
Collection : Carefully shovel or sweep the absorbed material into a closed, clearly labeled container for proper disposal as hazardous waste.[1][5]
-
Decontamination :
-
Reporting : Contact the manufacturer and the relevant provincial or regulatory agency in the case of a spill for clean-up guidance and reporting requirements.[4][7]
Emergency Contact Information
In case of an emergency, quick access to information is vital.
| Emergency Type | Contact Information |
| Spills & Transportation | Chemtrec: 1-800-424-9300.[1][7] |
| Medical & Environmental | ProPharma Group: 1-877-325-1840.[1][7] |
| Poison Control Center | Phone: 1-800-222-1222 (US) or 131 126 (Australia).[5] |
| Product & Use Information | Nufarm Agriculture Inc.: 1-800-868-5444.[1][7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Logical workflow for the safe disposal of this compound waste streams.
References
Essential Safety and Logistical Information for Handling Tralkoxydim
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of Tralkoxydim is paramount. This document provides immediate, essential safety protocols, logistical plans for its use, and disposal guidelines to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is mandatory to use specific personal protective equipment to minimize exposure and ensure personal safety. The required PPE may vary depending on the specific laboratory task being performed, such as handling the pure substance, preparing solutions, or cleaning up spills.
| Operation | Required Personal Protective Equipment |
| Routine Handling and Preparation | Chemical-resistant gloves (e.g., nitrile, butyl rubber), safety goggles or a face shield, a lab coat or coveralls, and closed-toe shoes.[1][2] |
| Mixing and Loading | In addition to routine PPE, a chemical-resistant apron and respiratory protection may be necessary, especially in poorly ventilated areas.[3][4][5] |
| Spill Cleanup | Full protective clothing, including chemical-resistant boots and gloves, safety goggles, and a respirator with an appropriate cartridge.[3][4] |
Toxicity Data
This compound has undergone toxicological testing to determine its potential hazards. The following table summarizes key toxicity data. It is important to note that Safe Work Australia has classified this compound as a suspected human carcinogen (Category 2).[6]
| Test | Species | Route | Result | Classification |
| Acute Oral LD50 | Rat (female) | Oral | 934 mg/kg | Harmful if swallowed[6][7] |
| Acute Oral LD50 | Rat (male) | Oral | 1258 mg/kg | Harmful if swallowed[6][7] |
| Acute Dermal LD50 | Rat | Dermal | >2000 mg/kg | - |
| Acute Inhalation LC50 | Rat | Inhalation | >3.5 mg/L/4hr | May cause irritation of the respiratory tract[6][7] |
| Eye Irritation | Rabbit | Ocular | Mild irritant | Will irritate the eyes[6][7] |
| Skin Irritation | Rabbit | Dermal | Mild irritant | - |
| Skin Sensitization | Guinea Pig | Dermal | Not a skin sensitiser | - |
Experimental Protocols for Toxicity Testing
The toxicity data for this compound are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the quality and comparability of data. While the specific, detailed reports for this compound's registration are not publicly available, the following outlines the general methodologies based on the relevant OECD test guidelines.
Acute Oral Toxicity (based on OECD Guideline 423: Acute Toxic Class Method)
-
Principle : This method uses a stepwise procedure with a small number of animals per step to determine the acute oral toxicity.
-
Methodology :
-
Healthy, young adult rats are fasted prior to dosing.
-
The test substance is administered orally by gavage at one of the defined starting doses (e.g., 300 mg/kg or 2000 mg/kg).
-
A group of three animals of a single sex (usually females) is used in each step.
-
The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Depending on the outcome of the first step (number of animals surviving or dying), the dose for the next step is either increased or decreased.
-
The process is continued until the criteria for classifying the substance are met.
-
Acute Dermal Toxicity (based on OECD Guideline 402: Acute Dermal Toxicity)
-
Principle : This guideline assesses the adverse effects occurring within a short time of dermal application of a single dose of a substance.
-
Methodology :
-
The fur is clipped from the dorsal area of healthy young adult rabbits approximately 24 hours before the test.
-
The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape.
-
The exposure period is 24 hours.
-
Animals are observed for mortality and signs of toxicity for 14 days.
-
Acute Inhalation Toxicity (based on OECD Guideline 403: Acute Inhalation Toxicity)
-
Principle : This test determines the median lethal concentration (LC50) of a substance in air for a 4-hour exposure period.
-
Methodology :
-
Groups of young adult rats are exposed to the test substance in a dynamic inhalation chamber.
-
The exposure duration is typically 4 hours.
-
At least three concentrations are tested, with 5 animals per sex per concentration.
-
Animals are observed for mortality and signs of toxicity during and after exposure for a period of 14 days.
-
Acute Eye Irritation/Corrosion (based on OECD Guideline 405: Acute Eye Irritation/Corrosion)
-
Principle : This test evaluates the potential of a substance to cause irritation or corrosion to the eye.
-
Methodology :
-
A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit.
-
The other eye remains untreated and serves as a control.
-
The eyes are examined and scored for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.
-
The reversibility of any lesions is assessed over 21 days.
-
Skin Sensitization (based on OECD Guideline 406: Skin Sensitisation)
-
Principle : The Guinea Pig Maximisation Test (GPMT) is used to assess the potential of a substance to cause skin sensitization.
-
Methodology :
-
Induction Phase : Young adult guinea pigs are initially exposed to the test substance by intradermal injection with and without an adjuvant, followed one week later by a topical application.
-
Challenge Phase : Two weeks after the induction exposures, the animals are challenged with a topical application of the test substance to a previously untreated area.
-
The skin reactions at the challenge sites are observed and graded at 24 and 48 hours after patch removal.
-
Operational Plans
Handling and Storage:
-
Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[8][9]
-
Keep away from food, feed, and fertilizers.[8]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][6]
-
Wash hands thoroughly with soap and water after handling.[1][6]
Disposal Plans
Chemical Disposal:
-
Dispose of unwanted this compound and its waste in accordance with local, state, and federal regulations.[6]
-
Do not contaminate water, food, or feed by storage or disposal.[6]
-
For large quantities, contact a licensed professional waste disposal service.
Container Disposal:
-
Add the rinsate to the spray tank or a collection vessel for proper disposal.[8]
-
Puncture and dispose of the container in a sanitary landfill, or by other procedures approved by state and local authorities.[8]
-
Do not reuse empty containers.[1]
Spill Management Workflow
In the event of a this compound spill, a clear and immediate response is crucial to mitigate exposure and environmental contamination. The following workflow provides a step-by-step guide for handling a spill.
Caption: Logical workflow for responding to a this compound spill.
References
- 1. medboundhub.com [medboundhub.com]
- 2. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 3. oecd.org [oecd.org]
- 4. geacindia.gov.in [geacindia.gov.in]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
